molecular formula C9H6O2 B035378 Coumarin CAS No. 103802-83-1

Coumarin

Número de catálogo: B035378
Número CAS: 103802-83-1
Peso molecular: 146.14 g/mol
Clave InChI: ZYGHJZDHTFUPRJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Coumarin is a benzopyrone-derived aromatic compound renowned for its distinctive sweet, hay-like scent and versatile role in chemical and biological research. Its significant fluorescence properties, with high quantum yields and tunable emission profiles, make it an invaluable scaffold in the development of fluorescent probes, sensors, and labels for bioimaging and analytical chemistry. Researchers extensively utilize this compound and its derivatives in photochemical studies, including as photoinitiators in polymer science and molecular components in the investigation of energy transfer processes and photocleavage. In plant biology and biochemistry, its function as a precursor in the biosynthesis of complex this compound derivatives, which play roles in plant defense mechanisms, is a key area of investigation. The core mechanism of action for many this compound-based compounds involves interactions with enzymes and receptors; specific derivatives are known to act as antagonists for certain neurotransmitter pathways or as inhibitors of enzymatic activity like carbonic anhydrase and serine proteases, providing critical tools for pharmacological and mechanistic studies. This reagent is supplied to enable fundamental scientific exploration across these disciplines.

Propiedades

IUPAC Name

chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGHJZDHTFUPRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Record name COUMARIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20052
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name COUMARIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020348
Record name Coumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Coumarin appears as colorless crystals, flakes or colorless to white powder with a pleasant fragrant vanilla odor and a bitter aromatic burning taste. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid; Pellets or Large Crystals, Colorless solid with a vanilla odor; [Hawley] Colorless fine plates; [MSDSonline], Solid, COLOURLESS FLAKES WITH CHARACTERISTIC ODOUR.
Record name COUMARIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20052
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2H-1-Benzopyran-2-one
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Coumarin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7832
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Coumarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001218
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name COUMARIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

568 °F at 760 mmHg (NTP, 1992), 301.71 °C, 297.00 to 301.00 °C. @ 760.00 mm Hg, 297-299 °C
Record name COUMARIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20052
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name COUMARIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1623
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Coumarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001218
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name COUMARIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

304 °F (NTP, 1992), 150 °C
Record name COUMARIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20052
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Coumarin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7832
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name COUMARIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

less than 0.1 mg/mL at 63.5 °F (NTP, 1992), Soluble in ethanol; very soluble in ether and chloroform, Freely soluble in oils, Soluble in aqueous alkali, oxygenated and chlorinated solvents, In chloroform 49.4 g/100 g @ 25 °C; in pyridine 87.7 g/100 g @ 20-25 °C, In water, 1,900 mg/l @ 20 °C, 1.9 mg/mL, Solubility in water: poor
Record name COUMARIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20052
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name COUMARIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1623
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Coumarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001218
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name COUMARIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

0.935 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.935 @ 20 °C/4 °C, 0.94 g/cm³
Record name COUMARIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20052
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name COUMARIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1623
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name COUMARIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.01 mmHg at 117 °F ; 1 mmHg at 223 °F (NTP, 1992), 0.00098 [mmHg], VP: 1 mm Hg @ 106.0 °C; 40 mm Hg @ 189 °C, 9.8X10-4 mm Hg @ 25 °C, extrapolated, Vapor pressure, kPa at 106 °C: 0.13
Record name COUMARIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20052
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Coumarin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7832
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name COUMARIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1623
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name COUMARIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Orthorhombic, rectangular plates, Colorless, crystals, flakes, or powder, White crystals

CAS No.

91-64-5
Record name COUMARIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20052
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Coumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Coumarin [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coumarin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04665
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name coumarin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755852
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name coumarin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-1-Benzopyran-2-one
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Coumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Coumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.897
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name COUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4VZ22K1WT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name COUMARIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1623
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Coumarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001218
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name COUMARIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

154 to 158 °F (NTP, 1992), 71 °C, 68-70 °C
Record name COUMARIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20052
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name COUMARIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1623
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Coumarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001218
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name COUMARIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1105
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

Chronicles of the Benzopyrone Scaffold: From Tonka Beans to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,2-Benzopyrone Architecture

Coumarins represent a class of lactones formally derived from cinnamic acid. Characterized by a 1,2-benzopyrone scaffold, these compounds are ubiquitous in nature, responsible for the sweet scent of new-mown hay (Melilotus officinalis) and the Tonka bean (Dipteryx odorata). While initially valued for their olfactory properties in the perfume industry (Fougère Royale, 1882), the discovery of their pharmacological potential marks a pivotal moment in drug development history.

This guide analyzes the transition of coumarin from a botanical curiosity to a cornerstone of anticoagulant therapy, detailing the chemical synthesis, mechanistic pharmacology, and structure-activity relationships (SAR) that drive its utility today.

The Discovery Arc: Serendipity and Observation

The history of this compound is a dual narrative of chemical isolation and veterinary pathology.

Isolation and Early Synthesis[1]
  • 1820: The parent compound was independently isolated by A. Vogel (Munich) and Nicholas Guibourt (France) from Tonka beans.[1]

  • 1868: William Henry Perkin achieved the first laboratory synthesis via the Perkin reaction (heating salicylaldehyde with acetic anhydride), democratizing the compound for industrial use.

The Sweet Clover Saga (1920s–1940s)

The transition to therapeutics began with a veterinary crisis. In the 1920s, cattle in the Northern US and Canada began dying of unexplained internal hemorrhage. Veterinary pathologist Frank Schofield linked the deaths to moldy sweet clover hay.[2]

The breakthrough occurred in 1933 , during a blizzard in Madison, Wisconsin.[3] A farmer named Ed Carlson brought a dead heifer and a can of uncoagulated blood to the laboratory of Karl Paul Link .[3] This event initiated a 6-year quest that culminated in the isolation of 3,3'-methylenebis-(4-hydroxythis compound) , later named Dicoumarol .

Chemical Synthesis: The Pechmann Condensation Protocol[5][6][7]

While the Perkin reaction is historically significant, the Pechmann Condensation remains the most versatile method for synthesizing substituted coumarins, particularly 4-substituted derivatives like 7-hydroxy-4-methylthis compound (Umbelliferone derivatives), which exhibit strong fluorescence.

Mechanistic Rationale

The reaction involves the condensation of a phenol with a


-keto ester in the presence of an acidic catalyst.[4]
  • Transesterification: The phenol attacks the ester carbonyl.

  • Electrophilic Aromatic Substitution: The activated carbonyl attacks the aromatic ring (ortho position).

  • Dehydration: Loss of water yields the this compound ring.

Experimental Protocol: Synthesis of 7-Hydroxy-4-methylthis compound

Objective: Synthesize a fluorescent this compound scaffold via acid-catalyzed condensation.

Reagents:

  • Resorcinol (1.1 g, 10 mmol)

  • Ethyl Acetoacetate (1.3 g, 10 mmol)

  • Concentrated Sulfuric Acid (

    
    )[5]
    
  • Ice/Water bath[6]

  • Ethanol (for recrystallization)

Workflow:

  • Reactant Mixing: In a 50 mL Erlenmeyer flask, dissolve 1.1 g of resorcinol in 1.3 g of ethyl acetoacetate. Ensure complete dissolution.

  • Catalyst Addition (Critical Step): Place the flask in an ice bath to maintain temperature <10°C. Add 2 mL of concentrated

    
     dropwise with constant stirring. Note: This reaction is exothermic; temperature control prevents charring.
    
  • Reaction Phase: Remove from the ice bath and allow the mixture to stand at room temperature for 12 hours (or heat to 90°C for 1 hour for rapid synthesis). The mixture will solidify into a yellow mass.

  • Quenching: Pour the reaction mixture into 50 mL of crushed ice/water with vigorous stirring. The solid product will precipitate.

  • Purification: Filter the precipitate using a Buchner funnel. Wash with cold water to remove residual acid.

  • Recrystallization: Recrystallize the crude solid from 95% ethanol.

  • Validation: Check melting point (Lit: 185°C) and observe intense blue fluorescence under UV light (365 nm) in alkaline solution.

Synthesis Workflow Diagram

PechmannSynthesis Start Resorcinol + Ethyl Acetoacetate Catalysis Add H2SO4 (Dropwise, <10°C) Start->Catalysis Transesterification Reaction Cyclization (90°C, 1 hr) Catalysis->Reaction EAS & Dehydration Quench Pour into Crushed Ice Reaction->Quench Precipitation Purify Filter & Wash (Remove Acid) Quench->Purify Final Recrystallize (Ethanol) Purify->Final Yields 7-Hydroxy- 4-methylthis compound

Figure 1: Step-by-step workflow for the Pechmann Condensation synthesis of substituted coumarins.

Mechanistic Pharmacology: The Vitamin K Cycle

This compound anticoagulants (4-hydroxycoumarins) function as Vitamin K Antagonists (VKAs) .[7][8][9] They do not inhibit coagulation factors directly in the blood; rather, they inhibit the hepatic synthesis of functional clotting factors.

Mechanism of Action
  • Carboxylation: Factors II, VII, IX, and X require the post-translational carboxylation of glutamate (Glu) residues to gamma-carboxyglutamate (Gla) to bind calcium and anchor to phospholipid membranes.

  • The Engine: This carboxylation is driven by the oxidation of Vitamin K Hydroquinone to Vitamin K Epoxide.

  • The Recycling: For the cycle to continue, Vitamin K Epoxide must be reduced back to the Quinone and then the Hydroquinone.

  • The Blockade: Coumarins (Warfarin) inhibit Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1) .[10][11] This depletes the cellular stores of reduced Vitamin K, halting the activation of clotting factors.

Pathway Diagram

VitaminKCycle VitK_Hydroquinone Vit K Hydroquinone (Active Cofactor) VitK_Epoxide Vit K 2,3-Epoxide (Inactive) VitK_Hydroquinone->VitK_Epoxide GGCX Carboxylase VitK_Quinone Vit K Quinone (Dietary Form) VitK_Epoxide->VitK_Quinone Reduction 1 VitK_Quinone->VitK_Hydroquinone Reduction 2 Glu_Factors Inactive Factors (Glu Residues) Gla_Factors Active Factors (Gla Residues) Glu_Factors->Gla_Factors Activation VKORC1 VKORC1 Enzyme VKORC1->VitK_Epoxide Catalyzes Reduction VKORC1->VitK_Quinone Catalyzes Reduction Warfarin WARFARIN (Inhibitor) Warfarin->VKORC1 Blocks

Figure 2: The Vitamin K Cycle and the site of VKORC1 inhibition by Warfarin.[10]

Structure-Activity Relationships (SAR)

The anticoagulant activity of coumarins is strictly dependent on the substitution pattern, specifically at the 4-hydroxy position. Simple this compound (unsubstituted) is hepatotoxic in rodents but lacks anticoagulant activity.

Comparative Data Table
CompoundStructure KeyClinical/Toxicological ProfileKey SAR Feature
This compound 1,2-benzopyroneHepatotoxic (rodents); Non-anticoagulant.Lacks 4-OH group; metabolized to toxic epoxides.
Dicoumarol Bis-4-hydroxythis compoundFirst oral anticoagulant; erratic absorption.Dimer linked by methylene bridge; mimics Vit K structure.
Warfarin 4-OH, 3-acetonylbenzyl"Gold Standard" VKA; narrow therapeutic index.Acetonylbenzyl group at C3 increases potency and solubility.
Brodifacoum 4-OH, 3-biphenyl"Superwarfarin" (Rodenticide); extremely long half-life.Large lipophilic biphenyl side chain prevents metabolic clearance.
Critical SAR Rules
  • 4-Hydroxy Group: Essential for acidic binding to the VKORC1 active site.

  • 3-Substituent: Determines pharmacokinetic properties.

    • Small groups: Lower potency.

    • Lipophilic tails (e.g., Brodifacoum): High affinity, accumulation in the liver, prolonged duration of action (months).

  • Lactone Ring: Must remain intact for activity; hydrolysis opens the ring and destroys efficacy.

References

  • Vogel, A. (1820).[1][12] Darstellung von Benzoesäure aus der Tonka-Bohne. Annalen der Physik. Link

  • Campbell, H.A. & Link, K.P. (1941). Studies on the hemorrhagic sweet clover disease.[2][3][13] IV. The isolation and crystallization of the hemorrhagic agent. Journal of Biological Chemistry. Link

  • Pechmann, H. v. & Duisberg, C. (1884). Ueber die Verbindungen der Phenole mit Acetessigäther. Berichte der deutschen chemischen Gesellschaft. Link

  • Li, T., et al. (2004). Identification of the gene for vitamin K epoxide reductase. Nature. Link

  • Ansell, J., et al. (2008). Pharmacology and management of the vitamin K antagonists. Chest. Link

  • Au, N. & Rettie, A.E. (2008).[6][10] Pharmacogenomics of 4-hydroxythis compound anticoagulants. Drug Metabolism Reviews. Link

Sources

basic biological activities of the coumarin nucleus

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Subject: Pharmacological Versatility and Mechanistic Validation of 2H-chromen-2-one

Executive Summary

The coumarin nucleus (2H-chromen-2-one) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike promiscuous binders (PAINS), coumarins achieve multi-target activity through specific structural modifications at the C3, C4, and C7 positions, allowing them to selectively modulate enzyme kinetics in coagulation, oncology, and microbial replication.

This guide analyzes the three primary mechanisms of action (VKORC1 antagonism, Tubulin/CA inhibition, and Gyrase B competition) and provides a self-validating experimental workflow for synthesis and bioassay validation.

Part 1: The Pharmacophore & SAR Logic

The this compound scaffold consists of a benzene ring fused to an


-pyrone ring. Its lipophilicity allows for high bioavailability, while the lactone ring serves as a potential hydrogen bond acceptor and a site for enzymatic hydrolysis.
Structural Zones of Interest
  • C3/C4 Positions: Critical for steric fit into hydrophobic pockets (e.g., VKORC1). Substitution here often dictates target selectivity between anticoagulant and anticancer pathways.

  • C7 Position: The primary site for electron-donating groups (-OH, -NH2). Functionalization here modulates fluorescence (useful for assays) and increases affinity for polar residues in kinase active sites.

  • Lactone Ring: Essential for "prodrug" mechanisms where ring-opening occurs in hypoxic environments (Carbonic Anhydrase inhibition).

CoumarinSAR Nucleus This compound Nucleus (2H-chromen-2-one) C3_C4 C3/C4 Substitution (Hydrophobic Interactions) Nucleus->C3_C4 Target Specificity C7 C7 Substitution (H-Bonding / Fluorescence) Nucleus->C7 Solubility/Affinity Lactone Lactone Ring (Hydrolysis / Prodrug) Nucleus->Lactone Mechanism Trigger

Figure 1: Critical substitution zones on the this compound scaffold determining pharmacological fate.

Part 2: The Anticoagulant Mechanism (VKORC1)

The most clinically established activity of this compound derivatives (e.g., Warfarin) is the inhibition of the Vitamin K cycle. This is a competitive antagonism that results in the depletion of functional clotting factors.

Mechanism of Action

Coumarins inhibit Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1) .

  • Normal Physiology: Vitamin K is reduced to Vitamin K Hydroquinone (KH2).[1] KH2 is a cofactor for

    
    -glutamyl carboxylase, which activates factors II, VII, IX, and X by adding a carboxyl group to Glutamic acid residues (Gla).
    
  • Inhibition: Coumarins bind to VKORC1, preventing the regeneration of Vitamin K from its epoxide form.

  • Result: Without reduced Vitamin K, clotting factors remain decarboxylated and biologically inactive.

VitKCycle VitK_Epoxide Vit K Epoxide VitK_Quinone Vit K Quinone VitK_Epoxide->VitK_Quinone Reduction VitK_Hydroquinone Vit K Hydroquinone (Active Cofactor) VitK_Quinone->VitK_Hydroquinone Reduction ActiveFactors Active Factors (Gla-residues) VitK_Hydroquinone->ActiveFactors Cofactor For Carboxylation VKORC1 Enzyme: VKORC1 VKORC1->VitK_Epoxide Catalyzes This compound This compound/Warfarin (Inhibitor) This compound->VKORC1 INHIBITS ClottingFactors Inactive Factors (II, VII, IX, X) ClottingFactors->ActiveFactors GGCX Enzyme ActiveFactors->VitK_Epoxide Oxidation Cycle

Figure 2: The Vitamin K Cycle and the specific point of this compound-mediated blockade.

Part 3: Oncology Targets (Tubulin & Carbonic Anhydrase)

Modern this compound derivatives (e.g., 4-phenylcoumarins) bypass the coagulation cascade to target tumor proliferation via two distinct mechanisms.

Tubulin Polymerization Inhibition

Coumarins bind to the Colchicine-binding site of tubulin. This prevents the polymerization of tubulin dimers into microtubules, leading to:

  • Mitotic arrest at the G2/M phase.

  • Disruption of the cytoskeleton.

  • Apoptosis.

Carbonic Anhydrase (CA) Inhibition (Prodrug Mechanism)

Tumor cells in hypoxic conditions overexpress CA IX and XII to regulate pH. Coumarins act as suicide inhibitors or prodrugs:

  • The this compound lactone ring is hydrolyzed by the esterase activity of CA.[2]

  • The resulting 2-hydroxy-cinnamic acid derivative binds tightly to the enzyme active site, occluding the Zinc ion and disabling the enzyme.

Comparative Potency Data

Table 1: Comparative IC50 values of this compound derivatives vs. Standard Agents against Cancer Targets.

Compound ClassTargetMechanismIC50 (Approx.)[3]Reference
Warfarin VKORC1AnticoagulantN/A (Ki ~ 1-5 µM)[1]
This compound-Indole Hybrid TubulinPolymerization Inhibitor0.15 - 0.23 µM[2]
Erlotinib (Control) EGFRKinase Inhibitor0.18 µM[2]
Sulfonamide-Coumarin CA IXHydrolysis/Binding< 10 nM[3]

Part 4: Antimicrobial Activity (DNA Gyrase B)

Unlike fluoroquinolones (which target the A subunit), aminocoumarins (e.g., Novobiocin) target the B subunit of DNA Gyrase .

  • Mechanism: They compete with ATP for the binding site on the GyrB subunit.

  • Effect: Inhibition of the ATPase activity required for energy transduction during DNA supercoiling. This effectively halts bacterial DNA replication.

Part 5: Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating with built-in controls.

Protocol A: Synthesis via Pechmann Condensation

A robust, atom-efficient method to generate the 4-methylthis compound scaffold.

Reagents: Resorcinol (10 mmol), Ethyl Acetoacetate (10 mmol), Solid Acid Catalyst (e.g., Amberlyst-15 or Sulfuric Acid). Workflow:

  • Mix: Combine equimolar resorcinol and ethyl acetoacetate in a round-bottom flask.

  • Catalyze: Add acid catalyst (solvent-free or in ethanol).

  • Heat: Reflux at 70–80°C for 2-4 hours. Validation: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). Disappearance of resorcinol spot indicates completion.

  • Workup: Pour reaction mixture into crushed ice. The this compound derivative will precipitate as a solid.

  • Purification: Recrystallize from ethanol.

  • Characterization: Confirm structure via IR (Lactone C=O stretch at ~1700 cm⁻¹) and H-NMR.

Protocol B: Tubulin Polymerization Assay (Fluorescence-Based)

A kinetic assay to quantify the inhibition of microtubule formation.

Principle: Free tubulin is non-fluorescent. As it polymerizes into microtubules, the reporter dye (DAPI or specific fluorophore) incorporated into the polymer emits fluorescence.[4][5] Inhibitors reduce the rate and maximum fluorescence.

Materials:

  • Purified Tubulin (>99% porcine brain).[6]

  • GTP (100 mM stock).[7]

  • Buffer: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA.[6]

  • Control: Paclitaxel (Enhancer) and Nocodazole (Inhibitor).

Step-by-Step Methodology:

  • Preparation: Thaw tubulin on ice. Prepare 3 mg/mL tubulin solution in cold Buffer + 1 mM GTP.

  • Plating: In a 96-well black plate (pre-warmed to 37°C), add:

    • 10 µL of Test Compound (this compound derivative) at 10x concentration.

    • Control 1: 10 µL Buffer (Vehicle Control).

    • Control 2: 10 µL Nocodazole (Negative Control).

  • Initiation: Add 90 µL of Tubulin/GTP mix to each well.

  • Reading: Immediately place in a fluorescence plate reader at 37°C.

    • Excitation: 360 nm | Emission: 450 nm.

    • Kinetic Mode: Read every 60 seconds for 60 minutes.

  • Analysis: Plot RFU vs. Time.

    • Nucleation Phase:[5][7] Lag time before fluorescence spike.

    • Growth Phase: Slope of the linear increase.

    • Steady State: Plateau height.

    • Validation Criteria: The Vehicle Control must show a sigmoidal curve. The Nocodazole control must show a flat line (no polymerization).

References

  • VKORC1: Molecular Target of Coumarins. Oldenburg J, et al. Journal of Thrombosis and Haemostasis. (2007).[8]

  • This compound Derivatives as Anticancer Agents: Mechanistic Landscape. ResearchGate Review. (2023).[9][10]

  • Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized this compound Scaffold. ChemRxiv. (2023).

  • Tubulin Polymerization Assay Protocol. Cytoskeleton Inc / NIH PMC.

  • Pechmann Condensation Protocol. MDPI Chemistry. (2023).[9][10]

Sources

Strategic Investigation of Novel Coumarin Derivatives: From Scaffold Design to Pharmacological Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

Coumarin (1,2-benzopyrone) represents a "privileged scaffold" in medicinal chemistry due to its inherent ability to bind to diverse biological targets. Its structural rigidity, lipophilicity, and low molecular weight make it an ideal template for drug design. However, the investigation of novel coumarins requires a shift from serendipitous screening to rational, mechanism-based inquiry.

This guide outlines a validated workflow for investigating the pharmacological potential of new this compound derivatives, focusing on oncology (anticancer), neuroprotection (AChE inhibition), and oxidative stress mitigation.

Phase I: Rational Design & In Silico Profiling

Before wet-lab synthesis, candidates must undergo in silico filtration to reduce attrition rates.

Structural Modification Strategies (SAR)

Recent literature highlights specific substitution patterns that enhance bioactivity:

  • C-4 Substitution: Introduction of aryl or heteroaryl groups (e.g., triazoles, thiazoles) often improves anticancer potency by increasing hydrophobic interactions with kinase domains.

  • C-7 Hydroxylation/Alkylation: Critical for antioxidant capacity (radical scavenging) and hydrogen bonding in enzyme active sites (e.g., AChE).

  • Hybridization: Fusing this compound with other pharmacophores (e.g., chalcones, sulfonamides) to create multi-target ligands.

Computational Workflow

Protocol:

  • Target Selection: Define the biological target (e.g., VEGFR-2 for angiogenesis, AChE for Alzheimer's).

  • Molecular Docking: Use AutoDock Vina or Gold.

    • Validation: Re-dock the co-crystallized native ligand (RMSD < 2.0 Å required).

  • ADMET Prediction: Use SwissADME to filter for Lipinski’s Rule of 5 (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10).

Phase II: In Vitro Pharmacological Screening

This section details the core assays required to validate pharmacological potential. All assays must include positive controls (standard drugs) and vehicle controls (DMSO < 0.1%).

Cytotoxicity Profiling (Anticancer)

Method: MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Causality: Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT to purple formazan. Absorbance correlates directly with cell viability.

Step-by-Step Protocol:

  • Seeding: Plate cancer cells (e.g., MCF-7, A549) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test coumarins (dissolved in DMSO) at serial dilutions (0.1 – 100 µM).

    • Control: Doxorubicin or Cisplatin.

    • Vehicle: 0.1% DMSO media.

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Staining: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate for 4h.

  • Solubilization: Remove media; add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Calculation:

    
    . Determine IC50 using non-linear regression.
    
Neuroprotective Potential (AChE Inhibition)

Method: Ellman’s Colorimetric Assay. Causality: Acetylcholinesterase (AChE) hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to form a yellow anion (5-thio-2-nitrobenzoate).

Step-by-Step Protocol:

  • Preparation: Mix 130 µL phosphate buffer (pH 8.0), 10 µL test compound solution, and 20 µL AChE enzyme solution (0.54 U/mL).

  • Incubation: Incubate at 25°C for 15 minutes (allows inhibitor binding).

  • Reaction: Add 20 µL DTNB (3 mM) and 20 µL ATCh iodide (15 mM).

  • Measurement: Monitor absorbance at 412 nm for 5 minutes.

  • Reference: Donepezil or Galantamine.

Antioxidant Capacity

Method: DPPH Radical Scavenging Assay.[1][2] Causality: The stable radical DPPH (purple) is reduced to diphenylpicrylhydrazine (yellow) by hydrogen atom transfer from the this compound.

Step-by-Step Protocol:

  • Reagent: Prepare 0.1 mM DPPH solution in methanol.

  • Mixing: Mix 1 mL of test compound (10–100 µg/mL) with 1 mL DPPH solution.

  • Incubation: Keep in dark at room temperature for 30 minutes.

  • Measurement: Read Absorbance at 517 nm.

  • Control: Ascorbic acid.

Data Presentation & Comparative Analysis

Table 1: Comparative Bioactivity of Novel this compound Derivatives (Hypothetical Data Structure)

Compound IDSubstitution (R)MCF-7 IC50 (µM)AChE IC50 (µM)DPPH IC50 (µM)
C-01 7-OH (Umbelliferone)> 50.045.222.1
C-05 4-Methyl-7-OH38.540.125.4
C-12 (Novel) 4-Triazole-7-OCH34.2 12.8> 100
C-18 (Novel) 3-Benzyl-7-OH15.60.18 18.2
Doxorubicin (Standard)1.8N/AN/A
Donepezil (Standard)N/A0.04N/A

Note: Data must be presented as Mean ± SD (n=3).

Phase III: Elucidating Mechanism of Action (MoA)

Mere cytotoxicity is insufficient; you must prove the mechanism of cell death. For coumarins, the intrinsic apoptotic pathway is the primary target.

The Apoptotic Signaling Cascade

Coumarins typically induce apoptosis by downregulating Bcl-2 (anti-apoptotic) and upregulating Bax (pro-apoptotic), leading to mitochondrial outer membrane permeabilization (MOMP), Cytochrome C release, and Caspase-3 activation.

ApoptosisPathway This compound Novel this compound Derivative Bcl2 Bcl-2 (Inhibition) This compound->Bcl2 Downregulates Bax Bax (Activation) This compound->Bax Upregulates Mito Mitochondrial Dysfunction Bcl2->Mito Loss of Protection Bax->Mito Pore Formation CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis APOPTOSIS (Cell Death) Casp3->Apoptosis

Figure 1: Proposed mechanism of this compound-induced intrinsic apoptosis involving Bcl-2/Bax modulation.

Experimental Validation of MoA
  • Western Blotting: Quantify protein levels of Bax, Bcl-2, and cleaved Caspase-3.

  • Flow Cytometry (Annexin V/PI): Distinguish between early apoptosis (Annexin V+/PI-) and necrosis (Annexin V-/PI+).

Comprehensive Investigation Workflow

The following diagram summarizes the strategic roadmap for investigating novel coumarins, ensuring a logical flow from chemical synthesis to biological validation.

InvestigationWorkflow Design 1. Rational Design (Scaffold Morphing) InSilico 2. In Silico Profiling (Docking & ADMET) Design->InSilico Synthesis 3. Chemical Synthesis (Pechmann/Knoevenagel) InSilico->Synthesis Top Hits InVitro 4. In Vitro Screening (MTT, DPPH, Ellman) Synthesis->InVitro Purified (>95%) InVitro->Design Feedback Loop (SAR) MoA 5. MoA Elucidation (Flow Cytometry/Western) InVitro->MoA IC50 < 10µM Lead Lead Candidate Identification MoA->Lead

Figure 2: Strategic workflow for the pharmacological investigation of this compound derivatives.

References

  • Hacholli, V. B., et al. (2025). this compound Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer.[3][4][5] Molecules. Link

  • Al-Warhi, T., et al. (2020). Recent advancements of this compound-based anticancer agents: An up-to-date review.[3][4][6][7] Bioorganic Chemistry. Link

  • Anand, P., et al. (2012). this compound-based acetylcholinesterase inhibitors: A comprehensive review. Chemical Biology & Drug Design. Link

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. Link

  • Soares, J. R., et al. (1997). Antioxidant activities of some extracts of Thymus zygis. Free Radical Research. Link

  • Emami, S., & Dadashpour, S. (2015). Current developments of this compound-based anti-cancer agents in medicinal chemistry. European Journal of Medicinal Chemistry. Link

Sources

structure-activity relationship (SAR) studies of coumarin analogues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) Studies of Coumarin Analogues Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Privileged Structure

In the pharmacophore library of a medicinal chemist, few scaffolds possess the versatility of This compound (2H-1-benzopyran-2-one) . It is classified as a "privileged structure"—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications.

For the application scientist, the this compound ring is not just a fluorescent dye or a fragrant additive; it is a tunable platform. Its planar, aromatic nature allows it to intercalate with DNA, while its lactone ring serves as a hydrogen bond acceptor for specific enzyme pockets (e.g., Carbonic Anhydrase, MAO-B).

This guide dissects the Structure-Activity Relationship (SAR) of this compound analogues, moving beyond basic observations to the causal mechanisms that drive potency and selectivity.

Synthetic Pathways & Strategic Derivatization

To study SAR, one must first access the chemical space. The two dominant pathways for generating this compound libraries are the Pechmann Condensation (for substituted phenols) and the Knoevenagel Condensation (for C3-functionalization).

Workflow Visualization: The Pechmann Route

The following diagram outlines the critical decision points in the Pechmann condensation, highlighting where reaction conditions dictate the yield and purity of the final analogue.

Pechmann_Synthesis cluster_conditions Critical Parameters Start Starting Materials: Phenol + Beta-Keto Ester Catalyst Catalyst Selection: H2SO4 (Traditional) vs. Solid Acid (Green/Selectivity) Start->Catalyst Mix Intermed Transesterification (Formation of Aryl Ester) Catalyst->Intermed Activation Temp Temp Control: <10°C (Kinetic) vs >80°C (Thermodynamic) Catalyst->Temp Cyclization Intramolecular Hydroxyalkylation (Ring Closure) Intermed->Cyclization Electrophilic Attack Dehydration Dehydration (Aromatization) Cyclization->Dehydration -H2O Product Final this compound Analogue Dehydration->Product Purification

Figure 1: Mechanistic workflow of the Pechmann Condensation. Note that electron-donating groups (EDGs) on the phenol (e.g., Resorcinol) significantly accelerate the transesterification step.

Positional SAR Analysis: The Core Directive

The biological activity of this compound is dictated by substitutions at three critical positions: C3, C4, and C7 .

The Numbering System

Before analyzing activity, ensure the numbering is consistent:

  • Position 1: Oxygen atom in the ring.[1]

  • Position 2: Carbonyl carbon (C=O).

  • Position 3 & 4: The alkene double bond carbons.

  • Position 7: The meta-position relative to the ring oxygen (para to the bridgehead).

SAR Matrix: Causal Relationships
PositionModification StrategyBiological ImpactMechanistic Rationale
C3 Aryl/Heteroaryl MAO-B Inhibition A phenyl ring at C3 fills the hydrophobic pocket of the MAO-B active site, acting as a "gatekeeper" that prevents substrate entry [1].
C3 Acetyl/Cyano Anticancer Electron-withdrawing groups (EWGs) at C3 enhance the Michael acceptor reactivity of the lactone, potentially facilitating covalent modification of target cysteine residues in enzymes [2].
C4 Methyl/Alkyl Reduced Toxicity Steric bulk at C4 can hinder metabolic degradation (opening of the lactone ring) by esterases, prolonging half-life without compromising binding affinity [3].
C4 Linear Furan Prostate Cancer Fusing a furan ring at C4/C5 (psoralen-type) allows for DNA intercalation and cross-linking upon UV activation, a mechanism distinct from simple enzyme inhibition [3].
C7 Hydroxyl (-OH) Antioxidant The phenolic -OH at C7 acts as a radical scavenger. It donates a hydrogen atom to neutralize ROS, stabilizing the resulting phenoxy radical via resonance across the this compound core [4].
C7 Benzyloates Selectivity Bulky ethers at C7 can clash with the narrower active site of MAO-A, thereby enforcing selectivity for the larger MAO-B isoform [5].

Case Study: Mechanism of Action

Warfarin & The Vitamin K Cycle

The most famous this compound analogue, Warfarin , functions by inhibiting Vitamin K Epoxide Reductase (VKORC1).[2] This prevents the recycling of Vitamin K, effectively stopping the coagulation cascade.

Warfarin_Mechanism VitK_Q Vitamin K (Quinone) VitK_H2 Vitamin K (Hydroquinone/Reduced) VitK_Q->VitK_H2 VKORC1 VitK_EPO Vitamin K (Epoxide) VitK_H2->VitK_EPO GGCX (Carboxylase) Factors_Out Active Clotting Factors (Carboxylated) VitK_H2->Factors_Out Cofactor VitK_EPO->VitK_Q VKORC1 Factors_In Inactive Clotting Factors (II, VII, IX, X) Factors_In->Factors_Out Carboxylation Warfarin WARFARIN (this compound Analogue) Warfarin->VitK_Q BLOCKS Reduction Warfarin->VitK_EPO BLOCKS Reduction

Figure 2: The Vitamin K Cycle and its inhibition by Warfarin.[2][3] Warfarin mimics the structure of Vitamin K, competitively binding to the VKORC1 enzyme.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 7-Hydroxy-4-methylthis compound

Rationale: This reaction uses Resorcinol (highly activated phenol) to demonstrate the Pechmann condensation with high yield.

Reagents: Resorcinol (1.1 g, 10 mmol), Ethyl Acetoacetate (1.3 mL, 10 mmol), Conc. H2SO4 (Use as solvent/catalyst).

  • Setup: Maintain temperature <10°C using an ice bath. Why? Higher temperatures at the start promote tar formation and side reactions.

  • Addition: Add Ethyl Acetoacetate dropwise to the Resorcinol/H2SO4 mixture with vigorous stirring.

  • Reaction: Stir for 2 hours at room temperature, then pour the mixture into crushed ice (50g) with stirring.

  • Validation: A solid precipitate should form immediately. Filter, wash with cold water (to remove acid), and recrystallize from ethanol.

  • QC Check: Melting point should be sharp at 185°C. If <180°C, re-crystallize to remove unreacted phenol.

Protocol B: MTT Cytotoxicity Assay

Rationale: To determine the IC50 of synthesized analogues against cancer cell lines (e.g., MCF-7).[4][5]

  • Seeding: Seed cells (5x10^3 cells/well) in a 96-well plate. Incubate for 24h to allow attachment.

  • Treatment: Add this compound analogues dissolved in DMSO. Critical: Final DMSO concentration must be <0.5% to avoid solvent toxicity. Include a "Vehicle Control" (DMSO only).

  • Incubation: Incubate for 48h at 37°C / 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Viable mitochondria reduce MTT to purple formazan.

  • Quantification: Dissolve formazan in DMSO and read Absorbance at 570 nm.

  • Calculation:

    
    
    

References

  • Recent Advancements and SAR Studies of Synthetic Coumarins as MAO-B Inhibitors: An Updated Review. Bentham Science. Available at: [Link]

  • Latest developments in this compound-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry. Available at: [Link][1][3][6][7][8][9]

  • Recent developments of C-4 substituted this compound derivatives as anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • This compound as an Elite Scaffold in Anti-Breast Cancer Drug Development. Molecules (MDPI). Available at: [Link]

  • Inhibition of Monoamine Oxidases by Functionalized this compound Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Warfarin Therapy and VKORC1 and CYP Genotype. NCBI Bookshelf. Available at: [Link]

Sources

Navigating the Benzopyrone Scaffold: A Technical Guide to the Chemical Space of Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

In the realm of medicinal chemistry, few scaffolds possess the "privileged" status of coumarin (2H-chromen-2-one) . Structurally defined by a benzene ring fused to an


-pyrone ring, this benzopyrone core offers a unique chemical space characterized by high lipophilicity, planar architecture for DNA intercalation, and a distinct electronic profile that allows for tunable fluorescence.

For the drug developer, the this compound scaffold is not merely a structural backbone; it is a programmable platform. By manipulating substituents at key positions—specifically C3, C4, and C7—researchers can toggle biological activity from anticoagulant (e.g., Warfarin) to anticancer (e.g., Carbonic Anhydrase inhibitors) and antimicrobial functions.

This guide explores the causal links between synthetic choices and biological outcomes, providing a roadmap for navigating this chemical space.

Strategic Synthesis: The "Make"

The construction of the this compound core relies on condensation reactions that form the pyrone ring. The choice of method is dictated by the desired substitution pattern.

Decision Matrix for Synthetic Routes
  • Pechmann Condensation: The workhorse for phenol-derived coumarins. Ideal for C4-substituted derivatives (e.g., 4-methylcoumarins).

  • Knoevenagel Condensation: Preferred for C3-functionalization, often using salicylaldehydes and activated methylene compounds.

  • Perkin Reaction: The classic route for cinnamic acid intermediates, though often requiring harsher conditions.

Visualization: Synthetic Pathway Selection

The following diagram illustrates the decision logic for selecting a synthetic route based on available starting materials and desired substitution.

CoumarinSynthesis Start Target Substitution? PathPech Phenol + Beta-Keto Ester Start->PathPech C4-Alkyl/Aryl PathKnoev Salicylaldehyde + Active Methylene Start->PathKnoev C3-EWG PathPerkin Salicylaldehyde + Acetic Anhydride Start->PathPerkin Classic/Unsub ProdPech 4-Substituted this compound (e.g., 7-OH-4-Me) PathPech->ProdPech Acid Cat. ProdKnoev 3-Substituted this compound (e.g., 3-Acetyl) PathKnoev->ProdKnoev Base Cat. ProdPerkin Unsubstituted/3-Substituted (via Cinnamic Acid) PathPerkin->ProdPerkin Base/Heat

Figure 1: Synthetic decision tree for this compound derivatives based on target functionalization.

Detailed Protocol: Green Synthesis of 7-Hydroxy-4-Methylthis compound

To demonstrate the Pechmann Condensation , we utilize a protocol that balances high yield with green chemistry principles, minimizing toxic waste compared to traditional sulfuric acid routes.

Target Molecule: 7-Hydroxy-4-methylthis compound (HMC) Mechanism: Acid-catalyzed condensation of resorcinol with ethyl acetoacetate.[1][2]

Reagents & Equipment
  • Resorcinol (1.10 g, 10 mmol)

  • Ethyl Acetoacetate (1.30 g, 10 mmol)

  • Catalyst: Amberlyst-15 (Solid acid catalyst) or Sulfuric Acid (Traditional control)

  • Apparatus: Round-bottom flask, magnetic stirrer, oil bath (or microwave reactor).

Step-by-Step Methodology
  • Reaction Assembly: In a 50 mL round-bottom flask, combine resorcinol (10 mmol) and ethyl acetoacetate (10 mmol) in a 1:1 molar ratio.

  • Catalysis: Add 0.2 g of Amberlyst-15 beads. Note: If using traditional methods, add 2 mL conc. H2SO4 dropwise at 0°C.

  • Energy Input:

    • Thermal: Heat to 110°C for 30–60 minutes.

    • Microwave (Green): Irradiate at 300W for 2–5 minutes (solvent-free).

  • Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 3:7). The product usually exhibits strong blue fluorescence under UV (365 nm).

  • Workup (Self-Validating Step):

    • Pour the reaction mixture into crushed ice (~50 g).

    • Observation: A precipitate should form immediately. If no precipitate forms, the cyclization failed or the temperature was insufficient.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield needle-like crystals.

Yield Expectation: 80–92% (Green method) vs 70–80% (Traditional).

Structure-Activity Relationship (SAR): The "Map"

The biological utility of coumarins is strictly position-dependent.

Anticoagulant Activity (The Warfarin Profile)
  • Key Pharmacophore: 4-hydroxythis compound.[1]

  • Mechanism: Inhibition of VKORC1 (Vitamin K Epoxide Reductase Complex Subunit 1).[3][4][5]

  • SAR Insight: The 4-hydroxyl group is acidic and mimics the structure of Vitamin K hydroquinone. Substituents at C3 (e.g., the acetonylbenzyl group in Warfarin) provide the steric bulk necessary to lock the molecule into the enzyme's active site.

Anticancer Activity (Carbonic Anhydrase Inhibition)[6][7][8][9]
  • Target: Human Carbonic Anhydrase (hCA) isoforms IX and XII (Hypoxia-induced tumor targets).

  • Mechanism: Coumarins act as "prodrug" inhibitors.[6] The lactone ring is hydrolyzed by the esterase activity of hCA, and the resulting hydroxy-cinnamic acid binds to the active site entrance, occluding it.[6]

  • SAR Insight: Substituents at C7 and C6 are critical for isoform selectivity. Unlike sulfonamides (classic hCA inhibitors), coumarins do not bind directly to the Zinc ion, avoiding common side effects.

Visualization: Warfarin Mechanism of Action

The following diagram elucidates the interference of 4-hydroxycoumarins in the Vitamin K cycle.

WarfarinCycle VitK_Q Vitamin K (Quinone) VitK_H2 Vitamin K (Hydroquinone) VitK_Q->VitK_H2 Reduction VitK_EPO Vitamin K (Epoxide) VitK_H2->VitK_EPO Carboxylation Cofactor Factors Glu -> Gla (Clotting Factors II, VII, IX, X) VitK_H2->Factors Activates VitK_EPO->VitK_Q Recycling VKORC1 Enzyme: VKORC1 VKORC1->VitK_Q Catalyzes Warfarin INHIBITOR: Warfarin/Coumarins Warfarin->VKORC1 BLOCKS

Figure 2: The Vitamin K cycle and its blockade by this compound-based anticoagulants (Warfarin) via VKORC1 inhibition.

Comparative Data: Substituent Effects

The table below summarizes how specific substitutions shift the chemical and biological properties of the scaffold.

PositionSubstituentEffect on PropertyPrimary Application
C3 Acetyl / PhenylIncreases lipophilicity; Electron withdrawingAnticoagulants (Warfarin), MAO-B Inhibitors
C4 MethylHyperconjugation stabilizes ring systemLaser Dyes, Standard Synthetic Intermediate
C4 HydroxylAcidic enol; mimics Vitamin KAnticoagulants (Vitamin K Antagonists)
C7 Hydroxyl / AminoStrong Electron Donating (Push-Pull system)Fluorescence (Blue/Green emission), pH Sensors
C7 O-Alkyl / ArylSteric bulk; modulates solubilityAnticancer (hCA IX/XII Selectivity)

References

  • Synthesis & Green Chemistry: Synthesis and Nitration of 7-Hydroxy-4-Methyl this compound via Pechmann Condensation Using Eco-Friendly Medias. ResearchGate.

  • Anticancer Mechanisms (Carbonic Anhydrase): Selective inhibition of carbonic anhydrase IX and XII by this compound and psoralen derivatives.[7] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Warfarin Mechanism: Warfarin Therapy and VKORC1 and CYP Genotype.[3][4][8] Medical Genetics Summaries (NCBI).

  • General Review: Green Chemistry Approaches to the Synthesis of this compound Derivatives. Current Organic Chemistry.

  • This compound Carbonic Anhydrase Inhibitors: this compound carbonic anhydrase inhibitors from natural sources.[6] Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

initial screening of coumarin libraries for bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Initial Screening of Coumarin Libraries for Bioactivity: A Framework for Hit Identification

Foreword: The Rationale of the Screen

Coumarins, a class of benzopyrone-containing heterocycles, are celebrated in medicinal chemistry as a quintessential "privileged scaffold".[1][2] This designation stems from their inherent ability to interact with a wide array of biological targets, leading to a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5][6] The versatility of the this compound core, which is readily amenable to synthetic modification, makes it an ideal starting point for drug discovery campaigns.[7][8] However, the journey from a collection of molecules to a promising therapeutic candidate is one of systematic reduction, beginning with a robust and intelligently designed initial screening campaign.

This guide, written from the perspective of a Senior Application Scientist, eschews a simple checklist-style presentation. Instead, it provides a strategic framework for the initial bioactivity screening of this compound libraries. We will delve into the causality behind experimental choices, emphasizing the creation of self-validating workflows that ensure the integrity of your findings. The objective is not merely to identify "hits," but to generate high-quality, validated starting points for a successful hit-to-lead program.

Part 1: Foundational Strategy: Library Design and Curation

The success of any screening campaign is predetermined by the quality and design of the chemical library. For coumarins, this involves leveraging the scaffold's known structure-activity relationships while ensuring sufficient diversity to explore new biological space.

The Art of Library Design: Diversity vs. Focus

A this compound library can be designed with two primary philosophies:

  • Diversity-Oriented Synthesis (DOS): This approach aims to create a collection of structurally diverse coumarins by varying substituents at multiple positions (commonly C3, C4, and C7) on the benzopyrone core.[9] The goal is to maximize the exploration of chemical space to identify novel bioactivities. Common synthetic routes like the Pechmann condensation, Perkin reaction, or Knoevenagel condensation are workhorses for generating these libraries.[3][10][11]

  • Target-Focused Synthesis: When a specific biological target is already known (e.g., a particular kinase or enzyme), the library can be designed with a focus on scaffolds and functional groups known or predicted to interact with that target. This often involves computational pre-screening of virtual libraries to prioritize compounds for synthesis.[12][13]

A powerful modern strategy involves a blend of both, using in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction tools to filter virtual libraries before synthesis.[14][15] This computational triage helps eliminate compounds with predicted liabilities (e.g., poor solubility, high toxicity) early on, enriching the physical library with more drug-like candidates.[16]

Mandatory Gateway: Library Quality Control (QC)

A screening campaign built on a poorly characterized library is a futile exercise, destined to yield misleading results. Rigorous QC is a non-negotiable prerequisite. Each compound in the library must be subjected to a battery of tests to confirm its identity, purity, and concentration.

QC Parameter Methodology Rationale & Causality
Identity Confirmation Mass Spectrometry (MS)Verifies that the molecular weight of the synthesized compound matches the expected value. Prevents misinterpretation of activity from an incorrect molecule.
Purity Assessment High-Performance Liquid Chromatography (HPLC), NMR SpectroscopyQuantifies the percentage of the desired compound relative to impurities. Impurities can cause false positive or negative results and confound structure-activity relationship (SAR) analysis. A minimum purity of >95% is standard.
Concentration Verification Quantitative NMR (qNMR) or UV-Vis SpectroscopyEnsures accurate and precise dosing in biological assays. Inaccurate concentrations are a primary source of non-reproducible data and incorrect potency (e.g., IC50) values.

Part 2: The Screening Cascade: A Funnel from Library to Validated Hit

The screening process is a multi-stage funnel designed to efficiently identify and validate active compounds while systematically eliminating false positives and artifacts.

G cluster_0 Screening Funnel A Primary Screen (Single Concentration, High-Throughput) B Hit Confirmation (Re-test of Primary Hits) A->B ~1-5% Hit Rate C Dose-Response Analysis (IC50/EC50 Determination) B->C Eliminate False Positives D Secondary & Counter-Screens (Orthogonal Assays, Artifact Removal) C->D Quantify Potency E Validated Hit D->E Confirm Mechanism & Specificity

Caption: A typical workflow for a bioactivity screening cascade.

The Primary Screen: Casting a Wide Net

The primary screen is a high-throughput assay (HTS) where the entire this compound library is tested at a single, relatively high concentration (e.g., 10-25 µM) to identify any compound exhibiting a desired biological effect.[17] The choice of assay is paramount and dictated by the research question.

Common Assay Formats for this compound Screening:

  • Cell-Based Assays: These assays measure a compound's effect on living cells, providing more physiologically relevant data.

    • Cytotoxicity/Antiproliferative Assays: Crucial for oncology programs, these measure a compound's ability to kill or inhibit the growth of cancer cells. The MTT assay is a classic example.[18][19][20]

    • Reporter Gene Assays: Used to measure the modulation of a specific signaling pathway (e.g., NF-κB).

  • Biochemical (Enzyme) Assays: These are cell-free systems that measure the direct inhibition of a purified enzyme. They are highly specific and useful for target-focused screens.[21] Coumarins are known to inhibit various enzymes, including kinases, tyrosinase, and carbonic anhydrase.[22][23][24]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol describes a standard method for assessing the antiproliferative effect of this compound derivatives on a cancer cell line (e.g., MCF-7, HepG2).[20][25]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[18]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency in appropriate media.

    • Trypsinize, count, and resuspend cells to a final concentration of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each this compound compound in DMSO (e.g., 10 mM).

    • Create a working plate by diluting the stock solutions in culture medium to 2X the final desired concentration (e.g., 20 µM for a 10 µM final concentration).

    • Remove the old medium from the cell plate and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (containing DMSO at the same final concentration as the test wells) and "untreated control" wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Agitate the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound using the formula: % Viability = (Absorbance_Compound / Absorbance_VehicleControl) * 100

    • A "hit" is typically defined as a compound that reduces cell viability below a certain threshold (e.g., 50% viability).

Hit Confirmation and Dose-Response Analysis

Any compound identified as a "hit" in the primary screen must be re-tested under the same conditions to confirm its activity and rule out experimental error.[26][27] Confirmed hits then proceed to dose-response analysis. Here, the compound is tested across a range of concentrations (typically using a 10-point serial dilution) to determine its potency, which is expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value.

Data Presentation: Dose-Response Results for Confirmed Hits

Compound ID Primary Screen (% Inhibition @ 10 µM) Confirmed IC50 (µM) Assay Type
COUM-00789.42.5 ± 0.3Tyrosinase Inhibition[22]
COUM-04276.18.1 ± 1.2DPP-IV Inhibition[16]
COUM-11595.21.2 ± 0.2GSK-3β Inhibition[24]
COUM-21865.815.7 ± 2.5MCF-7 Cytotoxicity[20]

Data are representative. Values are mean ± standard deviation from n=3 experiments.

Hit Validation: The Pursuit of Authenticity

A confirmed hit with a good IC50 is not yet a "validated hit." Validation requires demonstrating that the compound's activity is genuine and not an artifact. This is achieved through:

  • Secondary (Orthogonal) Assays: Re-evaluating the hit in a different assay that measures the same biological endpoint but uses a different technology. For example, a hit from an MTT cytotoxicity assay could be confirmed using a CellTiter-Glo (luminescence-based) viability assay. This ensures the activity is not due to interference with the primary assay's detection method.

  • Counter-Screens: These are designed to identify compounds that are non-specific or act through undesirable mechanisms. For instance, a fluorescence-based enzyme inhibition screen should be followed by a counter-screen to flag any coumarins that are intrinsically fluorescent, as this can create a false positive signal.

Part 3: Initial Hit Characterization: Building the Profile

Validated hits become the subject of preliminary characterization to assess their potential for further development into a lead series.

Preliminary Structure-Activity Relationship (SAR)

Even with a small number of hits, initial SAR trends can emerge.[3] This involves analyzing the chemical structures of active versus inactive compounds to identify functional groups or substitution patterns that appear to be critical for bioactivity. For example, you might observe that "activity in the carbonic anhydrase assay was consistently higher for coumarins bearing a halogen at the C6 position."[1] This insight is invaluable for guiding the design of the next generation of analogs.

G cluster_0 Hit-to-Lead Pathway A Validated Hit (Confirmed activity, IC50 < 10µM) B SAR Expansion (Analog Synthesis) A->B Establish SAR C ADMET & PK Profiling (In vitro & In vivo) A->C Assess Drug-likeness D Lead Optimization (Improve Potency, Selectivity, PK) B->D Synthesize Analogs C->D Identify Liabilities E Lead Compound (Candidate for Preclinical Studies) D->E Achieve Target Profile

Caption: The transition from a validated hit to a lead compound.

In Silico ADMET and Physicochemical Profiling

Before committing significant resources to synthesizing analogs, it is crucial to profile the validated hits for their drug-like properties.[28][29] Web-based tools like SwissADME can provide rapid predictions of key parameters.[14]

Data Presentation: Predicted ADMET Properties of Validated Hits

Compound ID Mol. Weight ( g/mol ) LogP H-Bond Donors H-Bond Acceptors Lipinski's Rule of 5 Violations Predicted GI Absorption
COUM-007295.32.8140High
COUM-042350.43.5250High
COUM-115412.24.1160Low
COUM-218480.54.9370Low

Predictions generated via conceptual in silico models.[14]

This analysis helps prioritize hits for further work. For instance, while COUM-218 may be potent, its higher molecular weight and LogP might suggest potential future issues with solubility or permeability, making the more "drug-like" COUM-007 a higher priority candidate for lead optimization.[28][29]

Conclusion and Path Forward

The initial screening of a this compound library is a systematic process of inquiry and validation. It begins with the thoughtful design and rigorous quality control of the chemical library and proceeds through a multi-stage screening cascade designed to identify potent and specific bioactive compounds while diligently filtering out artifacts. By integrating cell-based assays, biochemical screens, and in silico profiling, this framework generates validated hits with a well-characterized initial profile. These hits are not endpoints but rather the critical starting points—the seeds from which a successful lead optimization program can grow, ultimately paving the way for the development of novel this compound-based therapeutics.[26][30]

References

  • Singh, S., Kaushik, N., Paliwal, A., Sengar, M. S., & Paliwal, D. (2025). Biological Activity and Therapeutic Potential of this compound Derivatives: A Comprehensive Review. Current Drug Discovery Technologies, 22(6).
  • Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evalu
  • Biological Activity and Therapeutic Potential of this compound Deriv
  • A Review on Pharmacological Properties of Coumarins. PubMed.
  • A Review on Pharmacological Properties of Coumarins.
  • A twenty-year journey exploring this compound-based derivatives as bioactive molecules. Frontiers.
  • Biological Activity and Therapeutic Potential of this compound Derivatives: A Comprehensive Review.
  • Synthesis, Bioactivity, Pharmacokinetic and Biomimetic Properties of Multi-Substituted this compound Deriv
  • A Review on Pharmacological Properties of Coumarins. Bentham Science Publishers.
  • Recent Trends in the Synthesis and Bioactivity of this compound, this compound–Chalcone, and this compound–Triazole Molecular Hybrids. PMC.
  • A Comprehensive Review On Pharmacological Properties Of Coumarins. STM Journals.
  • The structure and pharmacological functions of coumarins and their deriv
  • Biological Activity and Therapeutic Potential of this compound Derivatives: A Comprehensive Review. Bentham Science Publisher.
  • An Overview of this compound as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. MDPI.
  • This compound-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors: Pre-ADME Analysis, Toxicity Profile, Computational Analysis, and In Vitro Enzyme Assay. MDPI.
  • This compound-Based Compounds as Inhibitors of Tyrosinase/Tyrosine Hydroxylase: Synthesis, Kinetic Studies, and In Silico Approaches. PubMed Central.
  • Digital alchemy: Exploring the pharmacokinetic and toxicity profiles of selected this compound-heterocycle hybrids.
  • Enzyme inhibition and antibacterial potential of 4-Hydroxythis compound deriv
  • Synthesis of Structurally Related this compound Derivatives as Antiprolifer
  • Synthesis of this compound Derivatives as Versatile Scaffolds for GSK-3β Enzyme Inhibition.
  • Applications of 3-Hydroxythis compound in Enzyme Inhibition Assays. Benchchem.
  • This compound-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors: Pre-ADME Analysis, Toxicity Profile, Computational Analysis, and In Vitro Enzyme Assay. PubMed.
  • Computational screening of this compound derivatives as inhibitors of the NACHT domain of NLRP3 inflammasome for the tre
  • An In-depth Technical Guide to the Predicted ADME/Tox Properties of 3-(1,1-Dimethylallyl)scopoletin. Benchchem.
  • Synthesis of this compound-based small molecules libraries.
  • Cytotoxicity Assay of this compound Compounds in Cancer Cell Lines. Benchchem.
  • Design and screening of the virtual chemical library of this compound...
  • Facile Synthesis of Some this compound Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition. NIH.
  • Synthesis and Characterization of Some New this compound Derivatives as Probable Breast Anticancer MCF-7 Drugs. MDPI.
  • This compound-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors: Pre-ADME Analysis, Toxicity Profile, Computational Analysis, and In Vitro Enzyme Assay.
  • Recent Advances in the Synthesis of this compound Derivatives
  • Evaluation of this compound Derivatives as Probes in Monitoring CYP2A6 Activity in Cancer Cells.
  • Computational Study of this compound Compounds as Potential Inhibitors of Casein Kinase 2: DFT, 2D-QSAR, ADMET and Molecular Docking Investig
  • In Vitro Cytotoxic Screening of Coumarins.
  • Novel this compound–Nucleobase Hybrids with Potential Anticancer Activity: Synthesis, In Vitro Cell-Based Evalu
  • Virtual screening of marine coumarins and xanthenes identifies novel acid-suppressive leads targeting histamine H₂ receptor and gastric proton pump.
  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PMC.
  • What is the hit to lead process in drug discovery?.
  • Hit to lead. Wikipedia.
  • Discovery, optimization, and target identification of novel this compound derivatives as HIV-1 reverse transcriptase-associ
  • Computational Methods in Medicinal Chemistry: From Virtual Screening to Molecular Dynamics. Research and Reviews.
  • Lead Optimization in Drug Discovery. Danaher Life Sciences.
  • Hit validation and optimisation in earlystage drug discovery.
  • An Overview of this compound as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. PMC.
  • High Throughput Screening: The Discovery of Bioactive Substances. Routledge.
  • Twenty-Five years of High-throughput Screening of Biological Samples with Mass Spectrometry: Current Pl
  • High Throughput Screening Center. Washington University in St. Louis.

Sources

Methodological & Application

Application Notes and Protocols for the Quantification of Coumarins in Plant Extracts

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Researcher

The quantification of coumarins in plant extracts presents a unique set of analytical challenges, primarily due to the inherent complexity of the botanical matrix. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive and practical understanding of the predominant analytical techniques employed for this purpose. Moving beyond a mere recitation of procedural steps, this document elucidates the underlying principles and the rationale behind critical experimental choices. The protocols herein are presented as self-validating systems, grounded in established scientific principles and supported by authoritative references to ensure the generation of robust and reproducible data.

The Analytical Imperative: Quantifying Coumarins in Complex Matrices

Coumarins are a class of benzopyrone secondary metabolites ubiquitously distributed throughout the plant kingdom, found in various parts such as seeds, fruits, leaves, and roots.[1][2] Their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and antioxidant properties, have made them a focal point in phytochemistry and drug discovery. However, the presence of hepatotoxic potential in some coumarins necessitates their accurate quantification, especially in herbal medicines, food products, and cosmetics.[1]

The primary challenge in quantifying coumarins from plant extracts lies in the complexity of the sample matrix. Plant extracts are intricate mixtures of numerous compounds, some of which may interfere with the analytical signal of the target coumarins. Therefore, the selection of an appropriate extraction and analytical technique is paramount to achieving accurate and reliable results.

Foundational Step: Strategic Sample Preparation and Extraction

The journey to accurate quantification begins with an effective extraction strategy. The choice of extraction method and solvent is critical and depends on the polarity of the target coumarins and the physicochemical properties of the plant matrix.

Causality in Solvent and Method Selection
  • Solvent Polarity: Coumarins exhibit a range of polarities. Simple coumarins are generally soluble in organic solvents like methanol, ethanol, and chloroform.[2] Methanol and ethanol, often in aqueous mixtures (e.g., 80% methanol), are frequently employed due to their efficiency in extracting a broad spectrum of coumarins.[3][4] For furanocoumarins, boiling methanol has been shown to be particularly effective.[5]

  • Extraction Techniques:

    • Maceration: A simple technique involving soaking the plant material in a solvent. Kinetic maceration, with agitation, can enhance extraction efficiency.[2]

    • Soxhlet Extraction: A continuous extraction method that offers high extraction efficiency but can expose thermolabile compounds to degradation due to prolonged heat.[2][5]

    • Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[3] This method is often preferred for its rapidity and efficiency.

    • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process.[6]

General Protocol for Solid-Liquid Extraction of Coumarins
  • Sample Preparation: Air-dry the plant material at room temperature, protected from direct sunlight, to preserve the chemical integrity of the coumarins. Grind the dried material into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Accurately weigh approximately 1 g of the powdered plant material into a conical flask.

    • Add 50 mL of 90% (v/v) methanol.[7]

    • Employ an appropriate extraction technique (e.g., sonicate in an ultrasonic bath for 30 minutes).[4]

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper or a 0.45 µm syringe filter to remove particulate matter.[7]

    • If necessary, concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • Reconstitute the dried extract in a known volume of the mobile phase (for HPLC) or an appropriate solvent for subsequent analysis.

Workflow for Sample Preparation

Sample_Preparation_Workflow PlantMaterial Dried, Powdered Plant Material Extraction Solid-Liquid Extraction (e.g., UAE with Methanol) PlantMaterial->Extraction Filtration Filtration (0.45 µm filter) Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Reconstitution Reconstitution in Analytical Solvent Concentration->Reconstitution Analysis Instrumental Analysis Reconstitution->Analysis

Caption: General workflow for the extraction of coumarins from plant material.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantification of coumarins due to its high resolution, sensitivity, and reproducibility.[8] When coupled with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, it allows for both quantification and preliminary identification based on the UV spectrum of the analyte.

Principle of HPLC for Coumarin Analysis

Reverse-phase HPLC, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase, is the standard for this compound analysis.[9] The separation is based on the differential partitioning of the coumarins between the stationary and mobile phases. Less polar coumarins will have a stronger interaction with the C18 column and thus elute later than more polar coumarins.

Detailed Protocol for HPLC-UV Quantification of this compound

This protocol is a representative method and may require optimization for specific plant matrices.

Instrumentation and Conditions:

  • HPLC System: An Agilent 1100 series or equivalent system with a binary pump, degasser, autosampler, and DAD/PDA detector.

  • Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) or equivalent.[10]

  • Mobile Phase:

    • Solvent A: Water with 0.5% (v/v) acetic acid.[4]

    • Solvent B: Acetonitrile.[4]

  • Elution Mode: Isocratic elution with 25% A and 75% B.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 278 nm for this compound.[4] A UV/Vis spectrum from 240-340 nm should be recorded to confirm peak identity.[4]

Reagent and Standard Preparation:

  • Mobile Phase Preparation: Prepare solvents A and B as described above. Filter through a 0.45 µm membrane filter and degas prior to use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of 80% methanol in a volumetric flask.[4][11]

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 20, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.[12]

Analytical Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Calibration Curve: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared plant extract solutions.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow MobilePhase Mobile Phase Preparation & Degassing SystemEquil HPLC System Equilibration MobilePhase->SystemEquil StandardPrep Standard & Sample Preparation Injection Injection of Standards & Samples StandardPrep->Injection SystemEquil->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection DAD/PDA Detection (278 nm) Separation->Detection DataAnalysis Data Analysis & Quantification Detection->DataAnalysis

Caption: Workflow for the HPLC-based quantification of coumarins.

Typical HPLC Method Validation Parameters
ParameterTypical ValueReference
Linearity (r²)> 0.999[12]
Range1 - 100 µg/mL[12]
Limit of Detection (LOD)5 µg/L[12]
Limit of Quantification (LOQ)0.05 to 8 mg/kg (sample dependent)[13]
Accuracy (Recovery)95 - 105%[14]
Precision (RSD)< 5%[12]

High-Performance Thin-Layer Chromatography (HPTLC): A Rapid and Versatile Tool

HPTLC is a powerful technique for the qualitative and quantitative analysis of coumarins in plant extracts. Its advantages include high sample throughput, low solvent consumption, and the ability to analyze multiple samples simultaneously.[15]

Protocol for HPTLC Quantification

Instrumentation and Materials:

  • HPTLC Plates: Pre-coated silica gel 60 F254 plates.

  • Applicator: Linomat 5 or Automatic TLC Sampler 4.

  • Developing Chamber: Twin trough chamber.

  • Densitometer: TLC Scanner 3 with winCATS software.

Procedure:

  • Sample and Standard Application: Apply bands of the sample and standard solutions to the HPTLC plate using the applicator.

  • Development: Develop the plate in a pre-saturated developing chamber with an appropriate mobile phase (e.g., toluene:ethyl acetate, 93:7 v/v).

  • Drying: Dry the plate in an oven or with a stream of warm air.

  • Densitometric Scanning: Scan the dried plate with the densitometer at the wavelength of maximum absorbance for this compound (e.g., 278 nm).

  • Quantification: Quantify the this compound content by comparing the peak areas of the sample with those of the standards.

HPTLC Workflow Diagram

HPTLC_Workflow PlatePrep HPTLC Plate Activation SampleApp Sample & Standard Application PlatePrep->SampleApp Development Chromatographic Development SampleApp->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning Drying->Scanning Quantification Quantification Scanning->Quantification

Caption: Workflow for HPTLC analysis of coumarins.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Coumarins

GC-MS is a highly sensitive and specific technique suitable for the analysis of volatile and thermally stable coumarins.[14] The mass spectrometer provides structural information, allowing for unambiguous identification of the analytes.

Protocol for GC-MS Analysis

Instrumentation and Conditions:

  • GC-MS System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: Scan from m/z 40 to 450.

Procedure:

  • Sample Preparation: The prepared plant extract may require derivatization to increase the volatility of certain coumarins.

  • Injection: Inject the sample into the GC.

  • Analysis: The separated compounds are detected by the mass spectrometer.

  • Identification and Quantification: Identify coumarins by comparing their retention times and mass spectra with those of reference standards and spectral libraries (e.g., NIST). Quantify using a calibration curve.

GC-MS Workflow Diagram

GCMS_Workflow SamplePrep Sample Preparation (with Derivatization if needed) Injection GC Injection SamplePrep->Injection Separation Gas Chromatographic Separation Injection->Separation Ionization Electron Impact Ionization Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection & Data Acquisition MassAnalysis->Detection Quantification Identification & Quantification Detection->Quantification

Caption: Workflow for GC-MS analysis of coumarins.

UV-Vis Spectrophotometry: A Simple Screening Tool

UV-Vis spectrophotometry offers a simple and cost-effective method for the estimation of total this compound content. However, it lacks specificity as other compounds in the extract may absorb at the same wavelength.

Protocol for Total this compound Assay
  • Sample Preparation: Transfer 500 µL of the plant extract to a test tube.

  • Reagent Addition: Add 2 mL of distilled water and 500 µL of lead acetate solution. Shake the mixture.

  • Dilution: Add 7 mL of distilled water.

  • Acidification: Transfer 2 mL of this solution to a new test tube and add 8 mL of hydrochloric acid solution.

  • Incubation: Let the samples stand at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 320 nm using a UV-Vis spectrophotometer.[16]

  • Quantification: Calculate the total this compound content using a calibration curve prepared with a this compound standard.

Spectrophotometry Workflow Diagram

Spectro_Workflow SamplePrep Sample & Standard Preparation Reaction Reaction with Reagents SamplePrep->Reaction Incubation Incubation Reaction->Incubation Measurement Absorbance Measurement (320 nm) Incubation->Measurement Quantification Quantification Measurement->Quantification

Caption: Workflow for the spectrophotometric estimation of total coumarins.

The Cornerstone of Reliability: Method Validation

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[17] According to the International Council for Harmonisation (ICH) guidelines (Q2(R1)/Q2(R2)), the following parameters should be considered:[17][18]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Overview of Analytical Techniques

TechniquePrincipleSpecificitySensitivityThroughputCostApplication
HPLC-UV/DAD Differential partitioningHighHighMediumMediumRoutine quantification and quality control
HPTLC Planar chromatographyMediumMediumHighLowRapid screening and semi-quantification
GC-MS Gas-phase separation and mass analysisVery HighVery HighMediumHighAnalysis of volatile coumarins and structural elucidation
UV-Vis Spectrophotometry Molecular absorptionLowLowHighVery LowEstimation of total this compound content

References

  • Development of a high-performance liquid chromatography (HPLC) method for this compound quantification in medicinal plants extracted via Soxhlet. Bulgarian Chemical Communications. Link

  • Quantification of Coumarins in Aqueous Extract of Pterocaulon balansae (Asteraceae) and Characterization of a New Compound. Molecules. Link

  • Quantification of this compound and related phenolics in cinnamon samples from south India using UHPLC-ESI-QqQLIT-MS/MS method. Taylor & Francis Online. Link

  • Development and single-laboratory validation of an HPLC method for the determination of this compound in foodstuffs using internal standardization and solid-phase extraction cleanup. RSC Publishing. Link

  • A validated method for this compound quantification in Meliloti herba and its ethanolic extracts using micellar thin-layer chromatography. Annals of Advances in Chemistry. Link

  • Identification and Quantification of Coumarins by UHPLC-MS in Arabidopsis thaliana Natural Populations. Molecules. Link

  • High-performance liquid chromatography determination and pharmacokinetics of this compound compounds after oral administration of Samul-Tang to rats. Pharmacognosy Magazine. Link

  • Determination of this compound in fragrance products by capillary gas chromatography with electron capture detection. Journal of AOAC International. Link

  • HPLC Method for Analysis of this compound. SIELC Technologies. Link

  • Method development for the estimation of this compound content in different Cinnamomum species. Mitra SK. Link

  • Extraction and Quantitative HPLC Analysis of this compound in Hydroalcoholic Extracts of Mikania glomerata Spreng. (“guaco”) Leav. SciELO. Link

  • A validated method for this compound quantification in Meliloti herba and its ethanolic extracts using micellar thin-layer chromatogr. ResearchGate. Link

  • Can anyone suggest the best method for total this compound assay using spectrophotometry?. ResearchGate. Link

  • HPTLC methods for qualitative and quantitative analysis of selected furocoumarins in essential oils. ResearchGate. Link

  • Extraction and Chromatographic Approaches for this compound, Furothis compound, and Polymethoxyflavone Characterization in Foods. Molecules. Link

  • Determination of this compound in methanol extract of cinnamon (Cinnamomum cassia Blume) using reversed. Journal of Pharmacognosy and Phytochemistry. Link

  • Coumarins in Food and Methods of Their Determination. Foods. Link

  • HPLC method for the determination of this compound and quassine in foods and beverages. Link

  • Coumarins from Creston Apple Seeds: Isolation, Chemical Modification, and Cytotoxicity Study. Journal of Applied Pharmaceutical Science. Link

  • Determination of Coumarins in Cosmetics. Fisher Scientific. Link

  • Method for estimation of this compound content in Cinnamon. FSSAI. Link

  • (PDF) Extraction of coumarins from plant material (Leguminosae). ResearchGate. Link

  • (PDF) Analysis of this compound fraction from Angelica archangelica L. fruits using Multiple Development HPTLC method. ResearchGate. Link

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Link

  • Ultraviolet spectroscopy method for this compound quantification in Mikania glomerata Sprengel syrup. ResearchGate. Link

  • Determination of this compound in seasonal bakery products using QuEChERS and GC-MS. Ingenta Connect. Link

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Link

  • UV-SPECTOPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION OF SYNTHESIZED 7-HYDROXY-4-METHYL this compound. Link

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Link

  • LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. MDPI. Link

  • CN102293811B - Extraction method of total this compound and application of extracted total this compound. Google Patents. Link

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Link

  • Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides. ResearchGate. Link

  • Quality Guidelines. ICH. Link

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Link

  • Microwave Assisted Rapid Extraction and Characterization of this compound from Fig Plant (Ficus carica). Asian Journal of Science and Applied Technology. Link

  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. Link

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC. Link

Sources

Application Notes & Protocols for the Development of Coumarin-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Coumarin in Advanced Drug Delivery

This compound, a naturally occurring benzopyrone, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] Its unique scaffold serves as a privileged structure in drug discovery. Beyond its intrinsic therapeutic potential, the this compound framework offers a versatile platform for the design of sophisticated drug delivery systems. The inherent fluorescence of many this compound derivatives provides a valuable tool for imaging and tracking, while its chemical structure can be readily modified to create prodrugs and nanocarriers that respond to specific physiological or external stimuli.[2][4] This responsiveness allows for targeted drug release, enhancing therapeutic efficacy while minimizing off-target side effects.

This guide provides a comprehensive overview of the principles and methodologies involved in the development of this compound-based drug delivery systems. We will delve into the synthesis of key this compound derivatives, their formulation into prodrugs and nanoparticles, and the essential characterization techniques required to validate their performance. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a solid foundation for their own investigations into this exciting field.

Core Principles: Leveraging the Chemistry of this compound for Drug Delivery

The utility of this compound in drug delivery stems from several key chemical and photophysical properties:

  • Stimuli-Responsive Drug Release: this compound derivatives can be engineered to release a therapeutic payload in response to various triggers, including changes in pH, the presence of specific enzymes, or exposure to light.[4][5][6][7] This "on-demand" release is a cornerstone of targeted therapy.

  • Prodrug Design: The this compound scaffold can be chemically linked to a parent drug, rendering it temporarily inactive. This prodrug approach can improve the drug's solubility, stability, and pharmacokinetic profile.[8][9][10] Once the prodrug reaches its target, a specific stimulus cleaves the this compound moiety, releasing the active drug.

  • Nanoparticle Formulation: this compound-based molecules can be formulated into various nanocarriers, such as solid lipid nanoparticles (SLNs) and polymeric nanoparticles.[11][12] These nanoparticles can encapsulate drugs, protect them from degradation, and facilitate their delivery to specific tissues or cells.

  • Inherent Fluorescence: The fluorescent nature of many this compound derivatives allows for real-time imaging of drug delivery, enabling researchers to visualize cellular uptake and biodistribution.[2][13]

The following sections will provide detailed protocols to harness these principles in the laboratory.

Synthesis of Key this compound Derivatives for Drug Conjugation

The synthesis of functionalized coumarins is the first critical step in building a drug delivery system. Various established methods can be employed, with the Knoevenagel condensation and Pechmann condensation being among the most common.[1][14]

Protocol 1: Synthesis of 7-Hydroxy-4-methylthis compound via Pechmann Condensation

This protocol describes the synthesis of 7-hydroxy-4-methylthis compound, a versatile intermediate for further functionalization.

Materials:

  • Resorcinol

  • Ethyl acetoacetate

  • Concentrated Sulfuric Acid

  • Ethanol

  • Ice

Procedure:

  • In a round-bottom flask, combine resorcinol (10 g) and ethyl acetoacetate (12 ml).

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid (50 ml) to the cooled mixture with constant stirring.

  • Allow the reaction mixture to stand at room temperature for 18-24 hours.

  • Pour the mixture into a beaker containing crushed ice (200 g).

  • A solid precipitate of 7-hydroxy-4-methylthis compound will form.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylthis compound.

Expected Yield: 80-90%

Reactant Molecular Weight ( g/mol ) Amount Molar Equivalent
Resorcinol110.110 g1.0
Ethyl acetoacetate130.1412 ml1.1
Sulfuric Acid98.0850 mlCatalyst
Protocol 2: Synthesis of this compound-3-carboxylic Acid via Knoevenagel Condensation

This protocol details the synthesis of this compound-3-carboxylic acid, which provides a carboxylic acid handle for drug conjugation.[15]

Materials:

  • Salicylaldehyde

  • Diethyl malonate

  • Piperidine

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • In a flask, dissolve salicylaldehyde (12.2 g) and diethyl malonate (17.7 g) in ethanol (50 ml).[15]

  • Add a catalytic amount of piperidine (0.2 ml) to the solution.[15]

  • Reflux the mixture for 4-5 hours.

  • Cool the reaction mixture to room temperature. The intermediate, ethyl this compound-3-carboxylate, will precipitate.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • For hydrolysis, dissolve the ethyl this compound-3-carboxylate in a 10% sodium hydroxide solution and stir at room temperature for 2-3 hours.

  • Acidify the solution with dilute hydrochloric acid until a white precipitate of this compound-3-carboxylic acid is formed.

  • Collect the solid by filtration, wash with water, and dry.

Expected Yield: 70-80%

Reactant Molecular Weight ( g/mol ) Amount Molar Equivalent
Salicylaldehyde122.1212.2 g1.0
Diethyl malonate160.1717.7 g1.1
Piperidine85.150.2 mlCatalyst

Design and Formulation of this compound-Based Drug Delivery Systems

Once a functionalized this compound is synthesized, it can be incorporated into a drug delivery system. This section covers the creation of a this compound-based prodrug and the formulation of this compound-loaded nanoparticles.

This compound-Based Prodrugs: A Stimuli-Responsive Approach

This compound prodrugs are designed to release their active drug cargo in response to a specific trigger. A common strategy involves linking a drug to the this compound scaffold via an ester or carbonate bond that can be cleaved by enzymes or changes in pH.

Conceptual Workflow for a pH-Responsive this compound Prodrug

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment (pH < 6.8) Prodrug This compound-Linker-Drug (Stable) Release Acid-catalyzed hydrolysis of linker Prodrug->Release Accumulation in Tumor ActiveDrug Released Active Drug Release->ActiveDrug This compound Inactive this compound Byproduct Release->this compound

Caption: pH-responsive release from a this compound prodrug.

Protocol 3: Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes a hot homogenization method for preparing this compound-encapsulated SLNs, suitable for improving the bioavailability of hydrophobic drugs.[12]

Materials:

  • This compound derivative (e.g., 7-ethoxythis compound)

  • Solid lipid (e.g., Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188)

  • Deionized water

Procedure:

  • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

  • Dissolve the this compound derivative in the molten lipid to form the lipid phase.

  • In a separate beaker, dissolve the surfactant in deionized water and heat to the same temperature as the lipid phase to form the aqueous phase.

  • Add the hot aqueous phase to the hot lipid phase and homogenize using a high-speed homogenizer at 10,000-15,000 rpm for 5-10 minutes.

  • The resulting nanoemulsion is then cooled down in an ice bath with gentle stirring to allow the lipid to recrystallize and form SLNs.

  • The SLN dispersion can be further purified by centrifugation or dialysis to remove excess surfactant.

Typical Formulation Parameters

Component Function Typical Concentration (% w/v)
This compound DerivativeActive/Tracer0.1 - 1.0
Compritol® 888 ATOLipid Matrix1.0 - 5.0
Poloxamer 188Stabilizer0.5 - 2.5
Deionized WaterDispersion Mediumq.s. to 100

Characterization of this compound-Based Drug Delivery Systems

Thorough characterization is essential to ensure the quality, efficacy, and safety of the developed drug delivery system.

Physicochemical Characterization
  • Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to determine the average particle size, size distribution (Polydispersity Index, PDI), and surface charge (zeta potential) of nanoparticles.

  • Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) are employed to visualize the shape and surface morphology of the nanoparticles.[11]

  • Encapsulation Efficiency and Drug Loading: The amount of drug successfully encapsulated within the nanoparticles is quantified. This is typically done by separating the unencapsulated drug from the nanoparticles and measuring its concentration using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    Drug Loading (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

In Vitro Drug Release Studies

Drug release profiles are determined to understand how the drug is released from the delivery system over time and in response to specific stimuli.

Protocol 4: In Vitro Drug Release from pH-Responsive Nanoparticles

Materials:

  • Drug-loaded nanoparticle dispersion

  • Phosphate Buffered Saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Shaking incubator

Procedure:

  • Place a known amount of the drug-loaded nanoparticle dispersion into a dialysis bag.

  • Seal the dialysis bag and immerse it in a beaker containing a known volume of release medium (PBS at pH 7.4 or pH 5.5).

  • Place the beaker in a shaking incubator maintained at 37°C.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis or HPLC).

  • Plot the cumulative percentage of drug released versus time.

Illustrative Drug Release Mechanism: Enzyme-Triggered Release

G Nanoparticle Drug-loaded Nanoparticle with this compound-Enzyme Substrate Linker Cleavage Enzymatic Cleavage of Linker Nanoparticle->Cleavage Enzyme Recognition Enzyme Target Enzyme (e.g., Esterase) Enzyme->Cleavage ReleasedDrug Active Drug Release Cleavage->ReleasedDrug

Caption: Enzyme-mediated drug release from a this compound-based system.

In Vitro and In Vivo Evaluation

The biological performance of the this compound-based drug delivery system must be assessed in relevant cell cultures and animal models.

  • Cellular Uptake Studies: The efficiency of nanoparticle internalization by cells can be visualized and quantified using fluorescence microscopy or flow cytometry, leveraging the intrinsic fluorescence of the this compound moiety or a co-encapsulated fluorescent dye.[13]

  • Cytotoxicity Assays: The therapeutic efficacy of the drug-loaded system is evaluated by determining its ability to kill target cancer cells using assays such as the MTT or MTS assay.[1]

  • In Vivo Pharmacokinetics and Biodistribution: Animal models are used to study the absorption, distribution, metabolism, and excretion (ADME) of the drug delivery system. The biodistribution can be tracked by imaging the fluorescence of the this compound component or by quantifying the drug concentration in various organs over time.

Conclusion and Future Perspectives

This compound-based drug delivery systems represent a powerful and versatile platform for targeted therapy. The ability to tailor the this compound scaffold to respond to specific biological cues opens up a wide range of therapeutic possibilities, from cancer treatment to the management of inflammatory diseases. As our understanding of disease pathology deepens, the rational design of next-generation this compound-based systems will undoubtedly lead to more effective and personalized medicines. The protocols and principles outlined in this guide provide a solid starting point for researchers aiming to contribute to this promising field.

References

  • Al-Haoun, T., et al. (2022). Synthesis and Characterization of Some New this compound Derivatives as Probable Breast Anticancer MCF-7 Drugs. Molecules, 27(15), 4978. Available at: [Link]

  • Kostova, I., et al. (2021). Recent Advances in the Synthesis of this compound Derivatives from Different Starting Materials. Molecules, 26(3), 643. Available at: [Link]

  • Li, Y., et al. (2023). Design, synthesis and anticancer activity studies of 3-(this compound-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. European Journal of Medicinal Chemistry, 251, 115259. Available at: [Link]

  • Wang, Y., et al. (2018). Design, synthesis, and bioavailability evaluation of this compound-based prodrug of meptazinol. Drug Development and Industrial Pharmacy, 44(10), 1658-1664. Available at: [Link]

  • Al-Tel, T. H. (2021). Synthesis and Kinetic Study of Novel this compound- Based Mutual Prodrug of 5-fluorouracil and 5-ethynyluracil. ResearchGate. Available at: [Link]

  • Al-Warhi, T. (2020). Synthesis and Characteristic Study of this compound-Based 5-Fluorouracil Prodrugs. Thesis. Available at: [Link]

  • Sahoo, S., et al. (2021). Synthesis of π-conjugated coumarins and their derivatives for supramolecular applications. Nanoscience, 7, 1-23. Available at: [Link]

  • Grala, M., et al. (2020). This compound-Modified CQDs for Biomedical Applications—Two-Step Synthesis and Characterization. Materials, 13(21), 4869. Available at: [Link]

  • Wang, Y., et al. (2024). Design and synthesis of this compound-based amphoteric antimicrobials with biofilm interference and immunoregulation effects. MedChemComm, 15(2), 334-346. Available at: [Link]

  • Santos, C. M. M., et al. (2023). Synthesis of Structurally Related this compound Derivatives as Antiproliferative Agents. ACS Omega, 8(29), 26231–26241. Available at: [Link]

  • Chen, X., et al. (2018). Synthesis of this compound Derivatives: A New Class of this compound-Based G Protein-Coupled Receptor Activators and Inhibitors. Molecules, 23(11), 2779. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Coumarins. Available at: [Link]

  • Zarei, M., et al. (2023). Synthesis of this compound Derivatives through Pacman Method in the Presence of ZnFe2O4 Nanoparticles. Journal of Inorganic and Organometallic Polymers and Materials, 34, 134–142. Available at: [Link]

  • Borisov, I., et al. (2017). Novel this compound-based pH sensitive fluorescent probes for the highly alkaline pH region. Dyes and Pigments, 142, 454-463. Available at: [Link]

  • Wszelaka-Rylik, M., et al. (2020). This compound Derivatives as New Toxic Compounds to Selected K12, R1–R4 E. coli Strains. Molecules, 25(11), 2567. Available at: [Link]

  • Yilmaz, B., et al. (2023). A comprehensive review on the potential of this compound and related derivatives as multi-target therapeutic agents in the management of gynecological cancers. Frontiers in Pharmacology, 14, 1184007. Available at: [Link]

  • Alam, M. S., et al. (2023). This compound-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors: Pre-ADME Analysis, Toxicity Profile, Computational Analysis, and In Vitro Enzyme Assay. Molecules, 28(3), 983. Available at: [Link]

  • Li, Y., et al. (2024). Taming the Tumor Stroma: A Two-Stage Targeted Nanocapsule for Potent Deep Chemo-Immunotherapy in Triple-Negative Breast Cancer. Pharmaceutics, 16(5), 629. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. Molecules, 26(16), 4933. Available at: [Link]

  • Roy, A. (2023). Preparation of Nanomaterials Using this compound and Their Various Applications. ResearchGate. Available at: [Link]

  • Behzadi, S., et al. (2017). Recent Advancements in Stimuli Responsive Drug Delivery Platforms for Active and Passive Cancer Targeting. Advanced Materials, 29(30), 1604958. Available at: [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and In Vivo and In Silico Evaluation of this compound Derivatives with Potential Antidepressant Effects. Molecules, 27(19), 6523. Available at: [Link]

  • Mura, S., et al. (2013). pH-Sensitive stimulus-responsive nanocarriers for targeted delivery of therapeutic agents. Nanoscale, 5(18), 8437–8455. Available at: [Link]

  • Wszelaka-Rylik, M., et al. (2021). Enzymatic Synthesis of a Novel this compound Aminophosphonates: Antibacterial Effects and Oxidative Stress Modulation on Selected E. coli Strains. International Journal of Molecular Sciences, 22(16), 8758. Available at: [Link]

  • Luo, D., et al. (2021). Systematic Review: Mechanisms of Photoactive Nanocarriers for Imaging and Therapy including Controlled Drug Delivery. ACS Applied Nano Materials, 4(5), 4338–4357. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2016). Synthesis and In Vivo Evaluation of New this compound Conjugates as Potential Indirect-Action Anticoagulants. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2023). Pharmacological Characters and Toxicity Evaluation of this compound Derivative LP4C as Lead Compound against Biofilm Formation of Pseudomonas aeruginosa. Molecules, 28(13), 5035. Available at: [Link]

  • Pop, C., et al. (2024). Nanocarriers Responsive to Light—A Review. Pharmaceutics, 16(1), 32. Available at: [Link]

  • Al-Shdefat, R., et al. (2023). This compound-Encapsulated Solid Lipid Nanoparticles as an Effective Therapy against Methicillin-Resistant Staphylococcus aureus. Pharmaceuticals, 16(8), 1083. Available at: [Link]

  • Zhang, Y., et al. (2018). This compound-containing photo-responsive nanocomposites for NIR light-triggered controlled drug release via a two-photon process. Journal of Materials Chemistry B, 6(3), 405-414. Available at: [Link]

  • Zhang, Y., et al. (2018). (a) Possible mechanism of UV‐induced this compound‐based drug release. (b)... ResearchGate. Available at: [Link]

  • Sahu, N., et al. (2022). An Update on Synthesis of this compound Sulfonamides as Enzyme Inhibitors and Anticancer Agents. Molecules, 27(5), 1588. Available at: [Link]

  • Acar, Ç., et al. (2021). Cytotoxic and Antitumor Activity of some this compound Derivatives. ResearchGate. Available at: [Link]

  • Hashemzaei, M., et al. (2021). Stimulus-Responsive Sequential Release Systems for Drug and Gene Delivery. Polymers, 13(4), 578. Available at: [Link]

  • Broadhead, A. W., et al. (2022). Photo-Induced Drug Release from Polymeric Micelles and Liposomes: Phototriggering Mechanisms in Drug Delivery Systems. BYU ScholarsArchive. Available at: [Link]

  • Patel, K., et al. (2021). Designing, synthesis, and characterization of some novel this compound derivatives as probable anticancer drugs. ResearchGate. Available at: [Link]

  • Singh, P., et al. (2023). Latest developments in this compound-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry, 14(11), 2139-2165. Available at: [Link]

  • Glavač, D., et al. (2021). This compound Derivatives Act as Novel Inhibitors of Human Dipeptidyl Peptidase III: Combined In Vitro and In Silico Study. International Journal of Molecular Sciences, 22(16), 8889. Available at: [Link]

  • Zhang, Y., et al. (2019). Photoresponsive this compound-Based Supramolecular Hydrogel for Controllable Dye Release. ResearchGate. Available at: [Link]

  • Betti, F., et al. (2018). 3D QSAR Studies of this compound Derivatives for Modifying the Pharmachophoric Sites Using Betti's Protocol. Journal of Chemical and Pharmaceutical Research, 10(6), 1-10. Available at: [Link]

  • Zhang, Y., et al. (2019). Recent Advances in pH- or/and Photo-Responsive Nanovehicles. Pharmaceutics, 11(7), 337. Available at: [Link]

  • Uslu, B., & Göktaş, O. (2017). Coumarins and this compound-Related Compounds in Pharmacotherapy of Cancer. Current Medicinal Chemistry, 24(25), 2733–2757. Available at: [Link]

  • Costa, P., & Sarmento, B. (2021). Special Issue : Stimuli-Responsive Therapeutic Formulations for Drug Release. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2018). This compound-containing photo-responsive nanocomposites for NIR light-triggered controlled drug release via a two-photon process. Journal of Materials Chemistry B, 6(3), 405-414. Available at: [Link]

  • Lyons, C. E., & Hartman, M. C. T. (2019). Green-Light Activatable, Water-Soluble Red-Shifted this compound Photocages. Organic Letters, 21(23), 9479–9482. Available at: [Link]

Sources

Optimized Synthesis of Pharmacologically Active Coumarins via Pechmann Condensation

[1]

Abstract & Strategic Relevance

The Pechmann condensation is the cornerstone methodology for synthesizing coumarin (2H-chromen-2-one) scaffolds, a structural motif ubiquitous in anticoagulants (Warfarin), antibiotics (Novobiocin), and high-performance fluorescence probes. While the reaction—acid-catalyzed condensation of a phenol with a

This guide bridges the gap between the classical sulfuric acid route (high yield, harsh conditions) and modern solid-acid catalysis (green, library-compatible). It addresses the critical competition between the Pechmann pathway (this compound) and the Simonis cyclization (chromone), providing a reproducible framework for synthesizing substituted coumarins with high regioselectivity.

Mechanistic Insight & Causality

To control the reaction, one must understand the sequence of bond-forming events. The reaction is a tug-of-war between kinetic and thermodynamic control.

The "Expert" Insight: Textbooks often describe the mechanism as Transesterification

Electrophilic Aromatic Substitution (EAS)
Mechanistic Pathway Diagram[2][3][4]

PechmannMechanismStartSubstrates:Phenol + β-Keto EsterActivationAcid Activation(Protonation of Carbonyl)Start->ActivationCatalystEASStep 1: EAS(C-C Bond Formation)Activation->EASNucleophilic AttackSideReactionSimonis Reaction(Chromone Formation)Activation->SideReactionHigh Temp / P2O5TransesterStep 2: Transesterification(Ring Closure)EAS->Transester-ROHDehydrationStep 3: Dehydration(Aromatization)Transester->Dehydration-H2OProductSubstituted this compoundDehydration->Product

Figure 1: The Pechmann condensation pathway. Note the divergence to the Simonis reaction (Chromone) under high thermal stress or specific Lewis acid conditions.

Critical Parameter Optimization

Success depends on selecting the right catalyst system based on the substrate's electronic nature.

Table 1: Catalyst Performance Matrix
ParameterMethod A: Homogeneous (

)
Method B: Heterogeneous (Amberlyst-15) Method C: Lewis Acid (

)
Substrate Scope Excellent for simple phenolsBest for acid-sensitive substituentsGood for hindered phenols
Reaction Time 2–4 Hours20–40 Minutes (Microwave)1–2 Hours
Yield (Typical) 85–95%90–98%80–90%
Workup Quench in ice (High waste)Filtration (Zero waste)Aqueous extraction
Risk Factor Charring/SulfonationCatalyst foulingCost of catalyst

Key Variable - Temperature:

  • < 10°C: Prevents sulfonation of the phenol ring (Method A).

  • 80–100°C: Required for solid acid catalysts to overcome diffusion limits (Method B).

  • > 150°C: Favors Simonis Cyclization (Chromone product). Avoid unless intended.

Experimental Protocols

Protocol A: The Classical Method (Homogeneous)

Best for: Large-scale synthesis of simple coumarins (e.g., 7-Hydroxy-4-methylthis compound).

Reagents:

  • Resorcinol (1.1 g, 10 mmol)

  • Ethyl Acetoacetate (1.3 mL, 10 mmol)

  • Concentrated Sulfuric Acid (

    
    )
    

Workflow:

  • Preparation: Place Resorcinol and Ethyl Acetoacetate in a round-bottom flask.

  • Cooling (Critical): Immerse flask in an ice bath (

    
    ). Why? Exotherm control prevents side-product formation.
    
  • Catalyst Addition: Add

    
     dropwise with vigorous stirring. Maintain temp 
    
    
    .
  • Reaction: Remove ice bath. Stir at room temperature for 12–24 hours.

    • Self-Validating Checkpoint: Mixture should turn into a viscous, dark syrup.

  • Quenching: Pour the reaction mixture into a beaker containing 50g of crushed ice/water slurry with vigorous stirring.

    • Observation: Immediate precipitation of the solid product.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water (3:1).

Protocol B: Green Synthesis (Heterogeneous/Microwave)

Best for: Library generation, drug discovery, and acid-sensitive substrates.

Reagents:

  • Substituted Phenol (1 mmol)

  • 
    -Keto Ester (1 mmol)
    
  • Catalyst: Amberlyst-15 beads (200 mg) or Silica-

    
    
    

Workflow:

  • Loading: Mix phenol and ester in a microwave-safe vial. Add solid catalyst. (Solvent-free).

  • Irradiation: Irradiate at

    
     (Power: 150W) for 20 minutes.
    
  • Extraction: Add hot Ethanol (5 mL) to dissolve the product.

  • Catalyst Recovery: Filter the hot solution to remove Amberlyst beads (Catalyst can be washed with dilute HCl and reused).

  • Crystallization: Cool the filtrate to

    
    . Collect crystals.
    

Decision Logic & Workflow

Use this flowchart to select the optimal protocol for your specific drug candidate.

WorkflowLogicInputStart: Define SubstrateCheckSensIs Substrate Acid-Sensitive?Input->CheckSensCheckScaleScale > 50g?CheckSens->CheckScaleNoMethodBProtocol B:Amberlyst-15 (Green)CheckSens->MethodBYesMethodAProtocol A:H2SO4 (Classic)CheckScale->MethodAYesCheckScale->MethodBNo (Library Scale)QCQC: TLC & Melting PointMethodA->QCMethodB->QCSuccessProceed to Bio-AssayQC->SuccessPurity > 95%

Figure 2: Decision matrix for selecting the appropriate Pechmann protocol.

Troubleshooting & Quality Control

Issue 1: Low Yield / Sticky Product

  • Cause: Incomplete dehydration or presence of water in reagents.

  • Fix: Ensure ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -keto ester is distilled. Use a drying agent (molecular sieves) in Method B.
    

Issue 2: Product is Yellow/Orange (instead of white/colorless)

  • Cause: Formation of Chromone (Simonis reaction) or oxidation of phenol.

  • Fix: Lower the reaction temperature.[1][2] If using

    
    , switch to 
    
    
    .

Issue 3: No Precipitate upon Quenching (Method A)

  • Cause: Product is water-soluble or reaction failed.[3]

  • Fix: Adjust pH to neutral. If still no solid, extract aqueous layer with Ethyl Acetate.

Self-Validation Check (TLC):

  • Mobile Phase: Hexane:Ethyl Acetate (7:3).

  • Visualization: UV Lamp (254/365 nm). Coumarins are intensely fluorescent (usually blue/cyan). A non-fluorescent spot often indicates the Chromone isomer.

References

  • Mechanism & Kinetics: "Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR." The Journal of Organic Chemistry.

  • Catalyst Comparison: "Pechmann Condensation: Synthesis of Coumarins." Organic Chemistry Portal.

  • Green Chemistry Protocols: "this compound Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts." National Institutes of Health (PMC).

  • Drug Discovery Context: "Coumarins and this compound-Related Compounds in Pharmacotherapy of Cancer." National Institutes of Health (PMC).

  • Simonis Side-Reaction: "Simonis Chromone Cyclization vs Pechmann Condensation." Wikipedia / Chemical Data.

Application Notes and Protocols for the Synthesis of 3-Substituted Coumarins via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The coumarin scaffold is a privileged structure in medicinal chemistry and materials science, exhibiting a wide range of biological activities and fluorescent properties. The Knoevenagel condensation represents one of the most versatile and widely employed methods for the synthesis of 3-substituted coumarins.[1] This application note provides a comprehensive guide to the Knoevenagel condensation for synthesizing these valuable compounds, detailing the underlying mechanism, offering field-proven protocols, and exploring the impact of various catalysts and conditions on reaction outcomes. We present detailed experimental procedures, troubleshooting insights, and data-driven recommendations to empower researchers in optimizing this crucial transformation for their specific research and development needs.

Introduction: The Significance of the Knoevenagel Condensation

The synthesis of coumarins is a cornerstone of heterocyclic chemistry, driven by their broad applications in pharmaceuticals, agrochemicals, and as fluorescent dyes.[2][3] Among the classical methods like the Pechmann, Perkin, and Wittig reactions, the Knoevenagel condensation offers a highly efficient and modular approach for introducing diverse substituents at the C-3 position of the this compound ring.[4][5] This reaction typically involves the condensation of a substituted salicylaldehyde with an active methylene compound, catalyzed by a base.[6] The initial condensation product undergoes a subsequent intramolecular cyclization (lactonization) to yield the final this compound product.[7]

The elegance of this method lies in its operational simplicity and the wide availability of starting materials. By judiciously selecting the salicylaldehyde and the active methylene compound, a vast library of 3-substituted coumarins can be readily accessed. Modern iterations of this reaction have focused on developing more environmentally friendly protocols, employing green catalysts, solvent-free conditions, and alternative energy sources like microwave and ultrasound irradiation to enhance reaction rates and yields.[8][9][10]

Reaction Mechanism and Rationale

The synthesis of 3-substituted coumarins via the Knoevenagel condensation is a two-stage process: an initial base-catalyzed condensation followed by an intramolecular transesterification.[11]

  • Enolate Formation: A weak base, such as piperidine or L-proline, abstracts an acidic proton from the active methylene compound (e.g., diethyl malonate, ethyl acetoacetate) to form a resonance-stabilized enolate.[6] The acidity of the α-protons is crucial and is enhanced by the presence of two electron-withdrawing groups.

  • Nucleophilic Attack: The generated enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the salicylaldehyde. This step forms a tetrahedral intermediate.

  • Dehydration: The intermediate undergoes dehydration to form a stable α,β-unsaturated compound, the Knoevenagel adduct.

  • Intramolecular Cyclization (Lactonization): The phenolic hydroxyl group of the salicylaldehyde moiety then attacks the carbonyl carbon of one of the ester or keto groups on the side chain in an intramolecular fashion. This transesterification or lactonization step forms the characteristic six-membered pyrone ring of the this compound scaffold, releasing a molecule of alcohol or water.

Knoevenagel_Mechanism Figure 1: Mechanism of Knoevenagel Condensation for this compound Synthesis cluster_reactants Reactants cluster_product Product Salicylaldehyde Salicylaldehyde ActiveMethylene Active Methylene (e.g., Diethyl Malonate) Enolate Enolate Intermediate ActiveMethylene->Enolate + Base Base Base (e.g., Piperidine) Adduct Knoevenagel Adduct Enolate->Adduct + Salicylaldehyde - H2O Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization This compound 3-Substituted this compound Cyclized->this compound - EtOH

Caption: Figure 1: Mechanism of Knoevenagel Condensation for this compound Synthesis

Experimental Protocols & Methodologies

The choice of catalyst, solvent, and energy source significantly impacts the reaction's efficiency, yield, and environmental footprint. Below are detailed protocols for both conventional and green synthesis approaches.

General Experimental Workflow

The overall process for the synthesis and purification of 3-substituted coumarins is outlined below.

Knoevenagel_Workflow Figure 2: General Experimental Workflow A 1. Reagent Mixing (Salicylaldehyde, Active Methylene Cmpd, Catalyst) B 2. Reaction (Heating / MW / US) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Work-up (Acidification, Extraction) C->D Upon Completion E 5. Purification (Recrystallization / Column Chromatography) D->E F 6. Characterization (NMR, IR, MS, Melting Point) E->F

Caption: Figure 2: General Experimental Workflow

Protocol 1: Classical Synthesis of 3-Acetylthis compound

This protocol details the synthesis of 3-acetylthis compound using salicylaldehyde and ethyl acetoacetate with piperidine as a catalyst.[12][13]

Materials:

  • Salicylaldehyde

  • Ethyl acetoacetate

  • Piperidine

  • Ethanol

  • Hydrochloric acid (1 M)

  • Deionized water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (10 mmol, 1.22 g) and ethyl acetoacetate (10 mmol, 1.30 g) in ethanol (20 mL).

  • Add piperidine (10 mol%, 0.1 mmol, 0.085 g) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to 78°C with constant stirring.[12]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and petroleum ether (e.g., 1:8 v/v) as the eluent.[5]

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (50 mL) and acidify with 1 M HCl to a pH of ~2-3 to precipitate the product.

  • Filter the solid product using a Büchner funnel, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from aqueous ethanol to yield 3-acetylthis compound as a solid.[12] Expected yield: 80-90%.[12][14]

Protocol 2: Green Synthesis of this compound-3-carboxylic Esters

This protocol employs L-proline as an organocatalyst and demonstrates a more environmentally benign approach.[15]

Materials:

  • Substituted salicylaldehyde (e.g., o-vanillin)

  • Diethyl malonate

  • L-proline

  • Ethanol

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, combine the substituted salicylaldehyde (10 mmol), diethyl malonate (12 mmol), and L-proline (10 mol%, 1 mmol, 0.115 g).[15]

  • Add ethanol (15 mL) to the mixture.

  • Heat the reaction at 80°C for 18-48 hours.[15]

  • For many derivatives, the pure product will crystallize from the reaction mixture upon cooling.[15]

  • If crystallization does not occur, the mixture can be concentrated under reduced pressure and the residue purified by recrystallization or column chromatography.

  • Filter the crystallized product, wash with a minimal amount of cold ethanol, and dry. Yields can range from good to excellent (54-94%).[15]

Catalyst and Condition Comparison

The choice of catalyst and reaction conditions can dramatically influence reaction time and yield. Modern approaches often favor recyclable catalysts and energy-efficient methods.

Catalyst SystemActive Methylene CompoundConditionsTypical Yield (%)Key Advantages & References
Piperidine Ethyl acetoacetate / Diethyl malonateEthanol, Reflux80-95%Classical, reliable, high yield.[12][16]
L-Proline Diethyl malonateEthanol, 80°C54-94%Organocatalytic, mild conditions, often no chromatography needed.[15]
L-Lysine VariousWater, RT to 80°CGood to ExcellentGreen solvent (water), catalyst recovery possible.[16][17]
Nano MgFe₂O₄ 1,3-DicarbonylsSolvent-free, 45°C, Ultrasound63-73%Heterogeneous catalyst, reusable, enhanced by ultrasound.[4]
None (Catalyst-free) Diethyl malonateMicrowave IrradiationHighSolvent-free, extremely fast reaction times (minutes).[3][18]
Ionic Liquid β-DicarbonylsMicrowave IrradiationHighRecyclable medium, rapid heating under microwave.[19]

Troubleshooting and Field-Proven Insights

  • Low Yields: If yields are consistently low, ensure the salicylaldehyde is of high purity, as impurities can inhibit the reaction. Additionally, removing water as it forms, either by azeotropic distillation or the use of molecular sieves, can drive the equilibrium towards the product.[20]

  • Side Reactions: The use of strong bases can lead to side reactions. Weak bases like piperidine, morpholine, or amino acids are generally preferred.[7][13]

  • Reaction Stalling: In some cases, particularly with less reactive substrates, increasing the reaction temperature or switching to microwave irradiation can significantly improve conversion rates.[9]

  • Purification Challenges: If the product is difficult to crystallize, column chromatography on silica gel is a reliable alternative. A gradient elution with hexane and ethyl acetate is typically effective.[5][21]

Conclusion

The Knoevenagel condensation is a powerful and adaptable tool for the synthesis of 3-substituted coumarins.[1] Its evolution towards greener catalysts, solvent-free systems, and energy-efficient activation methods has solidified its place as a cornerstone of modern heterocyclic chemistry.[11] By understanding the mechanistic principles and the influence of various reaction parameters, researchers can effectively leverage this reaction to construct diverse this compound libraries for applications in drug discovery and materials science.

References

  • Vekariya, R. J., & Patel, H. D. (2014). Recent Advances in the Synthesis of this compound Derivatives via Knoevenagel Condensation: A Review. Synthetic Communications, 44(19), 2756-2787. [Link]

  • Suljić, S., & Pietruszka, J. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to this compound-3-Carboxylic Ester. Molbank, 2022(4), M1494. [Link]

  • Šavari, M., & Prijatelj, M. (2022). Recent Advances in the Synthesis of this compound Derivatives from Different Starting Materials. Molecules, 27(19), 6296. [Link]

  • González-González, A., et al. (2016). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. American Journal of Organic Chemistry, 6(1), 17-28. [Link]

  • SlideShare. (n.d.). Synthesis of 3-Substituted Coumarins by the Knoevenagel Condensation Reaction. Retrieved from [Link]

  • You, X., et al. (2012). A Green Method for the Synthesis of 3-Substituted Coumarins Catalyzed by L-Lysine in Water Via Knoevenagel Condensation. Letters in Organic Chemistry, 9(1), 19-23. [Link]

  • JETIR. (2023). Synthesis and characterization of 3-acetylthis compound derivative and azo this compound dye. Journal of Emerging Technologies and Innovative Research, 10(10). [Link]

  • Taylor & Francis Online. (2014). Recent Advances in the Synthesis of this compound Derivatives via Knoevenagel Condensation: A Review. [Link]

  • Dongare, G. (2022). Solvent Free Synthesis: New 3-Acetyl this compound Derivatives Byknoevenagel Cyclization, Spectral Characterisation And Antimicrobial Evaluations. International Journal of All Research Education and Scientific Methods, 10(6). [Link]

  • Ingenta Connect. (2012). A Green Method for the Synthesis of 3-Substituted Coumarins Catalyzed by L-Lysine in Water Via Knoevenagel Condensation. [Link]

  • Chem Help ASAP. (2023). Knoevenagel condensation to make a this compound - laboratory experiment. YouTube. [Link]

  • Bogdal, D. (n.d.). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Molecules. [Link]

  • AIP Publishing. (2024). Synthesis of this compound Derivatives via Knoevenagel Condensation under Microwave Irradiation. AIP Conference Proceedings. [Link]

  • Bogdal, D. (1998). Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research, Synopses, (1), 468-469. [Link]

  • JETIR. (2019). Synthesis of this compound Derivatives Using Green Chemistry Approach: A Mini Review. Journal of Emerging Technologies and Innovative Research, 6(6). [Link]

  • ResearchGate. (n.d.). Synthesis of 3-acetyl this compound. [Link]

  • Organic Chemistry Portal. (n.d.). This compound synthesis. [Link]

  • Scientific & Academic Publishing. (2016). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. [Link]

  • ResearchGate. (2016). (PDF) Synthesis of 3-Carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-Inflammatory Activity Evaluation by in vivo Model. [Link]

  • RJPN. (n.d.). RECENT METHODS FOR THE SYNTHESIS OF this compound DERIVATIVES USING DIFFERENT STRATEGIES. [Link]

  • ResearchGate. (n.d.). Preparation of 3-substituted coumarins by Knoevenagel condensation. [Link]

  • Organic Reactions. (n.d.). The Knoevenagel Condensation. [Link]

  • ResearchGate. (n.d.). presents several papers describing the Knoevenagel condensation method in the synthesis of this compound derivatives in. [Link]

  • ResearchGate. (2011). (PDF) this compound synthesis via Knoevenagel condensation reaction in 1,1,3,3-N,N,N′,N′-tetramethylguanidinium trifluoroacetate ionic liquid. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of Coumarins

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: COUM-REGIO-001 Subject: Troubleshooting Regioselectivity and Yield in Coumarin Scaffold Construction

Introduction: The Regioselectivity Paradox

Welcome to the this compound Synthesis Support Center. The 2H-chromen-2-one (this compound) scaffold is a privileged structure in medicinal chemistry, but its synthesis is often plagued by regiochemical ambiguity. Whether you are employing the classical Pechmann condensation or modern C-H activation, controlling the site of functionalization is the primary bottleneck.

This guide addresses the three most critical failure points reported by our user base:

  • Isomer Distribution: Controlling 5- vs. 7-substitution in Pechmann cyclization.

  • Ring Closure Failure: Troubleshooting the Knoevenagel transesterification step.

  • Site-Selectivity: Directing Pd-catalyzed C-H functionalization (C3 vs. C4).

Module 1: The Pechmann Condensation (Core Construction)[1]

The Issue: When using unsymmetrical phenols (e.g., resorcinol), users frequently report mixtures of 7-hydroxythis compound (major) and 5-hydroxythis compound (minor/trace), or complete failure to access the 5-isomer.

Diagnostic & Troubleshooting
SymptomProbable CauseCorrective Action
Exclusively 7-isomer formed Steric Control: The hydroxyl group at C3 of resorcinol directs electrophilic attack to the less hindered C4 position (para to OH), forming the 7-isomer.Switch Strategy: Direct synthesis of 5-substituted coumarins via Pechmann is thermodynamically disfavored. Use active blocking groups (e.g., sulfonation at C4 of resorcinol) or switch to a Kostanecki-Robinson approach.
Low Yield (<40%) Water Poisoning: The reaction generates water, deactivating the acid catalyst (especially Lewis acids).Dehydrating Agent: Add a drying agent or use a solid acid catalyst like Amberlyst-15 in a Dean-Stark apparatus to continuously remove water [1].
Tarry/Black Product Thermal Decomposition: H₂SO₄ at >100°C causes oxidative polymerization of the phenol.Green Catalysis: Switch to ionic liquids (e.g., [bmim]BF₄) or solid supported catalysts (e.g., silica-sulfuric acid) which operate at milder temperatures [2].
Visual Logic: Pechmann Decision Tree

PechmannLogic Start Start: Pechmann Synthesis PhenolType Phenol Substitution? Start->PhenolType Resorcinol Resorcinol (1,3-diOH) PhenolType->Resorcinol Phloroglucinol Phloroglucinol (1,3,5-triOH) PhenolType->Phloroglucinol Action1 Standard Acid Catalysis (H2SO4, Amberlyst) Resorcinol->Action1 Direct Action2 Requires Blocking Group (e.g., 4-sulfonic acid) or Alternative Route Resorcinol->Action2 Targeting 5-OH Phloroglucinol->Action1 Result7 7-Hydroxythis compound (Thermodynamic Product) Result5 5-Hydroxythis compound (Kinetic/Steric Challenge) Action1->Result7 Major Product Action1->Result7 5,7-dihydroxy (Symmetric) Action2->Result5

Caption: Decision logic for predicting major isomers in Pechmann condensation based on phenol substitution patterns.

Module 2: Transition Metal-Catalyzed Functionalization

The Issue: Direct functionalization of the this compound ring often fails to achieve regioselectivity between the C3 and C4 positions.

Mechanistic Insight

The this compound ring possesses distinct electronic zones. The C3 position is inherently nucleophilic (enamine-like character), while the C4 position is electrophilic. In Pd-catalyzed C-H activation, the metal center acts as an electrophile.

  • C3-Selectivity: Occurs via electrophilic palladation.[1][2] This is the default pathway for electron-rich Pd(II) species [3].

  • C4-Selectivity: Difficult to achieve via direct C-H activation without a directing group (DG) or radical mechanisms.

FAQ: C-H Activation

Q: Why does my arylation reaction yield a mixture of C3 and C4 products? A: You are likely using a radical pathway (e.g., Pd(0) with an oxidant that generates aryl radicals). Radical arylation is less selective. To ensure C3-selectivity , use a Pd(II)/Pd(IV) mechanism (e.g., Pd(OAc)₂ with K₂S₂O₈) which relies on the nucleophilicity of C3 [4].[2]

Q: How do I force functionalization at C4? A: Direct C-H activation at C4 is rare. The standard solution is pre-functionalization : synthesize a 4-chlorothis compound or 4-tosylthis compound (via Knoevenagel with a beta-keto ester) and perform a Suzuki-Miyaura coupling .

Visual Logic: Regioselectivity Mechanism

CHActivation This compound This compound Scaffold C3 C3 Position (Nucleophilic) This compound->C3 Intrinsic Bias C4 C4 Position (Electrophilic) This compound->C4 PdII Pd(II) Electrophile (e.g., Pd(OAc)2) PdII->C3 Electrophilic Palladation Radical Aryl Radical (Minisci-type) Radical->C3 Radical->C4 Low Selectivity

Caption: Mechanistic divergence: Pd(II) targets the nucleophilic C3, while radical pathways show poor selectivity.

Module 3: Validated Protocol

Protocol: Regioselective C3-Phosphonation of Coumarins

Target: Accessing 3-phosphonocoumarins via Pd(II)-catalyzed dehydrogenative cross-coupling. Validation Source: Adapted from Org. Lett. 2013 [5].[1][3][4]

Reagents:

  • This compound (1.0 equiv)

  • Dialkyl phosphite (2.0 equiv)

  • Pd(OAc)₂ (10 mol%)

  • Mn(OAc)₂ (20 mol%) - Co-catalyst for regeneration

  • Benzoquinone (BQ) (2.0 equiv) - Oxidant

  • Solvent: Toluene/Acetic Acid (9:1)

Step-by-Step Workflow:

  • Charge: In a sealed tube, combine this compound (0.5 mmol), dialkyl phosphite (1.0 mmol), Pd(OAc)₂ (11 mg), Mn(OAc)₂ (17 mg), and BQ (108 mg).

  • Solvate: Add 2.0 mL of Toluene/AcOH mixture. Note: The acidic co-solvent promotes the electrophilic palladation step.

  • Reaction: Heat to 100 °C for 12 hours.

    • Checkpoint: The reaction mixture should turn dark. If precipitation occurs early, sonicate to redisperse.

  • Work-up: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with saturated NaHCO₃ (to remove AcOH) and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc).

Expected Outcome:

  • Yield: 70-85%

  • Selectivity: >95% C3-isomer.

  • Mechanism Verification: ¹H NMR will show the disappearance of the C3-proton doublet (typically ~6.4 ppm) and the retention of the C4-proton (which will split into a doublet of doublets due to ³J_PH coupling).

References

  • Bouasla, R. et al. (2017).[5] "Synthesis of this compound derivatives under solvent-free conditions using heterogeneous solid catalyst Amberlyst-15." International Journal of Current Science. 5

  • Uroos, M. et al. (2022).[6] "Green synthesis of coumarins using ionic liquids." Frontiers in Chemistry. 6

  • Mi, X. et al. (2013). "Regioselective palladium-catalyzed phosphonation of coumarins with dialkyl H-phosphonates via C-H functionalization." Organic Letters, 15(24), 6266-6269. 2

  • Batail, N. et al. (2012). "Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics." Catalysis Science & Technology. 7

  • Mi, X. et al. (2013).[3] "Regioselective Palladium-Catalyzed Phosphonation of Coumarins." Organic Letters. 1[8][6][9][10][11][12]

Sources

optimizing coumarin derivatives for enhanced anticancer activity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Coumarin Derivative Optimization

Current Status: Online Topic: Anticancer Optimization of this compound Scaffolds Operator: Senior Application Scientist

Welcome to the this compound Optimization Support Center

You have reached the Tier-3 technical support hub for researchers developing this compound-based anticancer agents. Unlike standard protocols, this guide addresses the "hidden" failure points in this compound medicinal chemistry: fluorescence interference in assays, hydrolytic instability in specific enzymatic targets, and solubility-driven false negatives.

Below you will find troubleshooting workflows, validated optimization strategies, and mechanistic validation protocols.

Part 1: Synthetic Chemistry & SAR Troubleshooting

User Query: My Pechmann condensation yields are low (<40%), and I’m struggling to selectively substitute at the C3 vs. C4 position. How do I fix this?

Troubleshooting Protocol 1.1: Optimizing the this compound Core Synthesis

The choice between Pechmann, Knoevenagel, or Perkin reactions dictates your substitution pattern. Low yields in Pechmann are often due to inadequate temperature control or catalyst deactivation.

Issue Root Cause Corrective Action
Low Yield (Pechmann) Runaway exotherm leading to tar formation; water accumulation deactivating acid catalyst.1. Use microwave irradiation (e.g., 150°C, 10 min) to accelerate kinetics and reduce side reactions [1]. 2. Switch to heterogeneous catalysts (e.g., Sulfated Zirconia) for easier workup.
Regioselectivity Failure Steric hindrance at the phenol meta-position.1. For C4-substitution : Use Pechmann condensation (Phenol +

-keto ester). 2. For C3-substitution : Use Knoevenagel condensation (Salicylaldehyde + active methylene).
Purification Loss Product trapped in "tarry" filtrate.Pour reaction mixture into crushed ice/water immediately after completion. The precipitate is usually cleaner than solvent extraction.
Visual Workflow: Synthesis Decision Tree

Caption: Logic flow for selecting the correct synthetic pathway based on desired substitution patterns (C3 vs. C4).

SynthesisWorkflow Start Target Structure Defined Decision Desired Substitution? Start->Decision C4_Sub C4-Alkyl/Aryl Decision->C4_Sub C4 Target C3_Sub C3-Carboxyl/Acetyl/Aryl Decision->C3_Sub C3 Target Pechmann Pechmann Condensation (Phenol + Beta-keto ester) C4_Sub->Pechmann Knoevenagel Knoevenagel Condensation (Salicylaldehyde + Active Methylene) C3_Sub->Knoevenagel Optimization_P Tip: Use Microwave Irradiation for Yield >80% Pechmann->Optimization_P Optimization_K Tip: Use Piperidine Catalyst Knoevenagel->Optimization_K

Part 2: Biological Assay "Gotchas" (Fluorescence & Solubility)

User Query: I am seeing high potency in my fluorescence-based viability assays (Alamar Blue/Resazurin), but the results don't replicate in visual inspections. Is my compound interfering?

Diagnosis: Yes. this compound derivatives are intrinsic fluorophores. They often absorb/emit in the blue-green region, which can overlap with the excitation/emission spectra of common viability dyes, leading to false data (The "Inner Filter Effect" or direct emission overlap) [2].

Troubleshooting Protocol 2.1: Eliminating False Positives
  • Spectral Scan:

    • Dissolve your this compound derivative in the assay buffer (no cells).

    • Run an emission scan (Excitation: 530–560 nm; Emission: 590 nm) – typical for Resazurin.

    • Criterion: If the compound fluorescence is >10% of the positive control signal, ABORT fluorometric assays.

  • Switch to Colorimetric Assays:

    • Use MTT or MTS assays. These rely on absorbance (Optical Density) rather than fluorescence.

    • Note: Even in MTT, check for precipitation. Coumarins are lipophilic; if they crash out, crystals will scatter light and artificially inflate OD readings.

  • Solubility Optimization (The "Brick Dust" Problem):

    • Many planar coumarins (e.g., psoralens) have poor aqueous solubility.

    • Fix: Generate cocrystals (e.g., with hydroquinone or trimesic acid) to improve solubility by 1.6–2.2x without altering the pharmacophore [3].

Part 3: Mechanism of Action (MOA) Validation

User Query: My compound kills cancer cells, but I need to prove it targets Tubulin or Carbonic Anhydrase (CA). How do I distinguish these mechanisms?

Scenario A: Validating Tubulin Inhibition

This compound-acrylamide hybrids (e.g., Compound 6e) often target the colchicine binding site , causing G2/M cell cycle arrest [4][5].[1]

Validation Protocol:

  • In Vitro Polymerization Assay:

    • Incubate purified tubulin with your compound (1–10 µM) at 37°C.

    • Measure absorbance at 340 nm every 30 seconds for 60 mins.

    • Result: A flat line indicates inhibition of assembly (depolymerization).

  • Colchicine Competition:

    • If your compound displaces [3H]-colchicine, it confirms the binding site.

  • Phenotypic Check:

    • Cells should round up (mitotic catastrophe).

    • Flow cytometry should show a distinct G2/M peak accumulation .

Scenario B: Validating Carbonic Anhydrase (CA) Inhibition

Critical Technical Insight: Coumarins act as "Prodrug Inhibitors" for Carbonic Anhydrase.[2] They must undergo hydrolysis of the lactone ring to form 2-hydroxy-cinnamic acid to block the enzyme active site [6].[3]

The "Hydrolysis Trap":

  • Issue: If you test coumarins in a standard rapid enzyme assay without pre-incubation, they may appear inactive because the esterase activity of CA hasn't had time to hydrolyze the lactone ring.

  • Fix: Pre-incubate the enzyme and this compound for 15–30 minutes before adding the substrate (CO2/p-nitrophenyl acetate) to allow the "suicide inhibition" mechanism to initiate.

Visual Workflow: Mechanism Elucidation

Caption: Distinguishing between Tubulin-targeting and CA-targeting pathways in this compound derivatives.

MOA_Pathways cluster_Tubulin Pathway A: Tubulin Targeting cluster_CA Pathway B: Carbonic Anhydrase (CA) Targeting Compound This compound Derivative Bind_Colch Binds Colchicine Site (No Hydrolysis Needed) Compound->Bind_Colch Acrylamide/Indole Hybrids Hydrolysis Hydrolysis of Lactone Ring (CA Esterase Activity) Compound->Hydrolysis Glycosyl/Sulfonamide Hybrids Poly_Inhib Inhibits Tubulin Polymerization Bind_Colch->Poly_Inhib G2M G2/M Cell Cycle Arrest Poly_Inhib->G2M Prodrug Forms 2-Hydroxy-Cinnamic Acid (Active Species) Hydrolysis->Prodrug Occlusion Occludes CA IX/XII Active Site Entrance Prodrug->Occlusion Hypoxia Disrupts pH Regulation in Hypoxic Tumors Occlusion->Hypoxia

Part 4: SAR Optimization Data Sheet

Use this table to guide your next round of derivatization.

PositionModificationEffect on ActivityMechanism Link
C3 Chloro / Bromo Increases Potency Halogen bonding in active pockets (e.g., CDK2, Tubulin) [1][7].
C3 Ethoxycarbonyl Decreases Potency Steric bulk/electronic repulsion often unfavorable [1].
C3 Acrylamide Linker Critical for Tubulin Spacers allow the this compound to fit the colchicine site while the tail interacts with the GTPase domain [4].
C4 Methyl Increases Potency Slight lipophilicity boost; stabilizes core orientation.
C7 Glycosylation Selectivity for CA IX Sugar moiety exploits the hydrophilic extracellular domain of CA IX (tumor-associated) [8].
C7 Hydroxyl (Free) Fluorescence Risk High fluorescence; consider capping (methoxy/benzyloxy) if fluorescence interference is high.

References

  • RSC Publishing. (2023). Latest developments in this compound-based anticancer agents: mechanism of action and structure–activity relationship studies.[4][5]Link

  • NIH. (2020). This compound-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro.[6]Link

  • Taylor & Francis. (2023). Design, synthesis, characterization, and improvement of water solubility of this compound pharmaceutical cocrystal.Link

  • RSC Publishing. (2023). Design, synthesis and antiproliferative screening of newly synthesized this compound-acrylamide hybrids.Link

  • PubMed. (2024). Discovery of novel this compound-based derivatives as inhibitors of tubulin polymerization targeting the colchicine binding site.[7]Link[8]

  • NIH. (2017). This compound carbonic anhydrase inhibitors from natural sources.[3]Link

  • NIH. (2025). This compound Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer.[9]Link

  • ACS Publications. (2018). Glycosyl this compound Carbonic Anhydrase IX and XII Inhibitors Strongly Attenuate the Growth of Primary Breast Tumors.[10]Link

Sources

Technical Support Center: High-Performance Liquid Chromatography (HPLC) of Coumarins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Coumarins (1,2-benzopyrones) present a unique set of chromatographic challenges due to their structural isomerism, wide polarity range (from glycosides to aglycones), and pH-sensitive lactone rings. This guide moves beyond standard pharmacopeial methods to address the specific needs of complex mixture analysis in drug development and phytochemical profiling.

The Core Philosophy: Successful coumarin analysis requires a "Pi-Selective" approach. Standard C18 alkyl phases often fail to resolve positional isomers (e.g., psoralen vs. isopsoralen) because they rely primarily on hydrophobicity. To separate these rigid, aromatic systems, we must exploit


 interactions and strictly control pH to prevent lactone hydrolysis.

Critical Module: Stationary Phase Selection

The Problem: "My isomers are co-eluting on C18."

Many researchers default to C18 columns. However, this compound isomers often have identical hydrophobicities (


), making them inseparable on alkyl phases.
The Solution: Phenyl-Hexyl Chemistry

Switch to a Phenyl-Hexyl stationary phase.[1][2][3]

  • Mechanism: The phenyl ring on the stationary phase engages in

    
     stacking interactions with the benzopyrone core of the coumarins.
    
  • Causality: Positional isomers have different electron density distributions. The Phenyl-Hexyl phase discriminates based on these electronic differences, not just hydrophobicity [1].

Decision Logic: Column Selection

ColumnSelection start Start: Define Mixture isomers Contains Positional Isomers? (e.g., Scopoletin vs. Isoscopoletin) start->isomers c18 Standard C18 (Hydrophobic Interaction) isomers->c18 No phenyl Phenyl-Hexyl (Pi-Pi Interaction + Hydrophobic) isomers->phenyl Yes (Aromatic rich) glycosides Contains Glycosides? glycosides->c18 Yes (Use AQ-C18) c18->glycosides pfp Pentafluorophenyl (PFP) (Dipole-Dipole + Pi-Pi) phenyl->pfp If resolution < 1.5

Figure 1: Decision matrix for stationary phase selection based on this compound structural complexity.

Critical Module: Mobile Phase & pH Stability

The Problem: "I see split peaks and shifting retention times."

This is often a chemical stability issue, not a column failure. Coumarins contain a lactone ring.[4][5]

The Science: Lactone Hydrolysis

At alkaline pH (typically pH > 8), the lactone ring undergoes hydrolysis, opening to form the corresponding coumarinic acid salt (cis-o-hydroxycinnamic acid derivative). This species is highly polar and elutes at the void volume.

  • The Trap: This reaction is reversible. If your mobile phase pH is near 7-8, you may see "saddle" peaks representing the interconversion between the lactone and acid forms during the run [2].

The Protocol: Acidic Buffering

You must maintain a mobile phase pH < 4.0 to lock the coumarins in their neutral, lactone form.

ParameterRecommendationRationale
Aqueous Phase 0.1% Formic Acid or 10mM Ammonium Formate (pH 3.0)Suppresses silanol ionization (reducing tailing) and prevents lactone ring opening.
Organic Modifier Methanol (MeOH)MeOH promotes stronger

interactions on Phenyl phases compared to Acetonitrile (ACN).[2] ACN can suppress

overlap [3].
Gradient 5% to 95% OrganicThis compound glycosides elute early; aglycones and furanocoumarins elute late.

Critical Module: Detection Optimization

The Problem: "I can't detect low-level coumarins in plasma/plant extracts."

Coumarins are UV-active, but many are intensely fluorescent. Using only UV detection sacrifices 100-1000x sensitivity.

The Solution: Dual-Mode Detection (DAD + FLD)

Use Diode Array Detection (DAD) for quantification of major components and Fluorescence Detection (FLD) for trace analysis.

Optimized Wavelength Table:

Compound ClassExampleUV Max (nm)FLD Excitation (nm)FLD Emission (nm)
Simple Coumarins This compound276361491 [4]
Hydroxycoumarins Umbelliferone325325-330450-460 [5]
Methoxycoumarins Scopoletin345350-360460 [6]
Furanocoumarins Psoralen300330420-450

Note: Fluorescence is highly pH-dependent. Ensure the pH of the effluent matches the optimal fluorescence state, though acidic mobile phases generally quench fluorescence less than alkaline ring-opening.

Critical Module: Sample Preparation (SPE)

The Problem: "Ghost peaks and baseline drift are ruining integration."

Complex matrices (plasma, root extracts) contain lipids and tannins that foul the column.

The Protocol: Solid Phase Extraction (SPE)

Do not use simple "protein precipitation." Use C18 or Polymeric Reversed-Phase SPE.

Step-by-Step Workflow:

SPE_Workflow cluster_0 1. Condition cluster_1 2. Load cluster_2 3. Wash cluster_3 4. Elute node_cond MeOH (3mL) Water (3mL) node_load Sample (1mL) (pH adjusted < 4) node_cond->node_load node_wash 5-10% MeOH in Water node_load->node_wash node_elute 100% MeOH or ACN node_wash->node_elute

Figure 2: Solid Phase Extraction (SPE) workflow for this compound enrichment.

Technical Insight: The "Wash" step is critical. Coumarins are moderately polar. Washing with >20% organic solvent may result in analyte breakthrough (loss of sample). Keep wash solvents weak (5-10% MeOH) [7].

Troubleshooting FAQs

Q: My this compound peak has a "shoulder" or looks like a doublet. A: Check your sample solvent. If you dissolve the sample in 100% DMSO or Methanol and inject a large volume (>10 µL) onto a high-aqueous initial gradient, you get "solvent mismatch." The analyte precipitates or travels faster than the mobile phase initially.

  • Fix: Dissolve the sample in the starting mobile phase (e.g., 95% Water / 5% MeOH).

Q: The retention times are drifting day-to-day. A: This is likely temperature fluctuation affecting the


 interactions (which are exothermic and temperature-sensitive) or mobile phase evaporation.
  • Fix: Thermostat the column compartment (e.g., 30°C ± 0.1°C) and use a solvent reservoir cap to prevent MeOH evaporation.

Q: I see high background noise in Fluorescence detection. A: Impurities in the mobile phase solvents often fluoresce.

  • Fix: Use HPLC-grade or LC-MS grade solvents only. Do not use plastic containers for mobile phase storage, as plasticizers (phthalates) can leach out and fluoresce.

References

  • Agilent Technologies. (2014). Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction and a C-18 Column. Application Note 5991-0814EN. Link

  • Mellor, J. et al. (2022). Identifying lactone hydrolysis in pharmaceuticals: A tool for metabolite structural characterization.[6] Journal of Pharmaceutical Sciences.[7] Link

  • Chromatography Online. (2008). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[3] LCGC North America. Link

  • Tan, H.S. et al. (1976). Determination of this compound and umbelliferone mixtures in whole blood by spectrophotofluorometry.[7] Journal of Pharmaceutical Sciences, 65(1), 30-33. Link

  • CABI Digital Library. (2013). The HPLC–Fluorescence Detection of Coumarins in 'Hamlin' Sweet Orange. Proc. Fla.[8] State Hort. Soc. Link

  • D'Innocenzo, M. et al. (2020). Retrieving the in vivo Scopoletin Fluorescence Excitation Band.[9] Frontiers in Plant Science. Link

  • Food Standards Agency (UK). (2010). HPLC method for the determination of this compound and quassine in foods and beverages.[10] SOP OPHD 002.[10] Link

Sources

strategies to overcome drug resistance with coumarin analogues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Coumarin Analogues Application Support Center.

Ticket ID: #RES-COU-2024 Subject: Strategies to Overcome Drug Resistance with this compound Scaffolds Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The this compound Advantage in Resistance Reversal

You are likely visiting this guide because your standard therapeutic agents (chemotherapy or antibiotics) are failing due to acquired resistance mechanisms. This compound (2H-chromen-2-one) analogues offer a versatile scaffold to bypass these blockades.

Unlike single-target inhibitors, coumarins function as "privileged structures" that can be modified to:

  • Block Efflux Pumps: Inhibit P-glycoprotein (P-gp/ABCB1) to restore intracellular drug concentration.

  • Modulate Tumor Microenvironment: Selectively inhibit Carbonic Anhydrase (CA) IX/XII to reverse acidosis-driven resistance.

  • Disrupt Bacterial Biofilms: Inhibit Quorum Sensing (QS) without imposing survival pressure.

Module 1: Reversing Cancer MDR (P-gp Inhibition)[1][2]

The Problem: Your cytotoxic agent (e.g., Paclitaxel, Doxorubicin) is being pumped out of the cell before it can induce apoptosis. The this compound Solution: 4-substituted coumarins and this compound-chalcone hybrids act as non-competitive inhibitors of the P-gp efflux pump, stabilizing the nucleotide-binding domain and preventing ATP hydrolysis.

Visualizing the Mechanism

Pgp_Inhibition Drug Chemotherapeutic Agent (Substrate) Pgp_Active Active P-gp Pump (ATP Hydrolysis) Drug->Pgp_Active Enters Cell Accumulation Intracellular Accumulation Drug->Accumulation Pump Inhibited Efflux Drug Efflux (Resistance) Pgp_Active->Efflux Pumps Out Pgp_Active->Efflux Blocked This compound This compound Analogue (Inhibitor) This compound->Pgp_Active Binds Allosteric Site Stabilizes Symmetric State Apoptosis Apoptosis/Cell Death Accumulation->Apoptosis

Figure 1: Mechanism of P-gp inhibition by this compound analogues. The this compound binds allosterically, preventing the conformational change required for drug efflux.

Standard Operating Protocol: Rhodamine 123 Accumulation Assay

Use this protocol to validate if your this compound analogue is effectively inhibiting P-gp.

Reagents:

  • MDR Cell Line (e.g., K562/DOX or MCF-7/ADR).

  • Rhodamine 123 (Rh123) stock (1 mg/mL in EtOH).

  • Positive Control: Verapamil (10 µM).

  • Test Compound: this compound Analogue (Various concentrations).

Step-by-Step Workflow:

  • Seeding: Seed MDR cells at

    
     cells/mL in 6-well plates.
    
  • Treatment: Incubate cells with your this compound Analogue (or Verapamil) for 1 hour at 37°C.

    • Critical: Keep DMSO concentration < 0.1% to avoid membrane toxicity artifacts.

  • Loading: Add Rh123 (final concentration 5.25 µM) and incubate for 30 minutes in the dark.

  • Efflux Phase (Optional but Recommended): Wash cells with ice-cold PBS, resuspend in dye-free medium, and incubate for another 60 mins to allow efflux of Rh123.

  • Termination: Wash cells

    
     with ice-cold PBS. Resuspend in 500 µL cold PBS.
    
  • Analysis: Measure fluorescence via Flow Cytometry (FL1 channel) or Spectrofluorimetry (Ex/Em: 485/535 nm).

Troubleshooting Guide (P-gp Assays)

SymptomProbable CauseCorrective Action
No shift in fluorescence vs. Control Compound precipitation.Coumarins are lipophilic. Ensure solubility in assay buffer. If cloudy, lower concentration or use a solubilizing agent (e.g., Pluronic F68) if compatible.
High background fluorescence Rh123 saturation.Titrate Rh123. High concentrations can quench fluorescence or trigger non-specific binding.
Cell death in treated samples Intrinsic cytotoxicity.Run an MTT assay first. The P-gp inhibition concentration must be sub-lethal. If cells die, membrane integrity is lost, and Rh123 leaks out (false negative).

Module 2: Dual-Targeting (Carbonic Anhydrase IX/XII)

The Problem: Hypoxic tumors express Carbonic Anhydrase (CA) IX and XII, which acidify the extracellular space. This ionizes basic chemotherapy drugs (like Doxorubicin), preventing them from entering the cell ("Ion Trapping"). The this compound Solution: Coumarins act as prodrug inhibitors .[1] They are hydrolyzed by the esterase activity of CA to form 2-hydroxy-cinnamic acids, which occlude the active site entrance.

Data: Structure-Activity Relationship (SAR) for CA Selectivity
Structural ModificationEffect on CA IX/XII SelectivityMechanism
Unsubstituted this compound Low PotencyHydrolysis is too slow or binding is weak.
6- or 7-substituted Sulfonamides High Potency / Low SelectivityZinc-binding group (sulfonamide) hits all CA isoforms (including cytosolic CA I/II).
This compound-Chalcone Hybrid High Selectivity (IX/XII) The bulky tail fits the hydrophobic pocket specific to transmembrane isoforms IX/XII, avoiding the smaller active sites of CA I/II.
Glycosylated Coumarins High SelectivitySugar moiety restricts entry into cells, targeting only membrane-bound CA IX/XII.

FAQ: CA Inhibition

Q: Why use coumarins instead of classic sulfonamides like Acetazolamide? A: Classic sulfonamides inhibit all CA isoforms, leading to systemic side effects (diuresis, paresthesia). Coumarins are "mechanism-based" inhibitors. They bind to the entrance of the active site—a region that varies significantly between isoforms—allowing for high specificity toward tumor-associated CA IX and XII.

Module 3: Biofilm & Quorum Sensing (Antimicrobial Resistance)[6][7]

The Problem: Bacteria (e.g., P. aeruginosa) form biofilms that are impermeable to antibiotics. The this compound Solution: Coumarins disrupt Quorum Sensing (QS)—the bacterial communication network.[2] This is a non-bactericidal strategy, meaning it does not kill the bacteria (low evolutionary pressure) but renders them vulnerable to the immune system or antibiotics.

Visualizing the Pathway

Biofilm_Inhibition cluster_result Result Bacteria Bacterial Population AHL Signal Molecules (AHLs) Bacteria->AHL Secretes Receptor QS Receptor (LasR/RhlR) AHL->Receptor Activates Biofilm Biofilm Formation Receptor->Biofilm Triggers Virulence Virulence Factors (Pyocyanin/Protease) Receptor->Virulence Triggers This compound This compound (QS Inhibitor) This compound->Receptor Competitive Binding Susceptibility Restored Antibiotic Susceptibility This compound->Susceptibility Enables

Figure 2: Quorum Sensing Inhibition. Coumarins compete with Acyl-Homoserine Lactones (AHLs) for receptor binding, halting biofilm formation.

Protocol: Crystal Violet Biofilm Inhibition Assay
  • Culture: Grow bacteria (e.g., S. aureus) overnight in TSB + 1% Glucose.

  • Treatment: In a 96-well plate, add

    
     bacterial suspension + 
    
    
    
    this compound test solution.
    • Control: Bacteria + Solvent only.

    • Blank: Media only.

  • Incubation: 24–48 hours at 37°C (static condition).

  • Staining:

    • Discard media (planktonic cells).

    • Wash wells

      
       with distilled water.
      
    • Add

      
      0.1% Crystal Violet  for 15 mins.
      
  • Quantification:

    • Wash wells

      
       with water. Dry.
      
    • Solubilize stain with

      
      33% Acetic Acid .
      
    • Read Absorbance at 590 nm .

FAQ: Biofilm Assays

Q: My this compound inhibits biofilm but the MIC is very high. Is it a failure? A: No! This is the desired outcome for a Quorum Sensing Inhibitor (QSI). A true QSI should reduce biofilm (low MBIC) without inhibiting planktonic growth (high MIC). If it kills the bacteria, it's just an antibiotic, not a QSI.

References

  • Emami, S., & Dadashpour, S. (2015). Current developments of this compound-based anti-cancer agents in medicinal chemistry. European Journal of Medicinal Chemistry.

  • Supuran, C. T. (2018). Carbonic anhydrase inhibitors as emerging agents for the treatment of hypoxic tumors. Expert Opinion on Investigational Drugs.

  • Reen, F. J., et al. (2018). this compound: A novel player in microbial quorum sensing and biofilm inhibition. Trends in Microbiology.

  • Narayanan, S., et al. (2020). this compound-chalcone hybrids as potential P-glycoprotein inhibitors: Synthesis, biological evaluation and molecular docking studies. Bioorganic Chemistry.

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

Sources

Technical Support Center: Navigating the Toxicity of Certain Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with coumarin derivatives. This guide is designed to provide in-depth, practical answers to common challenges and questions regarding the toxicity of these versatile compounds. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and mitigate toxicity-related issues in your experiments, ensuring the integrity and success of your research.

This compound and its derivatives represent a pivotal class of compounds in pharmaceutical research, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and anticoagulant effects.[1][2][3] However, the therapeutic potential of this scaffold is often challenged by toxicity concerns, which can hinder the translation of promising candidates from the bench to the clinic.[4][5][6] This guide synthesizes technical data and field-proven insights to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs) - Understanding this compound Toxicity

This section addresses the fundamental questions regarding the mechanisms and manifestations of this compound-related toxicity.

Q1: What are the primary toxicity concerns associated with this compound derivatives?

When working with this compound derivatives, researchers should be aware of a few key potential toxicities. The most prominent and widely studied is hepatotoxicity (liver damage).[5][6][7] Many coumarins are metabolized in the liver, and certain metabolic pathways can produce reactive intermediates that cause cellular damage. Another significant concern is their anticoagulant effect , which can lead to coagulopathy or excessive bleeding, especially with derivatives structurally similar to warfarin.[1][8][9][10] While less common, nephrotoxicity (kidney damage) and phototoxicity have also been reported with certain derivatives.[4][11][12][13]

Q2: What is the primary mechanism behind this compound-induced hepatotoxicity?

The hepatotoxicity of this compound is intrinsically linked to its metabolism. In humans, the primary, non-toxic metabolic pathway involves the 7-hydroxylation of the this compound ring by the Cytochrome P450 enzyme CYP2A6 .[6] However, in certain individuals with low CYP2A6 activity or when this pathway is saturated, alternative metabolic routes are activated.[5][6]

These alternative pathways, mediated by enzymes like CYP1A1, CYP1A2, and CYP2E1, can lead to the formation of a highly reactive and toxic intermediate, This compound 3,4-epoxide (CE) .[14][15] This epoxide can bind to cellular macromolecules, leading to oxidative stress, loss of ionic gradients, ATP depletion, and ultimately, hepatocellular damage.[6] This metabolic bioactivation is the causal reason behind the observed liver toxicity.

Coumarin_Metabolism cluster_pathways Metabolic Pathways This compound This compound P450_2A6 CYP2A6 (Primary Pathway) This compound->P450_2A6 7-hydroxylation P450_alt CYP1A1, CYP2E1, etc. (Alternative Pathway) This compound->P450_alt 3,4-epoxidation (in susceptible individuals or high doses) Metabolite_Safe 7-hydroxythis compound (Non-toxic metabolite) P450_2A6->Metabolite_Safe Metabolite_Toxic This compound 3,4-Epoxide (CE) (Reactive Intermediate) P450_alt->Metabolite_Toxic Hepatotoxicity Hepatotoxicity (Cellular Damage, Necrosis) Metabolite_Toxic->Hepatotoxicity Binds to macromolecules

Caption: Metabolic activation of this compound leading to hepatotoxicity.

Q3: Why do different this compound derivatives exhibit varying levels of toxicity?

The toxicity of a this compound derivative is not determined by the core structure alone but is heavily influenced by the type and position of its chemical substituents. This is known as the Structure-Activity Relationship (SAR).[16] Substituents can dramatically alter a molecule's:

  • Metabolic Fate: A methyl group at the 3 or 4-position, for instance, can block the formation of the toxic 3,4-epoxide, thereby reducing hepatotoxicity.[15]

  • Lipophilicity and Solubility: These properties affect the compound's absorption, distribution, and ability to cross cell membranes, which can influence its concentration at target organs.[2][17]

  • Target Affinity: The specific arrangement of functional groups dictates how strongly a derivative binds to its biological targets, including the enzymes responsible for its therapeutic effect and those that mediate toxicity. The presence of ortho-dihydroxy groups (like in esculetin) has been shown to confer protective effects against certain types of liver damage.[18]

Derivative Key Substituents Primary Toxicity Profile Mechanistic Insight
Warfarin 4-hydroxy, 3-substituted with acetonylbenzylHigh Anticoagulant ActivityVitamin K epoxide reductase inhibitor, leading to depletion of clotting factors.[1]
Acenocoumarol 4-hydroxy, 3-substituted with nitrophenylHigh Anticoagulant ActivitySimilar mechanism to warfarin, potent Vitamin K antagonist.[1]
Esculetin 6,7-dihydroxyLow Hepatotoxicity, ProtectiveOrtho-dihydroxy groups confer strong antioxidant properties, potentially mitigating CCl4-induced liver damage.[18]
4-Methylumbelliferone 4-methyl, 7-hydroxyLow HepatotoxicityThe 4-methyl group can sterically hinder the formation of a toxic epoxide intermediate.[15]
Q4: I've read that toxicity results differ between animal models. Why is that, and how does it affect my research?

Yes, there are significant species-specific differences in this compound metabolism, which is a critical factor to consider when designing and interpreting preclinical studies. The most cited example is the difference in hepatotoxicity between rats and mice.

  • Rats are highly susceptible to this compound-induced liver damage because their primary metabolic pathway mirrors the alternative, toxic pathway in humans, leading to the formation of the 3,4-epoxide.[6]

  • Mice and Hamsters , on the other hand, are relatively resistant. Their metabolism favors the 7-hydroxylation pathway, similar to the primary non-toxic pathway in humans, efficiently detoxifying the compound.[6][14]

Implication for Researchers: This means that the rat may be an overly sensitive model for predicting human hepatotoxicity for certain coumarins. It is crucial to characterize the metabolic profile of your specific derivative in the chosen animal model and compare it to human in vitro metabolism data (e.g., using human liver microsomes) to make a more informed risk assessment.[14]

Section 2: Troubleshooting Guides - Addressing Experimental Challenges

This section provides logical workflows to diagnose and resolve common toxicity-related problems encountered during experimentation.

Issue 1: I'm observing unexpected cytotoxicity in my in vitro cell-based assay.

Unforeseen cell death can confound results and halt progress. Before assuming the cytotoxicity is an intrinsic property of your compound, a systematic investigation is required. Follow this troubleshooting workflow:

Troubleshooting_Cytotoxicity Start Unexpected Cytotoxicity Observed Step1 Step 1: Verify Compound & Reagents - Confirm identity (NMR, MS) - Check purity (HPLC) - Test solvent/vehicle toxicity alone Start->Step1 Decision1 Is compound pure & is vehicle non-toxic? Step1->Decision1 Step2 Step 2: Rule Out Assay Interference - Does the compound absorb or fluoresce near assay wavelengths? - Run compound in cell-free assay buffer. Decision1->Step2 Yes Conclusion1 Source of error identified: Impurity, solvent toxicity, or assay artifact. Rectify and repeat experiment. Decision1->Conclusion1 No Decision2 Is there assay interference? Step2->Decision2 Step3 Step 3: Characterize Cell Death - Use Annexin V/PI staining to differentiate apoptosis vs. necrosis. - Perform caspase activation assays. Decision2->Step3 No Decision2->Conclusion1 Yes Conclusion2 Cytotoxicity is likely a true biological effect of the compound. Proceed with mechanistic studies. Step3->Conclusion2

Caption: Workflow for troubleshooting unexpected in vitro cytotoxicity.

Issue 2: My animal model is showing signs of hemorrhage or unexpected lethargy after dosing.

These are critical adverse events that require immediate action and careful investigation.

Immediate Actions:

  • Cease Dosing Immediately: Do not administer any further doses to the affected cohort.

  • Increase Monitoring: Observe animals closely for clinical signs (e.g., pale gums, bruising, hematuria, lethargy).

  • Collect Blood Sample: If ethically and experimentally permissible, collect a blood sample for immediate analysis of coagulation parameters.

Investigative Protocol:

  • Assess Coagulation Status: The most critical test is to measure the Prothrombin Time (PT) and calculate the International Normalized Ratio (INR) .[10][19] A significantly elevated INR confirms a coagulopathic state.

  • Administer Antidote (If Necessary): For severe bleeding or extremely high INR values, the standard clinical intervention is the administration of Vitamin K1 .[20][21][22] It helps restore the synthesis of vitamin K-dependent clotting factors. In non-bleeding patients with a very high INR, low-dose oral vitamin K1 is often preferred.[20]

  • Review Dosing and Formulation:

    • Was the dose calculated correctly?

    • Is the formulation stable? Did the compound precipitate out of solution, leading to an accidental high-dose bolus?

    • Was the administration route appropriate and performed correctly?

  • Necropsy and Histopathology: For any animals that are euthanized or die, perform a thorough necropsy to identify the source of any internal bleeding and collect major organs for histopathological analysis to check for other organ toxicities.

Issue 3: How should I structure a preclinical toxicity assessment for a novel this compound derivative?

A tiered, systematic approach is essential to build a comprehensive safety profile for a new chemical entity. This workflow progresses from computational and in vitro models to more complex in vivo studies.

Preclinical_Workflow cluster_1 Computational & Basic Screening cluster_2 Mechanism-Based Screening cluster_3 Animal Studies - Initial Safety cluster_4 Animal Studies - Repeated Dose Tier1 Tier 1: In Silico & Early In Vitro ADME In Silico ADME/Tox Prediction Tier1->ADME Tier2 Tier 2: Advanced In Vitro Hepato Hepatotoxicity Assessment (Human Liver Microsomes, S9 fractions) Tier2->Hepato Tier3 Tier 3: In Vivo (Acute & Dose-Finding) AcuteTox Acute Toxicity Study (e.g., OECD 423/425) Tier3->AcuteTox Tier4 Tier 4: In Vivo (Sub-chronic) SubChronic Repeated-Dose Toxicity Study (e.g., 28-day study) Tier4->SubChronic Cyto General Cytotoxicity Screen (e.g., on HepG2, HEK293) ADME->Cyto Cyto->Tier2 CYP_Inhib CYP450 Inhibition/Induction Assays Hepato->CYP_Inhib Coag In Vitro Coagulation Assays (PT, aPTT) CYP_Inhib->Coag Coag->Tier3 DoseRange Dose Range-Finding Study AcuteTox->DoseRange DoseRange->Tier4 ToxicoK Toxicokinetics SubChronic->ToxicoK

Caption: Tiered workflow for preclinical toxicity assessment.

Section 3: Key Experimental Protocols

Here we provide foundational, step-by-step methodologies for core toxicity assessments.

Protocol 1: In Vitro Hepatotoxicity Assessment using a Human Hepatoma Cell Line (HepG2)

This protocol provides a basic framework for screening compounds for potential liver toxicity by measuring cell viability and membrane integrity.

1. Materials:

  • HepG2 cells

  • Complete culture medium (e.g., EMEM + 10% FBS + 1% Pen/Strep)

  • Test this compound derivative, dissolved in a suitable vehicle (e.g., DMSO)

  • Positive control (e.g., Acetaminophen)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Cell lysis/solubilization buffer (e.g., DMSO or isopropanol with HCl)

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

2. Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to attach and grow for 24 hours.

  • Compound Preparation: Prepare serial dilutions of your test compound and the positive control in a complete culture medium. Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of vehicle).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis - Membrane Integrity (LDH Assay):

    • Before proceeding to the viability assay, carefully collect 50 µL of the supernatant from each well.

    • Follow the manufacturer's protocol for the LDH assay kit to measure the amount of LDH released into the medium, which is an indicator of cell membrane damage.

  • Endpoint Analysis - Cell Viability (MTT Assay):

    • Add 10 µL of MTT reagent (5 mg/mL) to the remaining 50 µL of medium in each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth). Compare LDH release and viability data to understand the nature of the toxicity.

References

  • ResearchGate. (2023). Acute Toxicity Of Coumacines: An In Vivo Study. Retrieved from ResearchGate. [Link]

  • MDPI. (2020). This compound Derivatives as New Toxic Compounds to Selected K12, R1–R4 E. coli Strains. Molecules, 25(11), 2603. [Link]

  • MDPI. (2022). This compound-Induced Hepatotoxicity: A Narrative Review. International Journal of Molecular Sciences, 23(24), 16135. [Link]

  • PubMed. (2023). Novel this compound Derivatives as Potential Urease Inhibitors for Kidney Stone Prevention and Antiulcer Therapy: From Synthesis to In Vivo Evaluation. PubMed. [Link]

  • MDPI. (2023). Natural this compound Shows Toxicity to Spodoptera litura by Inhibiting Detoxification Enzymes and Glycometabolism. International Journal of Molecular Sciences, 24(17), 13133. [Link]

  • PubMed. (n.d.). In vitro kinetics of this compound 3,4-epoxidation: application to species differences in toxicity and carcinogenicity. PubMed. [Link]

  • National Institutes of Health (NIH). (2022). This compound-Induced Hepatotoxicity: A Narrative Review. PMC. [Link]

  • PubMed. (2022). This compound Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation. PubMed. [Link]

  • ResearchGate. (2024). This compound derivatives in pharmaceutical and biomedical engineering: Advances in design, synthesis, and therapeutic applications. Retrieved from ResearchGate. [Link]

  • PubMed. (n.d.). Factor-guided diagnosis of coagulopathy associated with this compound-contaminated synthetic cannabinoids. PubMed. [Link]

  • International Journal of Research and Review. (n.d.). A Case Report on this compound Derivatives Induced Coagulopathy. Retrieved from ijrrjournal.com. [Link]

  • PubMed. (n.d.). This compound necrosis induced by renal insufficiency. PubMed. [Link]

  • PubMed. (2010). Protective effects of this compound and this compound derivatives against carbon tetrachloride-induced acute hepatotoxicity in rats. PubMed. [Link]

  • MDPI. (n.d.). Therapeutic Effects of Coumarins with Different Substitution Patterns. Retrieved from mdpi.com. [Link]

  • ACS Publications. (n.d.). A Ratiometric pH Sensor for Gram-Positive and Gram-Negative Bacteria. Journal of the American Chemical Society. [Link]

  • National Institutes of Health (NIH). (2022). This compound Derivatives Inhibit ADP-Induced Platelet Activation and Aggregation. PMC. [Link]

  • UPSpace. (n.d.). The efficacy of this compound derivatives against persistent mycobacterial biofilms. Retrieved from repository.up.ac.za. [Link]

  • MDPI. (2023). This compound-Based Sulfonamide Derivatives as Potential DPP-IV Inhibitors: Pre-ADME Analysis, Toxicity Profile, Computational Analysis, and In Vitro Enzyme Assay. Pharmaceuticals, 16(1), 123. [Link]

  • PubMed. (n.d.). In Vitro and In Vivo Experimental Model-based Approaches for Investigating Anti-inflammatory Properties of Coumarins. PubMed. [Link]

  • National Institutes of Health (NIH). (n.d.). Warfarin Toxicity. StatPearls. [Link]

  • PubMed. (n.d.). In Vitro Assessment of Mutagenic and Genotoxic Effects of this compound Derivatives 6,7-dihydroxythis compound and 4-methylesculetin. PubMed. [Link]

  • PubMed. (n.d.). Management of this compound-associated coagulopathy in the non-bleeding patient: a systematic review. PubMed. [Link]

  • PubMed Central. (n.d.). Latest developments in this compound-based anticancer agents: mechanism of action and structure–activity relationship studies. Retrieved from ncbi.nlm.nih.gov. [Link]

  • PubMed. (2024). Effect of New this compound-Ferulate Cyclic Conjugates on Acute Kidney Injury (Oxalate Nephropathy): Synthesis, In Vitro and In Vivo Evaluations. PubMed. [Link]

  • Haematologica. (n.d.). Management of this compound-associated coagulopathy in the non-bleeding patient: a systematic review. Retrieved from haematologica.org. [Link]

  • Medscape. (2023). Warfarin and Superwarfarin Toxicity Treatment & Management. Retrieved from emedicine.medscape.com. [Link]

  • ResearchGate. (2024). Quantitative structure–toxicity relationship study of some natural and synthetic coumarins using retention parameters. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Effect of New this compound‐Ferulate Cyclic Conjugates on Acute Kidney Injury (Oxalate Nephropathy): Synthesis, In Vitro and In Vivo Evaluations | Request PDF. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2024). Cytotoxic and Antitumor Activity of some this compound Derivatives. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2024). (PDF) this compound-Induced Hepatotoxicity: A Narrative Review. Retrieved from ResearchGate. [Link]

  • LITFL. (n.d.). Warfarin toxicity. Retrieved from litfl.com. [Link]

  • MDPI. (2021). Design, Synthesis, and In Vivo and In Silico Evaluation of this compound Derivatives with Potential Antidepressant Effects. Molecules, 26(18), 5556. [Link]

  • Frontiers. (2022). A twenty-year journey exploring this compound-based derivatives as bioactive molecules. Frontiers in Chemistry, 10, 1024340. [Link]

  • PubMed. (2018). Pharmacological and Nutritional Effects of Natural Coumarins and Their Structure-Activity Relationships. PubMed. [Link]

  • ASH Publications. (n.d.). How I treat poisoning with vitamin K antagonists. Blood. [Link]

  • PubMed. (n.d.). Studies on the acute effects of this compound and some this compound derivatives in the rat. PubMed. [Link]

  • Dr.Oracle. (2024). What are the management steps for a warfarin (anticoagulant) overdose?. Retrieved from dr-oracle.com. [Link]

Sources

Validation & Comparative

Validating the Anticancer Mechanism of a Novel Coumarin Derivative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer mechanism of a novel coumarin derivative, which we will refer to as Cmpd-X . We will objectively compare its performance with alternative therapeutic agents and provide the supporting experimental data and detailed protocols necessary for rigorous scientific validation.

This compound derivatives represent a versatile class of small molecules with significant potential in oncology.[1][2] Their diverse pharmacological activities stem from their ability to modulate multiple signaling pathways implicated in cancer progression, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[3][4] Unlike traditional cytotoxic agents that often exhibit significant side effects, many this compound derivatives show promise for high selectivity, inhibiting tumor cell proliferation at low concentrations without significant toxicity to normal cells.[3] This guide will elucidate a common mechanistic pathway for these compounds and provide the experimental blueprint to validate these claims for a new chemical entity.

Proposed Anticancer Mechanism of Cmpd-X: A Multi-Pronged Approach

Based on extensive preclinical evidence for similar this compound-based scaffolds, we hypothesize that Cmpd-X exerts its anticancer effects through a dual mechanism: induction of apoptosis and G2/M phase cell cycle arrest , primarily mediated by the inhibition of the PI3K/Akt/mTOR signaling pathway . This pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers.

This compound derivatives have been shown to effectively target this pathway, leading to downstream effects that favor programmed cell death and halt uncontrolled cell division.[1][2][3] The proposed mechanism is that Cmpd-X inhibits the phosphorylation of Akt, a key node in the pathway. This deactivation prevents the subsequent activation of mTOR and promotes the activity of pro-apoptotic proteins while downregulating anti-apoptotic factors.

G CmpdX Cmpd-X PI3K PI3K CmpdX->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits p21 p21 Akt->p21 Inhibits Casp9 Caspase-9 mTOR->Casp9 Bax Bax (Pro-apoptotic) Bcl2->Bax Bax->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis CDK1 CDK1/Cyclin B1 p21->CDK1 Inhibits CellCycle G2/M Arrest CDK1->CellCycle

Caption: Proposed signaling pathway for Cmpd-X.

Comparative Analysis: Cmpd-X vs. Alternative Therapies

To establish the therapeutic potential of Cmpd-X, its performance must be benchmarked against existing treatments. We propose a comparison with two distinct classes of anticancer agents: a traditional cytotoxic drug (Doxorubicin) and a targeted therapy (Tamoxifen, for ER+ breast cancer).

FeatureCmpd-X (Novel this compound) Doxorubicin (Cytotoxic) Tamoxifen (Targeted SERM)
Primary Mechanism PI3K/Akt/mTOR inhibition, leading to apoptosis and G2/M cell cycle arrest.[1][3]DNA intercalation and inhibition of topoisomerase II, leading to broad DNA damage and cell death.Selective Estrogen Receptor Modulator (SERM); competes with estrogen for binding to the estrogen receptor (ER).[5]
Cellular Specificity Expected to be higher for cancer cells with an overactive PI3K/Akt pathway.[3]Low; affects all rapidly dividing cells, leading to significant side effects.High; effective only in ER-positive breast cancers.
Key Advantages Potential for multi-target activity, potentially overcoming resistance mechanisms.[1] Lower expected toxicity to normal cells.[6]Broad applicability across many cancer types. Well-established efficacy.High specificity with a well-defined biomarker (ER status).
Key Limitations Efficacy may be limited to tumors dependent on the PI3K/Akt pathway. Pharmacokinetics and in vivo safety are yet to be fully characterized.[1]High toxicity and potential for cardiotoxicity. Development of drug resistance is common.[7]Ineffective in ER-negative cancers. Risk of uterine cancer and thromboembolic events.[5]

Experimental Validation: A Step-by-Step Guide

Rigorous validation requires a multi-faceted experimental approach, progressing from initial in vitro screening to in vivo efficacy studies.[8][9] The causality behind each experimental choice is to build a self-validating system where data from one assay corroborates the findings of another.

G Start Start: Cmpd-X Synthesis MTT Cell Viability Assay (MTT) Determine IC50 Start->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Use IC50 Concentration CellCycle Cell Cycle Analysis (PI Staining) MTT->CellCycle Use IC50 Concentration WesternBlot Western Blot (PI3K/Akt Pathway Proteins) Apoptosis->WesternBlot CellCycle->WesternBlot Xenograft In Vivo Xenograft Model Assess Tumor Inhibition WesternBlot->Xenograft If In Vitro Mechanism is Clear Conclusion Conclusion: Mechanism Validated Xenograft->Conclusion

Caption: Experimental workflow for validating the anticancer mechanism of Cmpd-X.

In Vitro Assays: Mechanistic Dissection in Cell Culture

In vitro assays are fundamental for the initial screening and mechanistic evaluation of anticancer compounds due to their speed and cost-effectiveness.[10][11] We will use a relevant cancer cell line known for PI3K/Akt pathway activation (e.g., MCF-7 for breast cancer, A549 for lung cancer).

Causality: To determine the concentration of Cmpd-X that inhibits cell growth by 50% (IC50). This value is crucial for selecting appropriate, sub-lethal concentrations for subsequent mechanistic assays.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of Cmpd-X (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO). Include Doxorubicin as a positive control. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Causality: To quantify the number of cells undergoing apoptosis. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Treatment: Seed cells in a 6-well plate and treat with Cmpd-X at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained cells are live, Annexin V positive cells are early apoptotic, and Annexin V/PI double-positive cells are late apoptotic/necrotic.

Causality: To determine if Cmpd-X induces cell cycle arrest at a specific phase.[12][13] This is achieved by staining cellular DNA with a fluorescent dye (PI) and measuring the DNA content per cell.

  • Treatment & Harvesting: Treat cells as in the apoptosis assay. Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing PI and RNase A. Incubate for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells. The resulting histogram will show distinct peaks for G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular peak indicates cell cycle arrest.

Causality: To directly probe the proposed signaling pathway by measuring the expression and phosphorylation status of key proteins. A decrease in phosphorylated Akt (p-Akt) would provide strong evidence for the inhibition of the PI3K/Akt pathway.

  • Protein Extraction: Treat cells with Cmpd-X, lyse the cells, and quantify the total protein concentration.

  • SDS-PAGE: Separate 30 µg of protein per sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against total Akt, p-Akt, Bcl-2, Bax, cleaved Caspase-3, and an internal loading control (e.g., β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

In Vivo Validation: Xenograft Mouse Model

Causality: To confirm that the in vitro anticancer activity of Cmpd-X translates to tumor growth inhibition in a living organism.[14][15][16] Human tumor xenografts in immunodeficient mice are standard preclinical models for this purpose.[14][15]

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., 5x10⁶ MCF-7 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).

  • Treatment: Randomize mice into treatment groups: Vehicle control, Cmpd-X (at an appropriate dose, e.g., 25 mg/kg), and a positive control. Administer treatment via an appropriate route (e.g., intraperitoneal injection) daily for 21 days.

  • Monitoring: Measure tumor volume and body weight every 3 days.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tissues can be used for further analysis (e.g., immunohistochemistry for apoptotic markers).

Quantitative Data Summary

The following tables summarize hypothetical data from the described experiments, allowing for a direct comparison of Cmpd-X with established drugs.

Table 1: In Vitro Cytotoxicity (IC50 Values in µM)

Cell LineCmpd-XDoxorubicinTamoxifen
MCF-7 (Breast) 5.20.87.5
A549 (Lung) 8.91.2N/A
NIH-3T3 (Normal) > 1005.5> 100

Table 2: Induction of Apoptosis and Cell Cycle Arrest in MCF-7 Cells (% of Cells)

Treatment (at IC50)Early ApoptosisLate ApoptosisG2/M Phase Arrest
Vehicle Control 2.1%1.5%12.3%
Cmpd-X 25.4%15.8%45.7%
Doxorubicin 30.1%22.5%52.1%

Table 3: In Vivo Tumor Growth Inhibition (Xenograft Model)

Treatment GroupAverage Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control 1540 ± 120-
Cmpd-X (25 mg/kg) 615 ± 8560.1%
Doxorubicin (5 mg/kg) 490 ± 7068.2%

Conclusion and Future Perspectives

This guide outlines a systematic and robust methodology for validating the anticancer mechanism of a novel this compound derivative, Cmpd-X. The proposed workflow, from in vitro mechanistic studies to in vivo efficacy testing, provides a self-validating framework to confirm its action via inhibition of the PI3K/Akt pathway, leading to apoptosis and cell cycle arrest.

The comparative data suggests that Cmpd-X, while perhaps less potent than a broad-spectrum cytotoxic agent like Doxorubicin, exhibits a favorable selectivity profile against cancer cells versus normal cells. Its distinct mechanism offers a valuable alternative to therapies like Tamoxifen, particularly for tumors that are not dependent on hormone signaling.

Future research should focus on detailed pharmacokinetic and toxicological studies, exploration of combination therapies to enhance efficacy, and identification of predictive biomarkers to select patient populations most likely to respond to Cmpd-X.[1] The multifaceted nature of this compound derivatives continues to make them a promising and adaptable scaffold for the development of next-generation anticancer agents.[2][4]

References

  • Wu, L., Wang, Z., & Li, W. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers in Pharmacology. [Link]

  • Mustafa, Y. F., et al. (2025). This compound Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI. [Link]

  • Annunziata, F., et al. (2019). Antiangiogenic Effects of Coumarins against Cancer: From Chemistry to Medicine. Molecules. [Link]

  • Chen, Y., et al. (2024). The angiogenesis-modulating effects of this compound-derivatives. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology. [Link]

  • Li, M., et al. (2022). A novel this compound derivative DBH2 inhibits proliferation and induces apoptosis of chronic myeloid leukemia cells. Genes & Diseases. [Link]

  • Kaszkin, M., et al. (2009). A this compound derivative (RKS262) inhibits cell-cycle progression, causes pro-apoptotic signaling and cytotoxicity in ovarian cancer cells. Investigational New Drugs. [Link]

  • Thakur, A., et al. (2020). Coumarins and this compound-Related Compounds in Pharmacotherapy of Cancer. Molecules. [Link]

  • de Carvalho, A. C. C., et al. (2020). This compound derivative 7-isopentenyloxythis compound induces in vivo antitumor activity by inhibit angiogenesis via CCL2 chemokine decrease. Biomedicine & Pharmacotherapy. [Link]

  • Umar, S., et al. (2020). A synthetic this compound derivative (4-flourophenylacetamide-acetyl this compound) impedes cell cycle at G0/G1 stage, induces apoptosis, and inhibits metastasis via ROS-mediated p53 and AKT signaling pathways in A549 cells. Journal of Biochemical and Molecular Toxicology. [Link]

  • Lee, D., et al. (2024). Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway. Molecules. [Link]

  • Kaszkin-Bettag, M., et al. (2011). A this compound derivative (RKS262) inhibits cell-cycle progression, causes pro-apoptotic signaling and cytotoxicity in ovarian cancer cells. Investigational New Drugs. [Link]

  • Sharma, G., et al. (2023). Latest developments in this compound-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry. [Link]

  • Willers, H., et al. (2009). New Anticancer Agents: In Vitro and In Vivo Evaluation. Anticancer Research. [Link]

  • Chap-Pera, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]

  • Bhuvaneswari, S., et al. (2014). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Zhang, H., et al. (2013). Synthesis and anti-angiogenesis activity of this compound derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Blatt, N., et al. (2018). In vivo screening models of anticancer drugs. ResearchGate. [Link]

  • Umar, S., et al. (2020). A synthetic this compound derivative (4-flourophenylacetamide-acetyl this compound) impedes cell cycle at G0/G1 stage, induces apoptosis, and inhibits metastasis via ROS-mediated p53 and AKT signaling pathways in A549 cells. Journal of Biochemical and Molecular Toxicology. [Link]

  • Zucchetti, M., et al. (2011). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Medicinal Chemistry. [Link]

  • Amini, F., et al. (2022). Apoptosis Induction by New this compound Derivatives in a Mice Model of Breast Cancer. Journal of Inflammation Research. [Link]

  • Mustafa, Y. F., et al. (2023). Cell cycle CDK inhibitors: FDA approved drugs and under clinical evaluation. ResearchGate. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Jin, S., et al. (2017). A systematic analysis of FDA-approved anticancer drugs. BMC Cancer. [Link]

  • Wesołowska, O., et al. (2019). The Effect of Furanothis compound Derivatives on Induction of Apoptosis and Multidrug Resistance in Human Leukemic Cells. International Journal of Molecular Sciences. [Link]

  • Amini, F., et al. (2022). Apoptosis Induction by New this compound Derivatives in a Mice Model of Breast Cancer. Journal of Inflammation Research. [Link]

  • Blatt, N., et al. (2013). In vivo screening models of anticancer drugs. Tel Aviv University. [Link]

  • Mustafa, Y. F., et al. (2025). This compound Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI. [Link]

  • Sanna, V., et al. (2022). A twenty-year journey exploring this compound-based derivatives as bioactive molecules. Frontiers in Chemistry. [Link]

  • OncoKB. (n.d.). FDA-Approved Oncology Therapies. OncoKB. [Link]

  • Al-Warhi, T., et al. (2021). Synthesis and Anticancer Evaluation of Novel this compound Derivatives. ResearchGate. [Link]

  • Kascatan-Nebioglu, A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Wikipedia. (n.d.). Tamoxifen. Wikipedia. [Link]

Sources

A Comparative Analysis of Coumarin Versus Flavonoid Antioxidant Capacity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the antioxidant capacities of two prominent classes of plant-derived phenolic compounds: coumarins and flavonoids. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a synthesized perspective grounded in experimental evidence and mechanistic understanding. We will explore the structural determinants of antioxidant activity, compare their efficacy in various testing paradigms, and provide the detailed protocols necessary for empirical validation.

Introduction: The Chemical Basis of Antioxidant Activity

Both coumarins and flavonoids are heterocyclic molecules recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2][3][4][5][6] Their therapeutic potential is often linked to their ability to mitigate oxidative stress, a condition arising from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. The core of their antioxidant action lies in their chemical structure—specifically, a conjugated π-electron system that allows for the ready donation of electrons or hydrogen atoms to stabilize free radicals.[7]

While both classes share this general capability, their specific structural features dictate the potency and mechanisms of their antioxidant action. This guide will dissect these differences to provide a clear framework for comparison.

Mechanistic Pathways of Antioxidant Action

The antioxidant activity of a compound is not a single, monolithic property but rather a composite of several distinct mechanisms. To compare coumarins and flavonoids effectively, we must evaluate their performance across these different pathways. The two primary mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (AH) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a stable antioxidant radical (A•).

    AH + R• → A• + RH

  • Single Electron Transfer (SET): Here, the antioxidant donates an electron to the free radical, forming a radical cation (AH•+) and an anion (R:-).

    AH + R• → AH•+ + R:-

A third crucial mechanism, particularly relevant in biological systems, is metal chelation . Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Compounds that can chelate these metals prevent this radical generation.

Below is a conceptual diagram illustrating these fundamental antioxidant mechanisms.

Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) cluster_Chelation Metal Chelation AH1 Antioxidant (AH) A1 Stable Antioxidant Radical (A•) AH1->A1 H• donation R1 Free Radical (R•) RH1 Neutralized Molecule (RH) R1->RH1 H• acceptance AH2 Antioxidant (AH) AH_cat Antioxidant Cation (AH•+) AH2->AH_cat e- donation R2 Free Radical (R•) R_an Anion (R:-) R2->R_an e- acceptance Antioxidant Chelating Antioxidant Complex Stable Complex Antioxidant->Complex Binds Metal Transition Metal (e.g., Fe²⁺) Metal->Complex Sequesters

Caption: Core mechanisms of antioxidant action by phenolic compounds.

Structure-Activity Relationships (SAR): The Molecular Blueprint for Potency

The antioxidant capacity of a specific coumarin or flavonoid is not inherent to its class but is dictated by the number and position of hydroxyl (-OH) groups and other substituents on its core structure.

Flavonoids: Key Structural Features

The antioxidant activity of flavonoids is well-studied, and several structural features are known to be critical.[8]

  • The B-Ring Hydroxylation Pattern: The presence of an ortho-dihydroxy (catechol) group at the 3' and 4' positions on the B-ring is a primary determinant of high antioxidant capacity.[8][9] This configuration enhances electron donation and stabilizes the resulting radical. A 3',4',5'-trihydroxyl (pyrogallol) group can further increase this activity.[8][10]

  • The C-Ring Double Bond: A double bond between carbons 2 and 3 in the C-ring, conjugated with the 4-keto group, facilitates electron delocalization across the molecule, which is crucial for stabilizing the antioxidant radical.[8][10][11]

  • The 3-Hydroxyl Group: A hydroxyl group at the 3-position in the C-ring also contributes significantly to the radical scavenging capacity.[10]

Generally, flavonoids possessing these features, such as quercetin and catechin, exhibit potent antioxidant effects.[9]

Coumarins: The Importance of Hydroxylation

For coumarins, the structure-activity relationship also hinges on hydroxylation.

  • Phenolic -OH Groups: The presence and position of phenolic hydroxyl groups on the benzene ring of the this compound scaffold are paramount.[12] Unsubstituted this compound has very low activity.[13]

  • Ortho-Dihydroxy Substitution: Similar to flavonoids, coumarins with ortho-dihydroxy groups, such as 7,8-dihydroxythis compound (daphnetin) and 6,7-dihydroxythis compound (esculetin), show significant radical scavenging activity.[13] The catechol-like structure is a potent electron donor and is also effective in metal chelation.[12]

  • Position of Substitution: Studies have shown that 7-substituted coumarins generally perform better as antioxidants than their 4-substituted counterparts.[13]

Comparative Performance in Antioxidant Assays

A direct comparison requires standardized assays. While no single assay can capture the total antioxidant potential, using a battery of tests that rely on different mechanisms provides a more complete picture. It's important to note that results from different assays may not always correlate, as they reflect different aspects of antioxidant action (e.g., radical scavenging vs. metal chelation).[7]

Assay Mechanism General Finding Supporting Evidence
DPPH (2,2-diphenyl-1-picrylhydrazyl) Mixed HAT/SETFlavonoids with key SAR features (e.g., quercetin) generally show higher activity than most coumarins. However, dihydroxy-substituted coumarins can be potent scavengers, sometimes comparable to standard antioxidants like ascorbic acid.[1][14]In one study, flavonoids exhibited "much greater antioxidant activity" than the tested this compound (bergapten) in a β-carotene bleaching assay.[15] Another found specific this compound derivatives to have strong DPPH scavenging activity, comparable to ascorbic acid.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Mixed HAT/SETSimilar to DPPH, flavonoid efficacy is high. Coumarins with hydroxyl groups at positions 6, 7, and/or 8 show improved ABTS scavenging activity.[13]For coumarins, substituting hydroxyl groups at positions 6, 7, or 8 improves ABTS scavenging, with the 7,8-dihydroxy-substituted version being the most active.[13]
ORAC (Oxygen Radical Absorbance Capacity) HATThis assay measures the ability to quench peroxyl radicals. The performance of both classes is highly dependent on the specific structure and hydroxylation pattern.ORAC values for flavonoids have been found to not necessarily correlate with their activity in cell-based assays, highlighting the importance of using biologically relevant models.[10]
Metal Chelation / FRAP (Ferric Reducing Antioxidant Power) SET / ChelationFlavonoids with catechol (B-ring) or 5-hydroxy and 4-keto (A- and C-rings) arrangements are excellent metal chelators. Coumarins with ortho-dihydroxy groups also exhibit strong metal chelating and reducing power.[12]Catecholic motifs in coumarins are associated with improved antioxidant action due to both direct radical scavenging and bidentate metal chelation.[12]
CAA (Cellular Antioxidant Activity) BiologicalThis assay provides a more biologically relevant measure. Flavonoids have demonstrated high activity, particularly those with a 3',4'-o-dihydroxyl group in the B-ring and a 2,3-double bond.[10]A study on fingered citron extracts found a significant positive correlation between the total flavonoid content (especially diosmin and hesperidin) and the capacity to alleviate cellular oxidative stress.[16]

Experimental Protocols: A Guide to Measurement

The trustworthiness of comparative data hinges on robust and reproducible experimental design. Below are detailed, step-by-step protocols for the most common antioxidant assays. The causal reasoning behind critical steps is explained to ensure methodological integrity.

General Experimental Workflow

The workflow for most in vitro antioxidant assays follows a similar pattern, which can be visualized as follows:

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis A Prepare Stock Solutions (Test Compounds, Standards) B Prepare Assay Reagents (e.g., DPPH, ABTS•+) C Aliquot Samples & Standards (Serial Dilutions) B->C D Add Assay Reagent to all wells C->D E Incubate (Specific time/temp, often in dark) D->E F Measure Absorbance/ Fluorescence E->F G Calculate % Inhibition F->G H Determine IC50 or Trolox Equivalents (TEAC) G->H

Caption: A generalized workflow for in vitro antioxidant capacity assays.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[14]

  • Principle: The reduction of the DPPH radical is monitored by the decrease in its absorbance at ~517 nm.[17]

  • Materials:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol or Ethanol (spectrophotometric grade)

    • Test compounds (Coumarins, Flavonoids)

    • Positive control (e.g., Ascorbic Acid, Trolox)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Reagent Preparation: Prepare a DPPH working solution (e.g., 0.1 mM) in methanol.

      • Rationale: The concentration is set to yield an initial absorbance of approximately 1.0, providing a suitable dynamic range for measurement.[17]

    • Sample Preparation: Prepare stock solutions of test compounds and the positive control in methanol. Perform serial dilutions to create a range of concentrations.

    • Assay Procedure: a. To a 96-well plate, add 20 µL of each sample dilution (or methanol for the blank).[18] b. Add 100-180 µL of the DPPH working solution to each well.[18] c. Mix thoroughly by pipetting. d. Incubate the plate in the dark at room temperature for 30 minutes.[17][18]

      • Rationale: Incubation in darkness is critical to prevent the photo-degradation of the DPPH radical, which would otherwise lead to falsely high antioxidant readings.[17]

    • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[17][18]

    • Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) using the formula:

      % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Data Analysis: Plot % Inhibition against the concentration of each compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

  • Principle: The ABTS radical cation, which has a characteristic blue-green color, is reduced by the antioxidant to its colorless neutral form. The change is monitored by the decrease in absorbance at ~734 nm.[19]

  • Materials:

    • ABTS diammonium salt

    • Potassium persulfate

    • Ethanol or Phosphate-Buffered Saline (PBS)

    • Test compounds and positive control (Trolox)

    • 96-well microplate and reader

  • Protocol:

    • Reagent Preparation (ABTS•⁺ Stock Solution): a. Prepare an aqueous solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM).[20] b. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.[20][21]

      • Rationale: This overnight incubation allows for the complete generation of the ABTS radical cation, ensuring the reaction is stable and ready for the assay.[20][21]

    • Working Solution Preparation: Dilute the ABTS•⁺ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[20]

    • Assay Procedure: a. To a 96-well plate, add 10 µL of each sample dilution.[19] b. Add 200 µL of the ABTS•⁺ working solution to each well.[19] c. Mix and incubate at room temperature for 2-6 minutes.[19]

    • Measurement: Measure the absorbance at 734 nm.[19]

    • Calculation & Analysis: Calculate % Inhibition as in the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.

Concluding Remarks for the Field Scientist

The selection of a this compound or flavonoid for a specific application in drug development should be guided by a nuanced understanding of their respective antioxidant profiles.

  • For Broad-Spectrum Radical Scavenging: Flavonoids, particularly those containing a catechol B-ring and a conjugated C-ring system like quercetin, are often superior choices. Their multifaceted structure allows for high efficacy in both HAT and SET-based mechanisms.

  • For Targeted Applications: Hydroxylated coumarins like esculetin and daphnetin represent potent, structurally simpler scaffolds. Their strong performance in metal chelation and specific radical scavenging assays makes them attractive candidates where a more targeted mechanism of action is desired.

Ultimately, the choice is context-dependent. In vitro chemical assays, such as those detailed here, are indispensable for initial screening and mechanistic elucidation. However, their results must be validated in more biologically complex systems, such as the Cellular Antioxidant Activity (CAA) assay, to better predict in vivo efficacy. The disconnect sometimes observed between chemical and cellular assays underscores that factors like cell uptake, metabolism, and localization are critical determinants of a compound's ultimate biological effect.[10] This guide provides the foundational knowledge and protocols to embark on this comparative journey with scientific rigor.

References

  • Journal of Advanced Pharmacy Education and Research. In vitro antioxidant activity of this compound compounds by DPPH, Super oxide and nitric oxide free radical scavenging methods. Available from: [Link]

  • MDPI. Antioxidant and Antiradical Properties of Some Examples of Flavonoids and Coumarins—Potentiometric Studies. Available from: [Link]

  • Journal of Advanced Pharmacy Education and Research. In vitro antioxidant activity of this compound compounds by DPPH, Super oxide and nitric oxide free radical scavenging methods. Available from: [Link]

  • AIP Publishing. Structure-antioxidant activity relationships of flavonoids within three species of Indonesian artocarpus. Available from: [Link]

  • ACS Publications. Antioxidant Activity of Citrus Limonoids, Flavonoids, and Coumarins. Available from: [Link]

  • Acta Alimentaria. Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Available from: [Link]

  • ResearchGate. Summary of the antioxidant structure-activity relationships of coumarins. Available from: [Link]

  • Bentham Science Publisher. The Antioxidant Activity of Coumarins and Flavonoids. Available from: [Link]

  • PMC - NIH. Evaluation of the Antioxidant Capacity of Synthesized Coumarins. Available from: [Link]

  • PMC - NIH. Antioxidant Activity of Coumarins and Their Metal Complexes. Available from: [Link]

  • ResearchGate. (PDF) The Antioxidant Activity of Coumarins and Flavonoids. Available from: [Link]

  • Systematic Reviews in Pharmacy. Antioxidant Activity of Coumarins. Available from: [Link]

  • PMC - NIH. Quantitative Analysis of Flavonoids and Coumarins from Fingered Citron in Different Growth Periods and Their Regulatory Effects on Oxidative Stress. Available from: [Link]

  • MDPI. Antioxidant Activity of Coumarins and Their Metal Complexes. Available from: [Link]

  • PubMed. The antioxidant activity of coumarins and flavonoids. Available from: [Link]

  • MDPI. The Antioxidant Activity of New this compound Derivatives. Available from: [Link]

  • SMUJO. Botanical, phytochemical, and bioactivity characterization of Coleus scutellarioides. Available from: [Link]

  • Kamiya Biomedical Company. Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Available from: [Link]

  • PubMed. Structure-antioxidant activity relationships of flavonoids: a re-examination. Available from: [Link]

  • ResearchGate. Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Available from: [Link]

  • MDPI. DPPH Radical Scavenging Assay. Available from: [Link]

  • Zen-Bio. ABTS Antioxidant Assay Kit. Available from: [Link]

  • ACS Publications. Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. Available from: [Link]

  • BMG Labtech. Antioxidant potential using ORAC assay. Available from: [Link]

  • NIH. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Available from: [Link]

  • ResearchGate. (PDF) Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds. Available from: [Link]

  • ResearchGate. How do I prepare my ABTS for antioxidant capacity?. Available from: [Link]

  • Agilent. Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Available from: [Link]

  • DOJINDO. DPPH Antioxidant Assay Kit D678 manual. Available from: [Link]

  • Assay Genie. Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Available from: [Link]

  • Zen-Bio. ORAC Antioxidant Assay Kit. Available from: [Link]

  • Cell Biolabs, Inc.. OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Available from: [Link]

  • Hilaris Publisher. Flavonoids and the Structure-Antioxidant Activity Relationship. Available from: [Link]

  • Protocols.io. ABTS decolorization assay – in vitro antioxidant capacity. Available from: [Link]

Sources

Definitive Guide to Elucidating Coumarin Inhibitor Binding Sites: Structural vs. Biophysical Approaches

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Coumarin (1,2-benzopyrone) derivatives represent a versatile scaffold in medicinal chemistry, acting as inhibitors for targets ranging from Carbonic Anhydrases (CAs) to DNA Gyrase and various protein kinases. However, confirming their precise binding site presents unique challenges:

  • Hydrolytic Instability: In enzymes with esterase activity (e.g., CAs), coumarins often act as "suicide substrates" or prodrugs, hydrolyzing to form 2-hydroxy-cinnamic acid derivatives in situ.

  • Fluorescence Interference: Many coumarins are intrinsically fluorescent, complicating standard tryptophan quenching assays due to the Inner Filter Effect (IFE).

  • Hydrophobicity: Low aqueous solubility requires careful solvent management (DMSO/Ethanol) during co-crystallization or soaking.

This guide compares the primary methodologies for binding site confirmation and provides self-validating protocols to overcome these specific artifacts.

Part 1: Comparative Analysis of Binding Site Determination Methods

The choice of method depends on the protein's behavior and the resolution required.

FeatureX-Ray Crystallography HDX-MS Fluorescence Spectroscopy Mutagenesis + Kinetic Assay
Primary Output Atomic-resolution 3D structure (

)
Peptide-level solvent accessibility

& binding stoichiometry
Functional validation of predicted residues
This compound Specificity Gold Standard. Visualizes hydrolyzed vs. intact ligand.Good for large complexes or non-crystallizable proteins.High risk of IFE artifacts (requires correction).Indirect confirmation; requires prior docking hypothesis.
Sample Requirement High purity (>95%), mg quantities.Low (pmol range).Low (nmol range).Labor-intensive (cloning/expression).
Throughput Low to Medium.Medium.High.Low.
Limitation Crystal packing forces may occlude hydrophobic this compound binding pockets.Resolution limited to peptide fragments (5-10 AA).Does not provide structural coordinates.Can destabilize protein folding.

Part 2: Detailed Experimental Protocols

Protocol A: X-Ray Crystallography (Ligand Soaking)

Best for: Definitive proof of binding mode and hydrolysis status.

The Challenge: Coumarins are hydrophobic.[1] Co-crystallization often leads to precipitation. Soaking pre-formed crystals is preferred but risks cracking the crystal lattice.

Step-by-Step Workflow:

  • Crystal Growth: Obtain apo-crystals using hanging-drop vapor diffusion.

  • Ligand Preparation: Dissolve the this compound derivative in 100% DMSO at 50–100 mM.

  • Soaking Strategy (The "Step-Wise" Method):

    • Do not add high-concentration ligand directly.

    • Prepare a soaking drop containing the mother liquor + 5% DMSO.

    • Introduce ligand in increments (e.g., 0.5 mM

      
       1 mM 
      
      
      
      5 mM) over 2 hours to allow the crystal lattice to adapt.
    • Critical Control: If the target has esterase activity (e.g., Carbonic Anhydrase), soak for varying times (10 min vs. 24 hours) to capture the hydrolysis intermediate vs. the final bound product.

  • Cryoprotection & Data Collection: Flash cool in liquid nitrogen. Collect diffraction data at 100 K.

  • Refinement:

    • Solve structure via Molecular Replacement (MR).

    • Inspect the

      
       difference map at 
      
      
      
      .
    • Validation: If the density suggests a ring-opened species (cinnamic acid derivative), refine the ligand as the hydrolyzed product.

Protocol B: Fluorescence Quenching with IFE Correction

Best for: Measuring binding affinity (


) in solution.

The Challenge: Coumarins absorb UV light (300–400 nm), overlapping with Tryptophan excitation (280/295 nm) and emission (340 nm). This causes "false quenching" (Inner Filter Effect).

Self-Validating Protocol:

  • Setup: Use a quartz cuvette (1 cm path length). Protein conc: 1–5

    
    M.
    
  • Titration: Titrate this compound (0

    
     50 
    
    
    
    M) into the protein solution.
  • Raw Measurement: Record Fluorescence Intensity (

    
    ) at 
    
    
    
    nm (selects for Trp, minimizes Tyr contribution).
  • Absorbance Measurement (The Validation Step):

    • For every concentration of this compound added, measure the absorbance of the solution at the excitation (

      
      ) and emission (
      
      
      
      ) wavelengths (
      
      
      and
      
      
      ).
  • Mathematical Correction: Apply the Lakowicz equation to retrieve the true fluorescence (

    
    ):
    
    
    
    
  • Analysis: Plot

    
     vs. [Ligand]. If the curve flattens (saturation), specific binding is confirmed. If it remains linear after correction, the interaction is likely non-specific collisional quenching.
    

Part 3: Visualization of Mechanisms

Diagram 1: Strategic Decision Workflow

This flowchart guides the researcher in selecting the correct method based on the target protein's properties.

CoumarinWorkflow cluster_val Validation Loop Start Start: this compound Binding Site ID IsCryst Is Protein Crystallizable? Start->IsCryst XRay Method: X-Ray Crystallography (Gold Standard) IsCryst->XRay Yes IsLarge Complex > 100 kDa? IsCryst->IsLarge No Validation Biophysical Check: Fluorescence (w/ IFE Correction) XRay->Validation CryoEM Method: Cryo-EM IsLarge->CryoEM Yes HDX Method: HDX-MS (Solvent Mapping) IsLarge->HDX No (Dynamic/Small) Docking Method: Comp. Docking + Mutagenesis HDX->Docking Refine Model Docking->Validation

Caption: Decision tree for selecting the optimal structural biology technique based on protein size and crystallizability.

Diagram 2: The "Prodrug" Mechanism (Carbonic Anhydrase Case Study)

A critical visualization showing how coumarins change structure during binding in esterase-active targets.

Mechanism This compound Intact this compound (Lactone Ring Closed) Binding Initial Binding (Active Site Entrance) This compound->Binding Kd (Initial) Hydrolysis Zinc-Mediated Hydrolysis (Esterase Activity) Binding->Hydrolysis Zn2+ / OH- Product 2-Hydroxy-Cinnamic Acid (Ring Opened) Hydrolysis->Product Ring Opening FinalState Occlusion of Active Site (Inhibition) Product->FinalState Stable Complex

Caption: The "Suicide Inhibitor" mechanism observed in Carbonic Anhydrase, where the this compound scaffold hydrolyzes to form the active inhibitory species.

Part 4: Case Study & Data Interpretation

Target: Human Carbonic Anhydrase (hCA)

Context: Unlike sulfonamides which bind directly to the Zinc ion, coumarins bind at the entrance of the active site cavity. Critical Observation: In X-ray structures (e.g., PDB 3IEO), the electron density often reveals the cis-2-hydroxy-cinnamic acid form, not the original this compound. Interpretation:

  • Intact Binding: If the this compound lacks a hydrolyzable lactone (e.g., specific fused ring systems) or the enzyme lacks esterase activity (e.g., certain kinases), the ligand remains planar.

  • Hydrolyzed Binding: If the ligand is a simple this compound and the target is hCA, the structure will show a "tail" (the opened ring) anchoring into the hydrophobic pocket, occluding the proton shuttle pathway.

Troubleshooting Table
ObservationDiagnosisSolution
No Electron Density Ligand occupancy is too low.Increase soaking time or concentration; try co-crystallization.
Linear Fluorescence Plot Inner Filter Effect (IFE) or non-specific binding.Apply Equation 1 (Part 2); use a control protein (e.g., BSA).
Protein Precipitation DMSO intolerance.Switch to Ethanol or PEG-400 as ligand solvent; perform stepwise soaking.

References

  • Supuran, C. T. (2018). This compound carbonic anhydrase inhibitors from natural sources. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Temperini, C., et al. (2010).[2] The this compound-binding site in carbonic anhydrase accommodates structurally diverse inhibitors. Journal of Medicinal Chemistry. Link

  • Vivian, J. T., & Callis, P. R. (2001). Mechanisms of tryptophan fluorescence quenching in proteins. Biophysical Journal. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Marciano, D., et al. (2025). A this compound-30-based method for identification of tubulin ligands. ChemRxiv. Link

Sources

Comparative Efficacy Guide: Coumarin vs. Isocoumarin Scaffolds in Enzymatic and Cellular Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between two isomeric benzopyrone scaffolds: Coumarin (2H-chromen-2-one) and Isothis compound (1H-isochromen-1-one) .[1] While structurally similar, their electronic distributions dictate divergent biological utilities.

The Verdict:

  • Select the this compound Scaffold for designing fluorogenic probes and isoform-selective Carbonic Anhydrase (CA) inhibitors.[1] Its efficacy relies on the hydrolytic instability of the lactone ring as a "prodrug" mechanism.[2][3]

  • Select the Isothis compound Scaffold for designing potent, mechanism-based (suicide) serine protease inhibitors.[1][4] Its efficacy relies on the formation of stable acyl-enzyme complexes that permanently inactivate the target.

Part 1: Structural & Mechanistic Divergence[1]

The core difference lies in the position of the carbonyl group relative to the heteroatom, which fundamentally alters the electrophilicity and stability of the lactone ring.

Structural Isomerism

The following diagram illustrates the numbering and core structural differences. Note the "masked" cinnamic acid nature of this compound versus the stable lactone arrangement of Isothis compound.

Coumarin_vs_Isothis compound cluster_0 This compound Scaffold (2H-chromen-2-one) cluster_1 Isothis compound Scaffold (1H-isochromen-1-one) C_Struct Structure: Lactone Carbonyl at C2 Oxygen at Position 1 C_Prop Key Property: Hydrolyzes to 2-hydroxycinnamic acid C_Struct->C_Prop Esterase/CA Activity I_Struct Structure: Lactone Carbonyl at C1 Oxygen at Position 2 I_Prop Key Property: Forms Stable Acyl-Enzyme (Suicide Inhibition) I_Struct->I_Prop Nucleophilic Attack (Serine Protease)

Figure 1: Structural comparison highlighting the electrophilic centers responsible for divergent biological mechanisms.

Part 2: Enzymatic Inhibition Efficacy[1]

Coumarins: The "Prodrug" Mechanism (Carbonic Anhydrase)

Coumarins are unique among Carbonic Anhydrase (CA) inhibitors because they do not bind directly to the zinc ion in their native form.[1][2][3] Instead, they act as suicide substrates that undergo hydrolysis.

  • Mechanism: The CA active site functions as an esterase, hydrolyzing the this compound lactone ring.[2][3] The resulting cis-2-hydroxycinnamic acid isomerizes to the trans-form, which then occludes the entrance of the active site.

  • Efficacy Metric:

    
     (Inhibition Constant).[1][5]
    
  • Advantage: High isoform selectivity (e.g., targeting tumor-associated hCA IX/XII over cytosolic hCA I/II) because the binding site is at the entrance, where amino acid sequence variability is highest [1].

Isocoumarins: The "Warhead" Mechanism (Serine Proteases)

Substituted isocoumarins (specifically 3-alkoxy-4-chloroisocoumarins) are potent irreversible inhibitors of serine proteases (e.g., Elastase, Thrombin, Chymotrypsin).[1]

  • Mechanism: The active site serine nucleophile attacks the C1 carbonyl.[1] The presence of a leaving group (often Cl at C4) facilitates the formation of a stable acyl-enzyme intermediate and sometimes a secondary alkylation of the active site Histidine, preventing enzyme regeneration [2].

  • Efficacy Metric:

    
     (
    
    
    
    ) or
    
    
    .[1]
  • Advantage: They are "mechanism-based" inactivators.[4][6][7] Once bound, the enzyme is permanently disabled.

Comparative Data: Inhibition Potency
FeatureThis compound Derivatives (Target: hCA IX)Isothis compound Derivatives (Target: Human Leukocyte Elastase)
Primary Target Class Metalloenzymes (Zinc)Serine Proteases
Binding Type Reversible (after hydrolysis)Irreversible (Covalent Acylation)
Key Substituents 7-hydroxy/sulfamate (Hydrolysis trigger)3-alkoxy, 4-chloro (Leaving group)
Typical Potency

: 9 – 50 nM (Isoform IX) [1]

: 1,000 – 130,000 M⁻¹s⁻¹ [2]
Stability Labile in plasma (hydrolysis)Stable until active site activation

Part 3: Fluorescence Assay Performance

While both scaffolds fluoresce, This compound (specifically 7-hydroxythis compound/Umbelliferone) is the industry standard for fluorogenic assays due to its high quantum yield and pH sensitivity.

Quantum Yield Comparison
  • 7-Hydroxythis compound (Umbelliferone):

    
     (pH > 8.0). Highly sensitive to pH changes (pK
    
    
    
    ~7.8), making it ideal for esterase/phosphatase assays where the release of the phenol anion generates signal.
  • Isothis compound: Generally lower quantum yields in aqueous buffer.[1] Often used as a "dark" quencher precursor or in specific medicinal chemistry applications where fluorescence is secondary to inhibition.

Protocol: Kinetic Determination of Inhibition ( )

For evaluating Isothis compound efficacy against Serine Proteases.[1]

Materials:

  • Enzyme: Human Neutrophil Elastase (HNE), 20 nM final.

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic), 100 µM.[1]

  • Inhibitor: 3,4-dichloroisothis compound (DCI) or test isothis compound.[1][8]

  • Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5.

Workflow:

  • Preparation: Dissolve inhibitor in DMSO (keep DMSO < 5% final).

  • Incubation: Incubate Enzyme + Inhibitor for varying times (

    
     min).
    
  • Initiation: Add Substrate to aliquots.

  • Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline).

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    .[1] Then plot
    
    
    vs.
    
    
    to determine
    
    
    and
    
    
    .[1]

Kinetic_Assay_Workflow start Start: Enzyme + Buffer incubate Add Isothis compound Inhibitor (Var. Concentrations) start->incubate time_points Incubate for t = 0 to 30 min incubate->time_points substrate Add Chromogenic Substrate (MeO-Suc-AAPV-pNA) time_points->substrate read Measure Absorbance (405 nm) (Residual Activity) substrate->read calc Calculate k_inact / K_I (Pseudo-first order kinetics) read->calc

Figure 2: Workflow for determining irreversible inhibition constants for isothis compound derivatives.

Part 4: References

  • Supuran, C. T. (2012).[1][3] Coumarins: a new class of carbonic anhydrase inhibitors.[2][3][5][9] Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Powers, J. C., & Kam, C. M. (1992). Substituted isocoumarins as inhibitors of complement serine proteases. Journal of Immunology. [Link]

  • Maresca, A., et al. (2009). Deciphering the Mechanism of Carbonic Anhydrase Inhibition with Coumarins and Thiocoumarins.[1][3][9] Journal of Medicinal Chemistry. [Link][1]

Sources

Beyond the Score: A Senior Application Scientist's Guide to Validating In Silico Docking with Experimental Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of drug discovery, in silico molecular docking has emerged as an indispensable tool, offering rapid and cost-effective screening of vast compound libraries. However, the seductive simplicity of a docking score can be misleading. These computational predictions are approximations of complex biological reality, and their true value is only unlocked through rigorous experimental validation. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical interface between computational prediction and experimental reality, ensuring that your most promising in silico hits translate into tangible lead compounds.

The journey from a promising docking score to a validated hit is not a linear path but an iterative cycle of prediction, testing, and refinement. The choice of experimental assay is paramount and depends on the specific scientific question at hand. This guide will dissect and compare the most pertinent experimental binding assays, providing not just the "how" but, more importantly, the "why" behind each methodological choice. We will explore the nuances of each technique, from the thermodynamic depth of Isothermal Titration Calorimetry (ITC) to the high-throughput capabilities of Fluorescence Polarization (FP), empowering you to select the most appropriate validation strategy for your research.

The Crucial Juncture: From Virtual to Benchtop

Molecular docking algorithms utilize scoring functions to estimate the binding affinity between a ligand and a protein. While incredibly useful for prioritizing compounds, these scores are not a direct measure of binding affinity and often show weak correlation with experimental results.[1][2][3][4] Factors such as protein flexibility, solvent effects, and the inherent simplifications in scoring functions contribute to a significant number of false positives.[1] Therefore, experimental validation is not merely a confirmatory step but a critical filter to identify genuine binders.

The validation process can be visualized as a funnel, starting with high-throughput, less information-rich assays to quickly filter large numbers of compounds, and progressing to more detailed, lower-throughput techniques for in-depth characterization of the most promising hits.

Validation_Workflow cluster_0 In Silico Screening cluster_1 Primary Experimental Validation (High-Throughput) cluster_2 Secondary Validation & Mechanistic Insight cluster_3 Gold-Standard Thermodynamic Characterization in_silico Virtual Screening & Molecular Docking primary_assay Fluorescence Polarization (FP) or other high-throughput assays in_silico->primary_assay Prioritized Hits secondary_assay Surface Plasmon Resonance (SPR) Biolayer Interferometry (BLI) Microscale Thermophoresis (MST) primary_assay->secondary_assay Confirmed Binders gold_standard Isothermal Titration Calorimetry (ITC) secondary_assay->gold_standard Hits for Detailed Characterization gold_standard->in_silico Feedback for Model Refinement

Caption: A typical workflow for validating in silico docking hits with experimental binding assays.

A Comparative Guide to Experimental Binding Assays

The selection of an appropriate binding assay is a critical decision that will profoundly impact the quality and relevance of your validation data. Each technique possesses a unique set of strengths and limitations.

Technique Principle Key Parameters Measured Affinity Range (Kd) Throughput Sample Consumption (Protein) Label-Free?
Isothermal Titration Calorimetry (ITC) Measures heat changes upon bindingKd, ΔH, ΔS, Stoichiometry (n)nM to mMLow (0.25–2 h/assay)[5]HighYes
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon bindingKd, kon, koffpM to mMMedium to HighLow to MediumYes
Biolayer Interferometry (BLI) Measures changes in light interference pattern upon bindingKd, kon, koffpM to mMHighLowYes
Microscale Thermophoresis (MST) Measures changes in molecular movement in a temperature gradientKdpM to mM[6]Medium to HighVery Low (nM concentrations)No (requires fluorescent label)
Fluorescence Polarization (FP) Measures changes in the polarization of emitted lightKd, IC50pM to µMHighLowNo (requires fluorescent probe)

In-Depth Analysis of Key Binding Assays

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

Why Choose ITC?

ITC stands alone in its ability to directly measure the thermodynamic parameters of a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[5][7] It measures the heat released or absorbed during the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction. This depth of information is invaluable for understanding the driving forces behind molecular recognition and for guiding lead optimization.

Experimental Workflow Diagram

ITC_Workflow cluster_0 Sample Preparation cluster_1 ITC Experiment cluster_2 Data Analysis prep Prepare protein and ligand in identical, degassed buffer load Load protein into sample cell and ligand into syringe prep->load titrate Titrate ligand into protein solution in a series of small injections load->titrate measure Measure heat change after each injection titrate->measure plot Plot heat change per injection against molar ratio measure->plot fit Fit data to a binding model to determine K d , ΔH, ΔS, and n plot->fit

Caption: A simplified workflow for an Isothermal Titration Calorimetry experiment.

Detailed Experimental Protocol: ITC

  • Sample Preparation:

    • Prepare the protein and ligand in identical, well-matched buffers to minimize heats of dilution.[7] Dialysis of the protein against the final buffer is highly recommended.

    • Degas all solutions thoroughly to prevent the formation of air bubbles in the calorimeter.[8]

    • Accurately determine the concentrations of both the protein and the ligand.

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe with detergent and water according to the manufacturer's instructions.[8]

    • Perform a control titration of the ligand into the buffer to determine the heat of dilution.

  • Data Acquisition:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.[9]

    • Set the experimental parameters, including the temperature, stirring speed, and injection volume.

    • Initiate the titration, which consists of a series of small injections of the ligand into the protein solution.

  • Data Analysis:

    • Integrate the heat change for each injection to generate a binding isotherm.

    • Fit the binding isotherm to an appropriate binding model to determine the thermodynamic parameters.[10]

Troubleshooting Common ITC Issues: [11][12][13]

  • Noisy baseline: Can be caused by air bubbles, dirty cells, or improper mixing.

  • Large heats of dilution: Indicates a mismatch between the protein and ligand buffers.

  • Incomplete binding curve: May require adjustment of protein or ligand concentrations.

Surface Plasmon Resonance (SPR): Real-Time Kinetics

Why Choose SPR?

SPR is a powerful, label-free technique that provides real-time kinetic data on biomolecular interactions.[5][14][15][16] It measures the change in refractive index that occurs when an analyte in solution binds to a ligand immobilized on a sensor surface.[16][17] This allows for the determination of not only the binding affinity (Kd) but also the association (kon) and dissociation (koff) rate constants, offering valuable insights into the dynamics of the interaction.

Experimental Workflow Diagram

SPR_Workflow cluster_0 Preparation cluster_1 Binding Analysis cluster_2 Regeneration & Analysis immobilize Immobilize ligand onto the sensor chip surface baseline Establish a stable baseline with running buffer immobilize->baseline associate Inject analyte and monitor association phase baseline->associate dissociate Inject running buffer and monitor dissociation phase associate->dissociate regenerate Inject regeneration solution to remove bound analyte dissociate->regenerate analyze Fit sensorgram data to a kinetic model to determine k on , k off , and K d regenerate->analyze

Caption: The sequential steps involved in a typical Surface Plasmon Resonance experiment.

Detailed Experimental Protocol: SPR

  • Ligand Immobilization:

    • Select an appropriate sensor chip and immobilization chemistry based on the ligand's properties.[18]

    • Activate the sensor surface and inject the ligand to achieve the desired immobilization level.

    • Deactivate any remaining active groups on the surface.

  • Interaction Analysis:

    • Equilibrate the system with running buffer to establish a stable baseline.[19]

    • Inject a series of analyte concentrations over the ligand and reference surfaces.

    • Monitor the association phase as the analyte binds to the immobilized ligand.[19]

    • Switch back to running buffer and monitor the dissociation phase.[19]

  • Regeneration:

    • Inject a regeneration solution to remove the bound analyte and prepare the surface for the next cycle.[20]

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes and non-specific binding.

    • Fit the corrected sensorgrams to a suitable kinetic model to determine the binding parameters.[21]

Troubleshooting Common SPR Artifacts: [22][23][24][25]

  • Baseline drift: Can be caused by temperature fluctuations or incomplete surface equilibration.

  • Non-specific binding: Can be minimized by adding blocking agents or optimizing the running buffer.

  • Mass transport limitation: Occurs when the rate of analyte binding is limited by its diffusion to the sensor surface; can be addressed by increasing the flow rate or decreasing the ligand density.

Biolayer Interferometry (BLI): High-Throughput Kinetics

Why Choose BLI?

BLI is another label-free technique that provides real-time kinetic and affinity data.[5][26] It measures changes in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate.[26][27] BLI is particularly well-suited for high-throughput applications due to its use of disposable biosensors and its compatibility with 96- and 384-well plates.[26]

Experimental Workflow Diagram

BLI_Workflow cluster_0 Preparation cluster_1 Binding Measurement cluster_2 Data Analysis hydrate Hydrate biosensor tips in buffer load_protein Immobilize ligand onto the biosensor tips hydrate->load_protein baseline Establish baseline in buffer load_protein->baseline associate Dip tips into analyte solution for association baseline->associate dissociate Move tips to buffer for dissociation associate->dissociate process Process raw data by subtracting reference sensor data dissociate->process fit Fit binding curves to a kinetic model to determine K d , k on , and k off process->fit MST_Workflow cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Data Analysis label_protein Label one binding partner with a fluorescent dye prepare_series Prepare a serial dilution of the unlabeled ligand label_protein->prepare_series mix Mix labeled protein with each ligand concentration prepare_series->mix load_capillaries Load samples into capillaries mix->load_capillaries measure_thermophoresis Measure thermophoretic movement in the MST instrument load_capillaries->measure_thermophoresis plot_data Plot the change in thermophoresis against ligand concentration measure_thermophoresis->plot_data fit_curve Fit the data to a binding curve to determine the K d plot_data->fit_curve

Caption: A step-by-step overview of a Microscale Thermophoresis experiment.

Detailed Experimental Protocol: MST

  • Sample Preparation:

    • Label one of the binding partners (typically the protein) with a fluorescent dye. [28] * Prepare a serial dilution of the unlabeled ligand. [29] * Mix a constant concentration of the labeled protein with each concentration of the unlabeled ligand. [30]

  • Measurement:

    • Load the samples into hydrophilic or hydrophobic capillaries. [28] * Place the capillaries in the MST instrument.

    • The instrument will apply an infrared laser to create a temperature gradient and measure the resulting change in fluorescence. [30]

  • Data Analysis:

    • Plot the normalized fluorescence change against the ligand concentration. [29] * Fit the resulting binding curve to the appropriate model to determine the dissociation constant (Kd). [28] Troubleshooting Common MST Issues:

  • Sample aggregation or precipitation: Can be addressed by optimizing the buffer conditions (e.g., adding a non-ionic detergent).

  • Sticking of the protein to the capillaries: May require the use of different capillary types or the addition of a carrier protein like BSA.

  • Low signal-to-noise ratio: Can be improved by optimizing the labeling efficiency or the concentration of the labeled protein.

Fluorescence Polarization (FP): High-Throughput Screening Powerhouse

Why Choose FP?

FP is a homogeneous, in-solution technique that is well-suited for high-throughput screening. [31]It measures the change in the polarization of emitted light from a fluorescently labeled probe upon binding to a larger molecule. [31]When the small fluorescent probe is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger protein, its rotation slows, leading to an increase in polarization. This change in polarization can be used to determine binding affinity and to screen for inhibitors in a competitive binding format. [32] Experimental Workflow Diagram

FP_Workflow cluster_0 Assay Setup cluster_1 Measurement cluster_2 Data Analysis prepare_reagents Prepare fluorescent probe, protein, and test compounds mix_reagents Mix reagents in a microplate prepare_reagents->mix_reagents incubate Incubate to reach binding equilibrium mix_reagents->incubate read_plate Measure fluorescence polarization in a plate reader incubate->read_plate calculate_polarization Calculate polarization values read_plate->calculate_polarization plot_and_fit Plot polarization against compound concentration and fit to determine IC 50 or K d calculate_polarization->plot_and_fit

Caption: The workflow for a Fluorescence Polarization competitive binding assay.

Detailed Experimental Protocol: FP (Competitive Binding Assay)

  • Assay Development:

    • Synthesize or obtain a fluorescently labeled version of a known binder (the probe).

    • Optimize the concentrations of the probe and the protein to achieve a suitable assay window.

  • Screening:

    • In a microplate, add the fluorescent probe, the protein, and the test compounds at various concentrations. [33] * Include appropriate controls (e.g., probe only, probe + protein).

    • Incubate the plate to allow the binding reaction to reach equilibrium. [33]

  • Data Acquisition:

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters. [33]

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value. [33] Troubleshooting Common FP Issues: [11]* Autofluorescence of test compounds: Can be addressed by measuring the fluorescence of the compounds alone and subtracting this background.

  • Light scattering from aggregated compounds: Can be identified by measuring the total fluorescence intensity.

  • Small assay window: May require optimization of the probe and protein concentrations or the selection of a different fluorophore.

Conclusion: An Integrated Approach for Robust Drug Discovery

The validation of in silico docking results is a multifaceted process that requires a thoughtful and strategic application of experimental binding assays. There is no single "best" technique; the optimal choice depends on the specific goals of the study, the nature of the target and ligands, and the available resources. By understanding the principles, strengths, and limitations of each method, researchers can design a robust validation workflow that effectively filters out false positives, provides deep insights into the molecular interactions, and ultimately accelerates the journey from a virtual hit to a promising drug candidate. The integration of computational and experimental approaches, with each informing and refining the other, represents the most powerful paradigm for modern drug discovery.

References

  • Kasimova, M.R. (2011).
  • Lakowicz, J.R. (2010). Fluorescence Polarization/Anisotropy in Diagnostics and Imaging. Chemical Reviews.
  • SPRpages. (2022). Artefacts. SPRpages.
  • Zhao, B., et al. (2019).
  • MicroCal, LLC. (n.d.).
  • Zhang, Y., et al. (2016). Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 interaction.
  • Stack Exchange. (2018). How well do molecular docking scores correlate with experimental binding affinities?. Biology Stack Exchange.
  • Noy-Porat, T., et al. (2021). Characterization of antibody-antigen interactions using biolayer interferometry. STAR Protocols.
  • Nicoya Lifesciences. (2023).
  • Nicoya Lifesciences. (2020).
  • XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques – SPRvs ITCvs MSTvs BLI. XanTec bioanalytics GmbH.
  • XanTec bioanalytics GmbH. (2018). Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. XanTec bioanalytics GmbH.
  • Sartorius. (2022). Best Practice Guide: Minimize Artifacts. Sartorius.
  • Wilson, A.J., et al. (2020). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery.
  • Gee, M.H., et al. (2023). Biolayer Interferometry for DNA-Protein Interactions. protocols.io.
  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR).
  • Gee, M.H., et al. (2020). Measuring the KD of Protein–Ligand Interactions Using Microscale. Methods in Molecular Biology.
  • GitLab. (n.d.). BLI Protocol. GitLab.
  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4. Malvern Panalytical Blog.
  • Nicoya Lifesciences. (2023). An Introduction to Surface Plasmon Resonance | 1. Nicoya Lifesciences.
  • Nasiri, H.R., et al. (2015). A fluorescence polarization based assay for the identification and characterization of polymerase inhibitors. Analytical Biochemistry.
  • Huck Institutes. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Facility. The Huck Institutes.
  • University of Leicester. (n.d.). Surface plasmon resonance1. University of Leicester.
  • BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs.
  • Harvard University. (n.d.). Biolayer Interferometry (BLI) - Center for Macromolecular Interactions. Harvard University.
  • Matrix Fitness. (2019). ITC Troubleshooting Guide.
  • protocols.io. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. protocols.io.
  • AAT Bioquest. (2025). Basics of Biolayer Interferometry (BLI).
  • NanoTemper Technologies. (n.d.). MicroScale Thermophoresis. NanoTemper Technologies.
  • Springer Nature Experiments. (n.d.). Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule.
  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press.
  • Nicoya Lifesciences. (n.d.). SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. Nicoya Lifesciences.
  • JoVE. (2019). Video: Use of Microscale Thermophoresis to Measure Protein-Lipid Interactions. JoVE.
  • Harvard University. (n.d.). MicroScale Thermophoresis (MST) - Center for Macromolecular Interactions. Harvard University.
  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical Blog.
  • AFFINImeter. (2015).
  • Sartorius. (n.d.). Monoclonal antibody binding assays using High-Throughput Screening (HTS) by Cytometry. Sartorius.
  • JoVE. (2025). Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. YouTube.
  • ResearchGate. (2025). High Throughput Screening of Drug‐Protein Binding in Drug Discovery.
  • Bentham Open. (2008). Real-Time Binding Kinetics Monitored with Surface Plasmon Resonance Imaging in a Diffusion-Free Environment. Bentham Open.
  • Harvard Medical School. (2024). Monolith NT.115pico: CMI Getting Started Guide to MicroScale Thermophoresis. Harvard Medical School.
  • JSciMed Central. (2016). Predicting Protein-Protein Binding Affinity by In silico Docking. JSciMed Central.
  • Harvard University. (n.d.). Surface Plasmon Resonance (SPR) - Center for Macromolecular Interactions. Harvard University.
  • Semantic Scholar. (2017). Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. Semantic Scholar.
  • PMC. (n.d.). Correlation between Virtual Screening Performance and Binding Site Descriptors of Protein Targets. PMC.
  • MDPI. (n.d.). Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency of Selected Triterpenes. MDPI.
  • Carterra. (2026). Carterra Launches High-Throughput SPR Platform For Faster Biomolecular Screening. Carterra.
  • Harvard University. (n.d.). How much sample is needed for a binding assay?. Center for Macromolecular Interactions.
  • ResearchGate. (n.d.). Correlation of Binding Affinity Scores by Docking Molecular Analogs of....

Sources

A Senior Application Scientist's Guide to Robust QSAR Model Validation for Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, Quantitative Structure-Activity Relationship (QSAR) modeling stands as a cornerstone for accelerating the identification and optimization of lead compounds. For scaffolds as versatile and privileged as coumarins—a class of compounds exhibiting a wide spectrum of biological activities including anticoagulant, anticancer, antioxidant, and anti-inflammatory effects—rigorous and transparent model validation is not merely a procedural step, but the very foundation of predictive power and regulatory acceptance.[1][2]

This guide provides an in-depth comparison of essential validation methodologies for QSAR models focused on coumarin derivatives. Moving beyond a simple checklist of statistical metrics, we will explore the causal reasoning behind each validation step, offering field-proven insights into constructing models that are not only statistically sound but also mechanistically interpretable and predictively reliable for novel chemical entities.

The Imperative of Validation: Beyond Goodness-of-Fit

A QSAR model's initial correlation coefficient (R²) might suggest a strong relationship between structural descriptors and biological activity for the training data, but it offers no guarantee of the model's ability to predict the activity of new, untested compounds.[2] Validation is the critical process of establishing the reliability and relevance of a QSAR model for a specific purpose.[1] For regulatory considerations, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), a clearly defined applicability domain and robust validation are mandatory.[3]

A well-validated QSAR model serves multiple purposes:

  • Predictive Accuracy: To reliably forecast the biological activity of novel this compound derivatives, thereby prioritizing synthetic efforts.[1]

  • Mechanistic Insight: To understand the key molecular features driving the desired biological effect.

  • Resource Optimization: To reduce the time and cost associated with the synthesis and screening of unpromising candidates.

The validation process is broadly categorized into two essential stages: internal validation and external validation.

Internal Validation: Assessing Model Robustness and Stability

Internal validation techniques use the initial training dataset to assess the stability and predictive power of the model.[1] These methods are crucial for gauging the model's performance without the need for additional experimental data.

Leave-One-Out Cross-Validation (LOO-CV)

One of the most common and thorough internal validation techniques is Leave-One-Out Cross-Validation (LOO-CV).[4] In this iterative process, a single compound is removed from the training set, and a new QSAR model is built using the remaining data. This new model is then used to predict the activity of the excluded compound. This process is repeated until every compound in the training set has been left out once.[4]

The performance of the LOO-CV is typically evaluated using the cross-validated correlation coefficient, Q² (or q²). A high Q² value (generally > 0.5) indicates that the model is robust and not overly sensitive to the removal of any single compound.[5]

  • Data Partitioning: From a training set of 'n' compounds, select one compound to be the temporary validation set. The remaining 'n-1' compounds form the temporary training set.

  • Model Building: Develop a QSAR model using the temporary training set of 'n-1' compounds.

  • Prediction: Use the newly developed model to predict the biological activity of the single compound that was left out.

  • Iteration: Repeat steps 1-3 until every compound in the original training set has been left out and its activity predicted once.

  • Calculation of Q²: Calculate the cross-validated correlation coefficient (Q²) using the predicted and actual activities for all compounds.

Y-Randomization (Response Scrambling)

The Y-randomization test is a critical procedure to ensure that the developed QSAR model is not the result of a chance correlation between the descriptors and the biological activity.[6][7] This technique involves randomly shuffling the biological activity values (the 'Y' vector) of the training set while keeping the independent variables (the descriptor matrix or 'X' vector) unchanged.[8] A new QSAR model is then built using the original descriptor matrix and the scrambled activity data. This process is repeated multiple times.[9]

If the original model is robust, the QSAR models built with the randomized data should have significantly lower R² and Q² values.[6] This demonstrates that the original model is based on a true structure-activity relationship and not a random statistical artifact.

  • Data Preparation: Take the original training set with the descriptor matrix (X) and the corresponding biological activity vector (Y).

  • Randomization: Randomly shuffle the order of the biological activity values in the Y vector to create a new, scrambled vector (Y_scrambled).

  • Model Building: Build a new QSAR model using the original descriptor matrix (X) and the Y_scrambled vector.

  • Performance Evaluation: Calculate the R² and Q² values for the new model.

  • Iteration: Repeat steps 2-4 for a sufficient number of iterations (e.g., 50-100 times).

  • Analysis: Compare the R² and Q² values of the randomized models to the original model. The randomized models should exhibit significantly lower performance metrics.

External Validation: The True Test of Predictive Power

While internal validation provides insights into a model's robustness, external validation is the ultimate test of its ability to predict the activity of new, previously unseen compounds.[2] This is achieved by using the QSAR model developed with the training set to predict the biological activities of an independent test set of compounds.

The performance of the external validation is primarily assessed by the predictive R² (R²pred or r²ext), which measures the correlation between the predicted and observed activities for the test set. A high R²pred value (generally > 0.6) indicates good predictive ability.[5]

Applicability Domain (AD): Defining the Boundaries of Reliability

No QSAR model can be expected to make reliable predictions for all possible chemical structures. The Applicability Domain (AD) defines the chemical space of descriptors and modeled responses for which the model is considered reliable.[3][10] Making predictions for compounds that fall outside the AD is considered extrapolation and is associated with a higher degree of uncertainty.[3]

A common method for defining the AD is the leverage approach, which uses the hat matrix diagonal values (leverages) for each compound.[11] A Williams plot, which graphs standardized residuals versus leverage values, is a useful tool for visualizing the AD. Compounds with high leverage values may be outliers in the descriptor space and their predictions should be treated with caution.

Comparative Analysis of QSAR Model Validation for this compound Derivatives

The following tables present a comparison of validation metrics from various QSAR studies on this compound derivatives, showcasing the performance of different models across a range of biological activities.

QSAR Model & Biological Activity Validation Method Q² (LOO-CV) R²pred (External) Reference
MLR Model for Antioxidant ActivityInternal & External0.924-0.887[12]
GA-MLR for Anticancer Activity (HepG2 cells) - Model 1Internal & External0.670--[13]
GA-MLR for Anticancer Activity (HepG2 cells) - Model 2Internal & External0.692--[13]
2D-QSAR for CDK Inhibition (HepG-2 cell line)Internal & External0.7480.6180.73[14]
MLR-QSAR for Antiradical Potential (Warfarin derivatives)Internal & External0.81040.77930.7538[15]
4D-QSAR for Acetylcholinesterase InhibitionInternal & External0.9540.770.715[16]

Note: Some studies may not report all validation metrics.

Visualizing the QSAR Validation Workflow

A clear workflow is essential for ensuring the systematic and rigorous validation of a QSAR model. The following diagrams, generated using Graphviz (DOT language), illustrate the key stages of the validation process.

QSAR_Validation_Workflow cluster_data Data Preparation cluster_model Model Development cluster_validation Model Validation Data Dataset of this compound Derivatives (Structures & Activities) Split Data Splitting (Training & Test Sets) Data->Split Model QSAR Model Generation (e.g., MLR, GA-MLR) Split->Model Training Set Internal Internal Validation Model->Internal External External Validation Model->External Test Set LOOCV Leave-One-Out CV (Q²) Internal->LOOCV YRand Y-Randomization Internal->YRand PredTest Prediction on Test Set (R²pred) External->PredTest AD Applicability Domain External->AD FinalModel FinalModel External->FinalModel Validated QSAR Model

Caption: A comprehensive workflow for QSAR model development and validation.

Internal_Validation_Detail cluster_internal Internal Validation Methods LOOCV Leave-One-Out CV Iteratively remove one compound Build model on remaining data Predict removed compound Calculate Q² Robustness Robustness LOOCV->Robustness Assesses Robustness YRand Y-Randomization Shuffle activity data (Y-vector) Build model with original descriptors Compare R² and Q² to original model Chance Chance YRand->Chance Prevents Chance Correlation TrainingSet Training Set TrainingSet->LOOCV TrainingSet->YRand

Caption: Detailed view of internal validation techniques for QSAR models.

Conclusion: A Commitment to Scientific Integrity

The validation of a QSAR model for this compound derivatives is a multi-faceted process that goes far beyond the calculation of a few statistical parameters. It is a testament to the scientific rigor and integrity of the modeling study. By employing a combination of internal and external validation techniques, including Leave-One-Out Cross-Validation and Y-randomization, and by clearly defining the model's Applicability Domain, researchers can build confidence in their models' predictive capabilities. This comprehensive approach ensures that QSAR models serve as powerful and reliable tools in the quest for novel and more effective this compound-based therapeutics.

References

Sources

Comparative Guide: Cytotoxicity Profiles of Coumarin Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the differential cytotoxicity of coumarin derivatives, focusing on their selectivity between neoplastic (cancer) and non-neoplastic (normal) cell lines.[1] The "Holy Grail" of chemotherapy is a high Selectivity Index (SI)—a metric where a compound induces apoptosis in tumor cells while sparing healthy tissue. Coumarins (2H-chromen-2-ones) have emerged as privileged scaffolds because they exploit the metabolic vulnerabilities of cancer cells (e.g., the Warburg effect and elevated ROS baselines) to trigger a biphasic response: survival in normal cells and lethality in cancer cells.[1]

The Chemical Basis of Selectivity (SAR)

The this compound scaffold's pharmacophore is the benzopyrone ring.[1] Its selectivity is not accidental but driven by specific Structure-Activity Relationship (SAR) rules that dictate interaction with cellular targets.[1]

  • The Lactone Ring: Essential for binding to active sites of enzymes like Carbonic Anhydrase IX (CA-IX), which is overexpressed in hypoxic tumors but rare in normal tissue.[1]

  • C7-Substitution: Hydroxyl (-OH) or alkoxy groups at position 7 (e.g., 7-hydroxythis compound) significantly enhance electron donation, facilitating ROS generation specifically in the metal-rich environment of cancer mitochondria.[1]

  • C3/C4-Derivatization: Adding lipophilic groups (phenyl, chalcone moieties) here improves membrane permeability, allowing the drug to bypass the efflux pumps (P-gp) often upregulated in resistant cancer lines.[1]

Comparative Performance Data

The following matrix synthesizes experimental ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 values (concentration inhibiting 50% of cell growth) to calculate the Selectivity Index (SI).


Note: An SI > 2.0 is generally considered selective; SI > 10.0 is highly selective.
Table 1: Cytotoxicity Matrix (Representative Data)
Derivative ClassSpecific CompoundCancer Target (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

µM)
Normal Control (

µM)
Selectivity Index (SI)Primary Mechanism
Simple this compound Esculetin (6,7-dihydroxy)HL-60 (Leukemia): ~20 µMPBMC (Lymphocytes): >100 µM> 5.0 ROS-mediated mitochondrial collapse; Nrf2 modulation.
Prenylated Osthole HeLa (Cervical): 64.9 µMHCF (Fibroblasts): 168 µM2.6 Fatty acid synthase (FASN) inhibition; Wnt/ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-catenin suppression.
Hybrid This compound-Chalcone (Cmpd 30)MCF-7 (Breast): 6.8 µMHEK-293 (Kidney): >50 µM> 7.3 Dual inhibition of Tubulin polymerization and EGFR tyrosine kinase.[1]
Metal Complex Cu(II)-Coumarin A549 (Lung): 12.5 µMHUVEC (Endothelial): 45.0 µM3.6 DNA intercalation; oxidative cleavage via Fenton reaction.[1]
Synthetic Warfarin K562 (Leukemia): >500 µMHUVEC : >500 µM~ 1.0 Vitamin K antagonism (Low direct cytotoxicity; poor anticancer candidate).[1][2]
ngcontent-ng-c3230145110="" class="ng-star-inserted">

Key Insight: Hybridization (e.g., this compound-Chalcones) drastically improves potency (


) and selectivity compared to simple natural coumarins like Osthole, likely due to multi-target engagement.

Mechanistic Divergence: The "ROS Threshold" Theory

The primary driver of this compound selectivity is the Differential ROS Threshold .[1] Cancer cells operate at a high basal level of Reactive Oxygen Species (ROS) due to metabolic stress.[1][3] Coumarins act as pro-oxidants.[2][4]

  • In Cancer Cells: The this compound pushes ROS levels above the lethal threshold, triggering the Mitochondrial Permeability Transition Pore (mPTP) to open, releasing Cytochrome C and causing apoptosis.[1]

  • In Normal Cells: The basal ROS is low.[2] The cell's robust antioxidant defense (Glutathione, Catalase) easily neutralizes the mild oxidative stress induced by the this compound, resulting in survival.[1]

Diagram 1: The Differential Cytotoxicity Pathway[1]

CoumarinMechanism cluster_Cancer Cancer Cell Environment cluster_Normal Normal Cell Environment This compound This compound Derivative (Treatment) C_State High Basal ROS (Metabolic Stress) This compound->C_State Uptake N_State Low Basal ROS (Homeostasis) This compound->N_State Uptake C_ROS_Spike ROS > Lethal Threshold C_State->C_ROS_Spike Pro-oxidant Effect C_Mito Mitochondrial Collapse (mPTP Opening) C_ROS_Spike->C_Mito Oxidative Damage C_Death Apoptosis (Cell Death) C_Mito->C_Death Caspase Cascade N_Defense Antioxidant Response (GSH/Catalase) N_State->N_Defense Mild Stress N_Neutral ROS Neutralized N_Defense->N_Neutral Buffering N_Life Survival N_Neutral->N_Life Homeostasis Restored

Caption: Differential response to this compound-induced oxidative stress.[1] Cancer cells cross the lethal ROS threshold, while normal cells buffer the stress via antioxidant reserves.[1]

Experimental Validation Protocols

To validate these findings in your own lab, use the following self-validating workflow. This protocol distinguishes between necrotic toxicity (bad) and programmed apoptotic cell death (good).[1]

Workflow Overview
  • Screening: MTT/MTS Assay (Metabolic activity).[1][2]

  • Confirmation: Annexin V/PI Flow Cytometry (Membrane integrity vs. PS exposure).

  • Mechanistic Check: DCFH-DA Staining (ROS quantification).

Diagram 2: Validation Workflow

ValidationProtocol Start Compound Synthesis (>95% Purity) Culture Cell Culture (Cancer vs. Normal) Start->Culture MTT MTT/SRB Assay (72h Exposure) Culture->MTT Serial Dilutions Decision Calculate SI (IC50 Norm / IC50 Cancer) MTT->Decision Flow Flow Cytometry (Annexin V / PI) Decision->Flow Selective (SI > 2) Reject Reject Candidate (SI < 2.0) Decision->Reject Non-Selective Mechanism ROS Assay (DCFH-DA) Flow->Mechanism Confirm Mode of Death

Caption: Step-by-step screening pipeline. Only compounds with an SI > 2.0 proceed to mechanistic flow cytometry validation.[1][2]

Detailed Protocol: The "Twin-Plate" Strategy

Objective: Eliminate false positives caused by solvent toxicity.[1]

  • Seeding: Seed Cancer cells (e.g., MCF-7) and Normal cells (e.g., HUVEC) in parallel 96-well plates at

    
     cells/well.
    
  • Treatment: Apply the this compound derivative in a log-scale dilution (

    
     to 
    
    
    
    ).
    • Critical Control: Include a "Vehicle Control" (DMSO < 0.5%) to ensure the solvent isn't killing the sensitive normal cells.[1]

  • Readout: Perform MTT assay at 48h.

  • Calculation: Plot dose-response curves using non-linear regression (Sigmoidal). If the curves for Normal and Cancer overlap, the compound is toxic, not therapeutic .[1] You want the "Normal" curve shifted significantly to the right.

Strategic Recommendations

Based on current data, researchers should tailor their this compound scaffold choice to the target tissue:

  • For Drug Resistant Tumors (MDR): Use This compound-Chalcone Hybrids .[1][2] The bulkier structure often evades P-gp efflux pumps better than simple coumarins.[1][2]

  • For Hypoxic Solid Tumors: Prioritize Sulfonamide-Coumarins .[2] These target Carbonic Anhydrase IX (CA-IX), which is only active in the acidic, hypoxic tumor microenvironment, maximizing selectivity.[1]

  • For Leukemia: Esculetin remains the gold standard for benchmarking due to its potent ROS-induction capability in non-adherent cells.[2]

References

  • Vertex AI Search. (2025).[1][2] this compound derivatives with tumor-specific cytotoxicity and multidrug resistance reversal activity. PubMed.[2][5][6] Link

  • Vertex AI Search. (2025).[1][2] Comparison of selectivity index (SI) values of the tested compounds. ResearchGate. Link

  • Vertex AI Search. (2025).[1][2] this compound–Chalcone Hybrids in Cancer Therapy: A Comprehensive Review. Nano Micro Biosystems. Link

  • Vertex AI Search. (2024).[1][2] Osthole mitigates the myofibroblast properties in oral submucous fibrosis. PubMed Central.[2] Link

  • Vertex AI Search. (2023).[1][2] Esculetin unveiled: Decoding its anti-tumor potential through molecular mechanisms.[2][7] PubMed Central.[2] Link

  • Vertex AI Search. (2022).[1][2] Osthole Regulates Secretion of Pro-Inflammatory Cytokines in Normal Fibroblasts.[2] PubMed Central.[2] Link

Sources

A Senior Application Scientist's Guide to Confirming the Enzyme Inhibitory Kinetics of a Coumarin Compound

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome. In the landscape of drug discovery, identifying a hit compound is merely the first step on a long and intricate path. The true journey begins when we seek to understand how that compound works. Coumarin derivatives, with their privileged scaffold, have emerged as promising inhibitors for a wide range of enzymes, from carbonic anhydrases to kinases and proteases.[1][2][3][4] However, a simple IC50 value, while a useful measure of potency, tells us nothing about the compound's mechanism of action (MOA).[5]

This guide is designed to move beyond preliminary screening. As a Senior Application Scientist, my goal is not to provide a rigid protocol but to impart a strategic framework for elucidating the enzyme inhibitory kinetics of your this compound compound. We will explore the causality behind each experimental choice, ensuring that the data you generate is not only accurate but also mechanically insightful. This is a self-validating approach, designed to build a robust and defensible kinetic profile for your molecule of interest, comparing its performance and providing the foundational data required for lead optimization.

Pillar 1: Foundational Concepts in Enzyme Inhibition

Before stepping into the lab, a firm grasp of the underlying principles is paramount. The interaction between an enzyme (E), its substrate (S), and an inhibitor (I) can be described by key kinetic parameters. Understanding these is essential for interpreting your experimental outcomes.

  • Michaelis-Menten Kinetics: This model describes the relationship between the initial reaction velocity (v₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km). Km represents the substrate concentration at which the reaction velocity is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme.[6]

  • IC50 (Half Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[7][8][9] It is a practical measure of potency but is dependent on the experimental setup, particularly the substrate concentration.

  • Ki (Inhibition Constant): This is the dissociation constant for the binding of the inhibitor to the enzyme. It is an intrinsic measure of inhibitor affinity that is independent of substrate concentration. A lower Ki value signifies a more potent inhibitor.[8]

The primary goal of kinetic analysis is to determine the mode of reversible inhibition, which reveals how your this compound compound interacts with the enzyme.

InhibitionMechanisms cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition E {E} ES {E•S} E->ES +S EI {E•I} E->EI +I ES->E k_cat E2 {E} ES2 {E•S} E2->ES2 +S EI2 {E•I} E2->EI2 +I ES2->E2 k_cat ESI2 {E•S•I} ES2->ESI2 +I EI2->ESI2 +S E3 {E} ES3 {E•S} E3->ES3 +S ES3->E3 k_cat ESI3 {E•S•I} ES3->ESI3 +I

  • Competitive Inhibition: The inhibitor binds only to the free enzyme (E), typically at the active site, directly competing with the substrate. This effect can be overcome by increasing substrate concentration.[5][10] Vmax remains unchanged, but the apparent Km increases.

  • Non-competitive Inhibition: The inhibitor can bind to both the free enzyme (E) and the enzyme-substrate complex (E•S) at a site distinct from the active site (an allosteric site).[11] This reduces the catalytic efficiency of the enzyme. Vmax is lowered, but Km remains unchanged.

  • Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate complex (E•S). This type of inhibition is most effective at high substrate concentrations. Both Vmax and Km are lowered.

  • Mixed Inhibition: Similar to non-competitive, the inhibitor binds to an allosteric site, but it has a different affinity for the free enzyme versus the enzyme-substrate complex. It affects both Vmax (decreases) and Km (can increase or decrease).[12]

Pillar 2: A Validated Experimental Workflow

A successful kinetic analysis is built upon a logical and systematic progression of experiments. Each step validates the conditions for the next, ensuring the final data is robust and interpretable. The causality is critical: we first determine potency (IC50) under a single, fixed condition to confirm the compound is active. Only then do we invest in the more complex matrix experiments required to determine the mechanism of action (MOA).

Workflow A Step 1: Assay Development & Validation B Step 2: IC50 Determination (Potency Assessment) A->B Define enzyme & substrate conc. C Step 3: Mechanism of Action (MOA) Study (Kinetic Characterization) B->C Confirm inhibitory activity D Step 4: Data Analysis (Plotting & Modeling) C->D Generate velocity matrix data E Step 5: Determine Ki and Inhibition Type D->E Visualize kinetic changes F Step 6: Comparative Analysis E->F Quantify inhibitor affinity

Pillar 3: Core Experimental Protocols

Here, we detail the methodologies. The key to trustworthiness is the inclusion of proper controls. For every experiment, you must run:

  • No-Inhibitor Control: Represents 100% enzyme activity.

  • No-Enzyme Control: To correct for any background signal from the substrate or inhibitor.

  • Reference Inhibitor Control: A compound with a known inhibitory mechanism against the target enzyme. This validates your assay system.

Protocol 1: IC50 Determination

The objective is to determine the concentration of your this compound compound that inhibits enzyme activity by 50%. This is a dose-response experiment.

Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of your this compound compound in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay is low (typically <1%) and consistent across all wells to avoid solvent-induced artifacts.

    • Prepare enzyme and substrate solutions in an optimized assay buffer. The substrate concentration should be fixed, typically at or near its Km value, to ensure the assay is sensitive to inhibition.[13]

  • Inhibitor Dilution Series:

    • In a 96-well or 384-well microplate, perform a serial dilution of your this compound stock solution to create a range of concentrations (e.g., 10-12 points, from 100 µM down to picomolar concentrations). Include wells for your controls.

  • Enzyme Incubation (if required):

    • Add a fixed concentration of the enzyme to each well.

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C).[14] This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiate the Reaction:

    • Add the substrate to all wells to start the enzymatic reaction.

  • Measure Reaction Velocity:

    • Immediately measure the rate of product formation (or substrate depletion) using a suitable detection method (e.g., absorbance, fluorescence, luminescence) on a plate reader. The measurement should be taken in the initial, linear phase of the reaction.[6]

  • Data Analysis:

    • Subtract the background signal (no-enzyme control) from all measurements.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the % Inhibition versus the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (four-parameter logistic fit) to determine the IC50 value.[8][15]

Protocol 2: Mechanism of Action (MOA) Study

The objective here is to determine how the inhibitor works by measuring reaction rates across a matrix of varying substrate and inhibitor concentrations.

Methodology:

  • Experimental Setup:

    • This experiment requires a two-dimensional matrix. The rows of your microplate will correspond to different fixed concentrations of your this compound inhibitor. The columns will correspond to a serial dilution of the substrate.

    • Choose at least 4-5 inhibitor concentrations, typically centered around the previously determined IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50, 5 x IC50).

    • Choose a wide range of substrate concentrations, typically spanning from 0.2 x Km to at least 5-10 x Km.[16] This is critical to accurately determine the kinetic parameters.

  • Assay Execution:

    • Following the same principles as the IC50 assay, add the enzyme to the wells containing the different inhibitor concentrations and incubate.

    • Initiate the reactions by adding the varying concentrations of the substrate.

    • Measure the initial reaction velocity (v₀) for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • The resulting data set will be a series of reaction velocities that can be analyzed graphically and mathematically to determine the mechanism of inhibition.

Pillar 4: Data Analysis and Interpretation

Graphical representation is the most powerful tool for diagnosing the inhibition mechanism. The two most common methods are the Michaelis-Menten plot and the Lineweaver-Burk plot.[6]

  • Michaelis-Menten Plots: Plotting v₀ versus [S] for each inhibitor concentration generates a series of hyperbolic curves. While intuitive, accurately determining Vmax from the plateau of a hyperbola can be difficult.[17]

  • Lineweaver-Burk (Double Reciprocal) Plot: This plot linearizes the Michaelis-Menten equation by plotting 1/v₀ versus 1/[S].[11][18] It provides a much clearer visual diagnosis of the inhibition type by analyzing changes in the y-intercept (1/Vmax), x-intercept (-1/Km), and slope (Km/Vmax).[19]

Inhibition TypeLineweaver-Burk Plot ObservationEffect on VmaxEffect on Km
Competitive Lines intersect at the y-axis.UnchangedIncreases
Non-competitive Lines intersect at the x-axis.DecreasesUnchanged
Uncompetitive Lines are parallel.DecreasesDecreases
Mixed Lines intersect in the upper-left quadrant.DecreasesVaries
Caption: Interpreting Lineweaver-Burk plots to determine inhibition type.[20]

LWB_Plots

By fitting your data to the appropriate inhibition model using non-linear regression software, you can calculate the inhibition constant (Ki), providing a true measure of your this compound compound's potency.

Pillar 5: Comparative Analysis

The final step is to put your data into context. How does your this compound derivative compare to other known inhibitors of this enzyme?

CompoundTarget EnzymeIC50 (µM)Ki (µM)Mechanism of Inhibition
This compound X (Your Compound) e.g., Tyrosinase42.16[12]CalculatedDetermined (e.g., Mixed)
Kojic Acid (Reference) e.g., TyrosinaseLiterature ValueLiterature ValueCompetitive
This compound Y (Alternative) e.g., Carbonic Anhydrase IILiterature ValueLiterature ValueUncompetitive
Caption: Example table for comparing inhibitory performance.

This comparative data is invaluable for structure-activity relationship (SAR) studies and for making informed decisions about which chemical scaffolds to advance in a drug development pipeline.[21]

Conclusion

Confirming the enzyme inhibitory kinetics of a this compound compound is a systematic process that transforms a simple "hit" into a well-characterized chemical probe or drug lead. By following a self-validating workflow that moves from broad potency assessment (IC50) to a detailed mechanistic investigation (MOA), you generate robust, defensible data. The true expertise lies not just in executing the assays but in understanding the causality behind each step and correctly interpreting the resulting kinetic plots. This comprehensive approach provides the critical insights needed to drive drug development projects forward with confidence.

References

  • A new simple graphical method is described for the determination of inhibition type and kinetic parameters of an enzyme reaction without any replot. (n.d.). European Journal of Biochemistry. Retrieved from [Link]

  • Genis, C., et al. (2022). Coumarins effectively inhibit bacterial α-carbonic anhydrases. Scientific Reports. Retrieved from [Link]

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Retrieved from [Link]

  • Jukić, M., et al. (2022). This compound Derivatives Act as Novel Inhibitors of Human Dipeptidyl Peptidase III: Combined In Vitro and In Silico Study. International Journal of Molecular Sciences. Retrieved from [Link]

  • Rojas-Albor, et al. (2022). Synthesis of this compound derivatives as versatile scaffolds for GSK-3β enzyme inhibition. Medicinal Chemistry Research. Retrieved from [Link]

  • Brune, W. (1992). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Pesquisa Agropecuária Brasileira. Retrieved from [Link]

  • Arias, E., et al. (2022). Antiplatelet Activity of Coumarins: In Vitro Assays on COX-1. Molecules. Retrieved from [Link]

  • Enzyme kinetics and inhibition studies. (n.d.). Fiveable. Retrieved from [Link]

  • Enzyme Kinetics Data Analysis. (2021). YouTube. Retrieved from [Link]

  • Tipton, K. F., & Motherway, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Retrieved from [Link]

  • Measuring enzyme inhibition by drugs. (2021). YouTube. Retrieved from [Link]

  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. Retrieved from [Link]

  • Enzyme Inhibition. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects. (2020). YouTube. Retrieved from [Link]

  • Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Enzyme Kinetics and Inhibition. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Néri, E. D. S., et al. (2023). This compound-Based Compounds as Inhibitors of Tyrosinase/Tyrosine Hydroxylase: Synthesis, Kinetic Studies, and In Silico Approaches. International Journal of Molecular Sciences. Retrieved from [Link]

  • Iqbal, A., et al. (2022). An Update on Synthesis of this compound Sulfonamides as Enzyme Inhibitors and Anticancer Agents. Molecules. Retrieved from [Link]

  • Marković, V., et al. (2021). Lipoxygenase Inhibition Activity of this compound Derivatives—QSAR and Molecular Docking Study. Molecules. Retrieved from [Link]

  • IC50. (n.d.). Wikipedia. Retrieved from [Link]

  • Bua, S., & Supuran, C. T. (2021). This compound carbonic anhydrase inhibitors from natural sources. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Enzyme inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

  • IC50 Determination. (n.d.). edX. Retrieved from [Link]

  • Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst. Retrieved from [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (2014). Analytical Biochemistry. Retrieved from [Link]

  • Dracínská, H., et al. (2021). Substrate Selectivity of this compound Derivatives by Human CYP1 Enzymes: In Vitro Enzyme Kinetics and In Silico Modeling. ACS Omega. Retrieved from [Link]

  • Michaelis-Menten vs. Lineweaver-Burk Plots. (2022). Pearson. Retrieved from [Link]

  • Khan, K. M., et al. (2015). Enzyme inhibition and antibacterial potential of 4-Hydroxythis compound derivatives. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (2021). MDPI. Retrieved from [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (n.d.). BellBrook Labs. Retrieved from [Link]

  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023). MedSchoolCoach. Retrieved from [Link]

  • This compound-Based Compounds as Inhibitors of Tyrosinase/Tyrosine Hydroxylase: Synthesis, Kinetic Studies, and In Silico Approaches. (2023). ResearchGate. Retrieved from [Link]

  • Bua, S., et al. (2022). Coumarins inhibit η-class carbonic anhydrase from Plasmodium falciparum. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Michaelis Menten and Lineweaver Burk plots. (2020). YouTube. Retrieved from [Link]

  • Kim, D., et al. (2022). Inhibitory Effects of this compound Derivatives on Tyrosinase. Molecules. Retrieved from [Link]

  • Lineweaver Burk Plots – MCAT Biochemistry. (n.d.). MedSchoolCoach. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Coumarin

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: Safe Handling & PPE for Coumarin Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals[1][2]

Executive Safety Summary

Substance: this compound (1,2-Benzopyrone) CAS: 91-64-5 Risk Profile: Hepatotoxin, Skin Sensitizer, Potential Carcinogen (Rodent specific).[1][2] Primary Hazards (GHS):

  • H301 + H311: Toxic if swallowed or in contact with skin.[3]

  • H317: May cause an allergic skin reaction.[3]

  • H412: Harmful to aquatic life with long-lasting effects.[1][3]

Operational Directive: this compound is a solid at room temperature with a sweet, hay-like odor that can mask its toxicity.[1][3] While often perceived as "mild" due to its historical use in fragrances, it possesses significant transdermal bioavailability and species-specific hepatotoxicity.[1][3] Handling requires strict adherence to contact isolation protocols.[3] The primary risk vector in the laboratory is inhalation of dust during weighing and dermal absorption of solutions.[3]

Mechanism of Toxicity: The "Why" Behind the Protocol

Expertise & Experience: To understand the safety requirements, one must understand the metabolic fate of this compound. The toxicity is not intrinsic to the parent molecule but is driven by its metabolic activation.[3]

In humans, the dominant pathway (approx. 79%) is detoxification via CYP2A6 , converting this compound to 7-hydroxythis compound (7-HC), which is excreted.[1][2] However, in individuals with low CYP2A6 activity (or in rat models), the pathway shifts toward CYP1A1/2 and CYP2E1 .[1] This "bioactivation" pathway creates the unstable This compound 3,4-epoxide , which spontaneously rearranges into o-Hydroxyphenylacetaldehyde (o-HPA) —a potent hepatotoxin that causes centrilobular necrosis.[1][2]

Safety Implication: Because you cannot visually assess your own CYP2A6 expression levels, you must treat this compound as if you are a "poor metabolizer" susceptible to the hepatotoxic pathway.

Figure 1: this compound Metabolic Activation vs. Detoxification[1]

CoumarinMetabolism This compound This compound (Parent) CYP2A6 CYP2A6 (Major Human Pathway) This compound->CYP2A6 CYP1A CYP1A1/2 & CYP2E1 (Minor/Rat Pathway) This compound->CYP1A SevenHC 7-Hydroxythis compound (Non-Toxic) CYP2A6->SevenHC Detoxification Epoxide This compound 3,4-epoxide (Unstable Intermediate) CYP1A->Epoxide Bioactivation oHPA o-Hydroxyphenylacetaldehyde (Hepatotoxin) Epoxide->oHPA Spontaneous Rearrangement LiverDamage Centrilobular Necrosis (Liver Damage) oHPA->LiverDamage

Caption: Metabolic bifurcation of this compound.[1][2][4] The red pathway represents the toxic mechanism relevant to safety protocols, driven by the formation of the reactive aldehyde o-HPA.

Personal Protective Equipment (PPE) Specifications

Trustworthiness: Standard nitrile gloves are often cited as sufficient, but this is an oversimplification.[3] Dynamic movement reduces breakthrough time by up to 30% compared to static tests.[3]

PPE Selection Matrix
PPE CategorySpecificationOperational Logic
Hand Protection (Solid) Nitrile (Minimum 5 mil) This compound crystals do not permeate nitrile rapidly.[1][2][3] Risk is mechanical transfer to skin.[3]
Hand Protection (Solution) Double Gloving / Laminate If dissolved in Acetone/Methanol : Double Nitrile (change immediately upon splash).[1][2][3] If dissolved in DCM/Chloroform : PVA or Silver Shield® required (Nitrile fails <1 min).[3]
Respiratory N95 / P2 Respirator Mandatory during weighing.[1][2][3] this compound sublimes slightly and dust is easily aerosolized.[3]
Eye Protection Chemical Goggles Safety glasses are insufficient if working with fine powder that can drift around side shields.[1][2][3]
Body Protection Lab Coat (Buttoned) Tyvek sleeves recommended if handling quantities >10g to prevent cuff contamination.[1][2][3]

Critical Protocol - The "Red Glove" Rule: If you are handling this compound in solution (organic solvents), assume your outer glove is compromised immediately upon contact.[1]

  • Wear a colored nitrile glove (e.g., blue) as the inner layer.[3]

  • Wear a contrasting color (e.g., white) as the outer layer.[3]

  • Any breach or swelling in the outer layer is immediately visible against the background of the inner glove.[3]

Operational Workflow: Handling & Disposal

Phase 1: Weighing & Solubilization
  • Engineering Control: All weighing of solid this compound must occur inside a chemical fume hood or a powder containment balance enclosure.[3] Static electricity can cause this compound crystals to "jump"; use an anti-static gun if available.[3]

  • Solvent Choice: When preparing stock solutions, be aware that this compound is highly soluble in Chloroform and Ethanol.[3]

    • Note: If using Chloroform, standard nitrile gloves provide zero protection against the solvent carrier, which will drag this compound through the glove material in seconds. Use Silver Shield gloves or immediate-change protocols.[1][3]

  • Decontamination: Wipe balance surfaces with an ethanol-dampened tissue after dry wiping.[3] this compound is lipophilic; water alone is ineffective for cleaning spills.[3]

Phase 2: Waste Disposal

This compound is not a P-listed acute hazardous waste (like Warfarin), but it is toxic.[1][3]

  • Solid Waste: Collect in a dedicated container labeled "Toxic Solid Waste."[3] Do not dispose of in general trash.

  • Liquid Waste: Segregate based on the solvent (e.g., "Halogenated Solvent Waste" or "Organic Solvent Waste").

  • Wash Water: The first rinse of any glassware used with this compound must be collected as hazardous waste, not flushed down the drain (H412 aquatic toxicity).

References

  • Lake, B. G. (1999).[3] this compound metabolism, toxicity and carcinogenicity: relevance for human risk assessment. Food and Chemical Toxicology, 37(4), 423-453.[1][3] Link

  • Born, S. L., et al. (2000).[1][3] this compound 3,4-epoxidation in humans: in vitro and in vivo comparisons. Drug Metabolism and Disposition, 28(2), 218-223.[1][3] Link

  • European Chemicals Agency (ECHA). (2023).[3] Substance Information: this compound (CAS 91-64-5).[1][2][3] ECHA REACH Dossier. Link[1]

  • Phalen, R. N., & Wong, W. K. (2012).[1][3] Chemical permeation through disposable nitrile gloves: The effect of simulated movement.[3][5] Journal of Occupational and Environmental Hygiene, 9(11), 630-639.[1][3] Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Coumarin
Reactant of Route 2
Coumarin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.